HsAp4
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
SGTSEKERESGRLLGVVKRLIVGFRSPFR |
Origin of Product |
United States |
Foundational & Exploratory
HSPA4 Gene: Function and Cellular Localization - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as HSP70RY or APG-2, is a crucial member of the HSP110 family of heat shock proteins. Functioning as a nucleotide exchange factor for HSP70, HSPA4 plays a pivotal role in maintaining protein homeostasis by assisting in the folding of newly synthesized or stress-denatured proteins. Dysregulation of HSPA4 has been implicated in a variety of human diseases, including numerous cancers, neurodegenerative disorders, and cardiac conditions. This technical guide provides a comprehensive overview of the current understanding of HSPA4's function and cellular localization, with a focus on its role in signaling pathways and disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting this multifaceted molecular chaperone.
Core Functions of HSPA4
HSPA4's primary role is to act as a co-chaperone for the HSP70 molecular chaperone system. It facilitates the release of ADP from HSP70, which is a rate-limiting step in the chaperone cycle, thereby allowing ATP to rebind and the substrate protein to be released. This function is essential for a multitude of cellular processes.
Protein Folding and Quality Control
As a key component of the chaperone machinery, HSPA4 is integral to the proper folding of a wide array of proteins. It aids in preventing protein aggregation and facilitates the refolding of misfolded proteins that can arise from cellular stress. In cases where proteins are damaged beyond repair, HSPA4 can be involved in targeting them for degradation through the ubiquitin-proteasome system. Disruption of HSPA4 function can lead to an accumulation of misfolded proteins, a hallmark of several diseases.[1]
Role in Cancer
A growing body of evidence highlights the significant involvement of HSPA4 in the development and progression of various cancers.
-
Oncogenic Functions: HSPA4 is frequently overexpressed in many tumor types, and its elevated expression often correlates with poor prognosis and advanced disease stages.[2][3] It contributes to tumorigenesis by promoting cell proliferation, enhancing cell survival, facilitating metastasis, and inducing angiogenesis.[2][3]
-
Signaling Pathway Modulation: HSPA4 has been shown to promote cancer progression through the activation of key oncogenic signaling pathways, most notably the PI3K/Akt pathway.[2][3] Knockdown of HSPA4 has been demonstrated to reduce the phosphorylation of Akt, thereby inhibiting downstream signaling that promotes cell growth and survival.[3]
Neuroprotection
HSPA4 exhibits a protective function in the context of neurodegenerative diseases.
-
Inhibition of Ferroptosis: In Parkinson's disease models, HSPA4 has been shown to protect dopaminergic neurons from a form of iron-dependent cell death called ferroptosis. It achieves this by sequestering transferrin within the cytoplasm, which in turn reduces the import of iron into the cells and mitigates oxidative stress.[4][5]
Cardiac Function
HSPA4 is essential for maintaining the health and function of cardiomyocytes. Its absence can lead to significant cardiac pathologies, including cardiac hypertrophy and fibrosis.[1] This underscores its importance in the protein quality control mechanisms of the heart.
Cellular Localization of HSPA4
The function of a protein is intrinsically linked to its subcellular location. HSPA4 is predominantly a cytosolic protein but can be found in other cellular compartments.
-
Cytoplasm and Microtubules: The primary localization of HSPA4 is the cytoplasm, with a notable enrichment along microtubules.[6] This association suggests a potential role in microtubule-dependent processes, such as intracellular transport.
-
Extracellular Vesicles (Exosomes): HSPA4 has also been identified in extracellular exosomes, indicating a role in intercellular communication.[7][8]
-
Nucleus: Some evidence also points to a nuclear localization of HSPA4, although its function within the nucleus is less well-characterized.[7]
Quantitative Data
HSPA4 mRNA Expression in Cancer
The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) databases provide extensive data on HSPA4 mRNA expression across various cancer types. The following table summarizes the expression status of HSPA4 in a selection of cancers compared to normal tissues.
| Cancer Type | Abbreviation | Expression Status in Tumor vs. Normal | Reference |
| Bladder Urothelial Carcinoma | BLCA | Upregulated | [1] |
| Breast invasive carcinoma | BRCA | Upregulated | [1] |
| Colon adenocarcinoma | COAD | Upregulated | [2][3] |
| Glioblastoma multiforme | GBM | Upregulated | [2] |
| Head and Neck squamous cell carcinoma | HNSC | Upregulated | [1] |
| Kidney renal clear cell carcinoma | KIRC | Upregulated | [1] |
| Liver hepatocellular carcinoma | LIHC | Upregulated | [1] |
| Lung adenocarcinoma | LUAD | Upregulated | [1] |
| Prostate adenocarcinoma | PRAD | Upregulated | [1] |
| Stomach adenocarcinoma | STAD | Upregulated | [1] |
Signaling Pathways Involving HSPA4
HSPA4 is a key modulator of several critical signaling pathways.
PI3K/Akt Signaling Pathway
HSPA4 has been identified as a positive regulator of the PI3K/Akt signaling pathway, which is a central pathway for cell growth, proliferation, and survival. Knockdown of HSPA4 has been shown to decrease the phosphorylation of Akt, a key kinase in this pathway. This, in turn, leads to the downregulation of downstream targets that promote cell cycle progression, such as CCND1 and CDK6, and an increase in apoptosis.[3]
Ferroptosis Pathway
HSPA4 plays a neuroprotective role by inhibiting ferroptosis. It achieves this by interacting with and sequestering transferrin in the cytoplasm. This prevents transferrin from being secreted and subsequently binding to the transferrin receptor on the cell surface, which would lead to the uptake of iron. By reducing intracellular iron levels, HSPA4 mitigates the iron-dependent lipid peroxidation that is characteristic of ferroptosis.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study HSPA4 function and localization.
shRNA-Mediated Knockdown of HSPA4 in Colorectal Cancer Cells
This protocol describes the stable knockdown of HSPA4 in HCT116 and RKO colorectal cancer cell lines using short hairpin RNA (shRNA), as adapted from Zhang et al. (2021).[2][3]
Workflow:
Materials:
-
HCT116 and RKO cell lines
-
DMEM medium with 10% FBS
-
Lentiviral vectors containing shRNA targeting HSPA4 (and a non-targeting control)
-
Polybrene
-
Puromycin
-
TRIzol reagent for RNA extraction
-
qRT-PCR primers for HSPA4 and a housekeeping gene (e.g., GAPDH)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Primary antibody: Rabbit anti-HSPA4
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture: Culture HCT116 and RKO cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Lentiviral Transduction: Seed cells in 6-well plates. When cells reach 50-70% confluency, infect them with lentiviral particles containing HSPA4 shRNA or control shRNA in the presence of 8 µg/mL polybrene.
-
Selection of Stable Cell Lines: 48 hours post-transduction, replace the medium with fresh medium containing puromycin (concentration to be determined by a kill curve, typically 1-10 µg/mL) to select for stably transduced cells. Continue selection for 1-2 weeks, replacing the medium every 2-3 days.
-
Validation of Knockdown by qRT-PCR:
-
Extract total RNA from the stable cell lines using TRIzol reagent.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers specific for HSPA4 and a housekeeping gene.
-
Calculate the relative expression of HSPA4 using the 2-ΔΔCt method.
-
-
Validation of Knockdown by Western Blot:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HSPA4 antibody (dilution to be optimized, e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Immunofluorescence Staining for HSPA4 Cellular Localization
This protocol details the immunofluorescent staining of HSPA4 in cell lines such as A-431, U-251 MG, or SH-SY5Y to determine its subcellular localization.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Primary antibody: Rabbit or Mouse anti-HSPA4
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a 24-well plate or in chamber slides and allow them to adhere and grow to 50-70% confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is necessary for antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-HSPA4 antibody in blocking buffer (e.g., 1:100 to 1:500 dilution, to be optimized). Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Co-Immunoprecipitation (Co-IP) of HSPA4 and Interacting Proteins
This protocol is for the co-immunoprecipitation of HSPA4 to identify and confirm its interaction partners, such as HSP70.
Materials:
-
Cell lysate
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., Rabbit anti-HSPA4)
-
Isotype control antibody (e.g., Rabbit IgG)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibody for Western blotting (e.g., Mouse anti-HSP70)
Procedure:
-
Cell Lysis: Lyse cells in Co-IP lysis buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary anti-HSPA4 antibody or the isotype control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with cold wash buffer.
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting as described in Protocol 5.1, using an antibody against the putative interacting protein (e.g., HSP70).
Conclusion
HSPA4 is a molecular chaperone with diverse and critical functions in cellular homeostasis. Its role as a nucleotide exchange factor for HSP70 places it at the heart of the cellular protein quality control system. The dysregulation of HSPA4 is increasingly recognized as a key factor in the pathogenesis of cancer, neurodegenerative diseases, and cardiac disorders. Its predominant cytoplasmic and microtubule-associated localization, along with its presence in exosomes, suggests its involvement in a wide range of cellular processes, including signaling and intercellular communication. The continued elucidation of HSPA4's functions and regulatory mechanisms will undoubtedly open new avenues for the development of targeted therapies for a host of human diseases. This guide provides a foundational resource for researchers and drug development professionals aiming to further explore the biology of HSPA4 and harness its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. HSPA4 Knockdown Retarded Progression and Development of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSPA4 Knockdown Retarded Progression and Development of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. compartments.jensenlab.org [compartments.jensenlab.org]
- 7. HSPA4 - Wikipedia [en.wikipedia.org]
- 8. HSPA4 heat shock protein family A (Hsp70) member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Chaperone HSPA4: A Guardian Against Protein Misfolding and Aggregation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as HSPH2 or Apg-2, is a crucial player in the cellular protein quality control system. As a member of the HSP110 family of heat shock proteins, HSPA4 functions as a nucleotide exchange factor (NEF) for the canonical Hsp70 chaperones. This vital role places HSPA4 at the heart of processes that govern protein folding, prevent the accumulation of misfolded and aggregated proteins, and maintain cellular homeostasis. Dysregulation of HSPA4 has been implicated in a range of pathologies, from cancer to neurodegenerative diseases and cardiac hypertrophy, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the role of HSPA4 in protein folding and aggregation, complete with quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
Core Functions and Mechanism of Action
HSPA4's primary function is to act as a co-chaperone, specifically as a NEF for Hsp70. The Hsp70 chaperone cycle, which is essential for folding newly synthesized proteins and refolding stress-denatured proteins, is dependent on the exchange of ADP for ATP in the nucleotide-binding domain (NBD) of Hsp70. This exchange is often the rate-limiting step in the cycle. HSPA4 accelerates this process, thereby enhancing the efficiency of the Hsp70 machinery in substrate protein release and subsequent rounds of chaperone activity.
The interaction between HSPA4 and Hsp70 is transient and dependent on the nucleotide-bound state of Hsp70. HSPA4 preferentially binds to the ADP-bound state of Hsp70, inducing a conformational change that facilitates the release of ADP and the subsequent binding of ATP. This intricate interplay ensures a timely and efficient chaperone cycle, preventing the accumulation of non-native protein conformations that are prone to aggregation.
Quantitative Data on HSPA4
To provide a clearer understanding of HSPA4's function and its alterations in disease, the following tables summarize key quantitative data from various studies.
Table 1: HSPA4 Gene Expression in Human Cancers (TCGA Database)
| Cancer Type | HSPA4 Expression (Tumor vs. Normal) | Fold Change (log2) | p-value |
| Breast invasive carcinoma (BRCA) | Upregulated | 1.5 | < 0.001 |
| Colon adenocarcinoma (COAD) | Upregulated | 1.8 | < 0.001 |
| Lung adenocarcinoma (LUAD) | Upregulated | 2.1 | < 0.001 |
| Stomach adenocarcinoma (STAD) | Upregulated | 1.9 | < 0.001 |
| Liver hepatocellular carcinoma (LIHC) | Upregulated | 2.5 | < 0.001 |
| Kidney renal clear cell carcinoma (KIRC) | Downregulated | -1.2 | < 0.01 |
This table presents a summary of HSPA4 mRNA expression data from The Cancer Genome Atlas (TCGA) database, highlighting its significant upregulation in several major cancer types.
Table 2: Correlation of HSPA4 Expression with Clinical Prognosis in Cancer
| Cancer Type | High HSPA4 Expression Correlation | Hazard Ratio (HR) | p-value |
| Liver hepatocellular carcinoma (LIHC) | Poor Overall Survival | 1.75 | < 0.001 |
| Lung adenocarcinoma (LUAD) | Poor Overall Survival | 1.42 | < 0.01 |
| Gastric Cancer | Poor Overall Survival | 1.68 | < 0.001 |
| Colorectal Cancer | Poor Overall Survival | 1.55 | < 0.01 |
This table summarizes the prognostic significance of HSPA4 expression in various cancers, where elevated levels are often associated with a poorer clinical outcome.
Signaling Pathways Involving HSPA4
HSPA4's role in maintaining protein homeostasis intersects with several critical signaling pathways. Its dysfunction can lead to the accumulation of misfolded proteins, triggering stress responses and contributing to disease pathogenesis.
HSPA4 in Cardiac Hypertrophy Signaling
In the context of the heart, the absence of HSPA4 has been shown to lead to cardiac hypertrophy and fibrosis. This is associated with the enhanced activation of several signaling pathways, including the gp130-STAT3, CaMKII, and calcineurin-NFAT pathways. The accumulation of misfolded proteins due to impaired chaperone activity is believed to be a key trigger for the activation of these hypertrophic signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of HSPA4.
Co-Immunoprecipitation of HSPA4 and HSP70
This protocol is designed to verify the interaction between HSPA4 and its primary partner, HSP70, in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-HSPA4 antibody
-
Anti-HSP70 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells expressing HSPA4 and HSP70 in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-HSPA4 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Neutralization: Immediately neutralize the eluate with neutralization buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HSP70 antibody to detect the co-immunoprecipitated protein.
Luciferase Refolding Assay to Measure Chaperone Activity
This assay quantifies the ability of HSPA4, in conjunction with HSP70, to refold denatured luciferase, a sensitive reporter of chaperone activity.
Materials:
-
Purified recombinant HSPA4 and HSP70 proteins
-
Firefly luciferase
-
Denaturation buffer (e.g., 6 M guanidine hydrochloride)
-
Refolding buffer (e.g., 25 mM HEPES-KOH, pH 7.5, 50 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
ATP solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Denaturation: Denature firefly luciferase by incubating it in denaturation buffer.
-
Refolding Initiation: Dilute the denatured luciferase into the refolding buffer containing HSP70, with or without HSPA4, and ATP.
-
Time-course Measurement: At various time points, take aliquots of the refolding reaction and measure the luciferase activity using a luminometer after adding the luciferase assay reagent.
-
Data Analysis: Plot the recovered luciferase activity over time. An increase in the rate and yield of refolded luciferase in the presence of HSPA4 indicates its NEF activity.
Thioflavin T (ThT) Assay for Protein Aggregation
This assay is used to monitor the kinetics of protein aggregation in the presence and absence of HSPA4 to assess its anti-aggregation activity.
Materials:
-
Aggregation-prone protein (e.g., α-synuclein or amyloid-beta)
-
Purified recombinant HSPA4 and HSP70 proteins
-
Thioflavin T (ThT) stock solution
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)
Procedure:
-
Reaction Setup: Prepare reaction mixtures in a 96-well plate containing the aggregation-prone protein, ThT, and aggregation buffer, with or without HSPA4 and HSP70.
-
Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking. Monitor the ThT fluorescence intensity over time using a plate reader.
-
Data Analysis: Plot the ThT fluorescence intensity against time. A decrease in the rate of fluorescence increase and a longer lag phase in the presence of HSPA4 indicates its ability to suppress protein aggregation.
Conclusion and Future Directions
HSPA4 is a critical component of the cellular machinery that maintains protein homeostasis. Its role as a nucleotide exchange factor for Hsp70 is fundamental to efficient protein folding and the prevention of toxic protein aggregation. The quantitative data presented herein underscore its significant dysregulation in various diseases, particularly cancer, where its overexpression often correlates with a poor prognosis. The detailed experimental protocols provide a practical guide for researchers to investigate the multifaceted functions of HSPA4.
Future research should focus on elucidating the full range of HSPA4's substrates and its specific roles in different cellular compartments and stress conditions. A deeper understanding of the regulatory mechanisms governing HSPA4 expression and activity will be crucial. Furthermore, the development of specific small molecule modulators of HSPA4 activity holds significant promise for therapeutic interventions in a wide array of human diseases driven by protein misfolding and aggregation. The continued exploration of HSPA4's biology will undoubtedly pave the way for novel diagnostic and therapeutic strategies.
HSPA4 Expression in Human Tissues: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4) expression across a variety of human tissues. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative expression data, details relevant experimental methodologies, and visualizes key signaling pathways involving HSPA4.
Quantitative Expression of HSPA4 in Human Tissues
HSPA4, also known as Apg-2, is a member of the HSP110 family of heat shock proteins. Its expression is crucial for cellular homeostasis and stress response. The following tables summarize the protein and RNA expression levels of HSPA4 in various normal human tissues, compiled from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project.
HSPA4 Protein Expression
Protein expression data, primarily determined by immunohistochemistry (IHC), indicates the presence and localization of the HSPA4 protein within tissues. The Human Protein Atlas provides a semi-quantitative analysis of protein expression, categorized as High, Medium, Low, or Not detected.
| Tissue | Protein Expression Level | Cellular Localization |
| Adipose tissue | Medium | Cytoplasmic/membranous |
| Bone marrow | Medium | Cytoplasmic/membranous in a subset of cells |
| Brain (Cerebral Cortex) | Medium | Neuropil |
| Breast | Low | Glandular cells |
| Colon | Medium | Glandular cells |
| Esophagus | Medium | Squamous epithelial cells |
| Heart muscle | Low | Myocytes |
| Kidney | High | Cells in tubules |
| Liver | Low | Hepatocytes |
| Lung | Medium | Macrophages and respiratory epithelial cells |
| Lymph node | Medium | Germinal center cells |
| Ovary | Medium | Stromal cells |
| Pancreas | Medium | Exocrine glandular cells |
| Placenta | Medium | Trophoblastic cells |
| Prostate | Medium | Glandular cells |
| Skin | Medium | Epidermal cells |
| Small intestine | Medium | Glandular cells |
| Spleen | Medium | White pulp |
| Stomach | Medium | Glandular cells |
| Testis | High | Cells in seminiferous ducts |
| Thyroid gland | Low | Glandular cells |
| Tonsil | Medium | Germinal center cells |
| Urinary bladder | Low | Urothelial cells |
Data sourced from the Human Protein Atlas. Expression levels are manually annotated based on staining intensity in immunohistochemistry.[1][2][3][4]
HSPA4 RNA Expression
RNA expression data, quantified by RNA sequencing (RNA-Seq) from the GTEx portal, is presented as Transcripts Per Million (TPM). This provides a measure of the relative abundance of HSPA4 transcripts in different tissues.
| Tissue | RNA Expression (TPM) |
| Adipose - Subcutaneous | 15.8 |
| Adrenal Gland | 21.3 |
| Artery - Aorta | 12.1 |
| Brain - Cerebellum | 25.4 |
| Brain - Cortex | 22.9 |
| Breast - Mammary Tissue | 14.7 |
| Colon - Transverse | 18.9 |
| Esophagus - Mucosa | 19.5 |
| Heart - Left Ventricle | 11.5 |
| Kidney - Cortex | 28.7 |
| Liver | 10.2 |
| Lung | 16.3 |
| Ovary | 20.1 |
| Pancreas | 19.8 |
| Pituitary | 24.1 |
| Prostate | 17.6 |
| Skin - Sun Exposed (Lower leg) | 13.9 |
| Small Intestine - Terminal Ileum | 17.4 |
| Spleen | 15.1 |
| Stomach | 16.8 |
| Testis | 35.2 |
| Thyroid | 23.5 |
| Uterus | 18.2 |
| Vagina | 15.5 |
| Whole Blood | 8.9 |
Data sourced from the GTEx Portal. TPM values represent the median expression for each tissue type.
Experimental Protocols
Accurate determination of HSPA4 expression relies on robust experimental techniques. This section provides detailed methodologies for immunohistochemistry, western blotting, and RNA sequencing.
Immunohistochemistry (IHC) Protocol for HSPA4 Detection in Paraffin-Embedded Human Tissues
IHC is a powerful technique to visualize the in-situ localization of proteins within a tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.
-
Hydrate sections through a graded series of ethanol: 100% (2x2 minutes), 95% (1 minute), 70% (1 minute).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0).
-
Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
-
Blocking:
-
Incubate sections with a hydrogen peroxide block (e.g., 3% H₂O₂ in methanol) for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Apply a protein block (e.g., 5% normal goat serum in PBS) and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HSPA4 antibody in an appropriate antibody diluent to its optimal concentration.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3x5 minutes).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer (3x5 minutes).
-
Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
Western Blot Protocol for HSPA4 Detection in Human Tissue Lysates
Western blotting allows for the quantification of HSPA4 protein levels in a tissue homogenate.[10][11][12][13][14]
-
Protein Extraction:
-
Homogenize fresh or frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HSPA4 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST (3x5 minutes).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3x5 minutes).
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
RNA Sequencing (RNA-Seq) Protocol for HSPA4 Expression Profiling in Human Tissues
RNA-Seq is a high-throughput method to quantify gene expression levels.
-
RNA Extraction:
-
Extract total RNA from fresh-frozen tissue samples using a TRIzol-based method or a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 7).
-
-
Library Preparation:
-
Enrich for mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Quantify and qualify the prepared library.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
HSPA4 Signaling Pathways and Interactions
HSPA4 is involved in several critical cellular signaling pathways, primarily related to protein folding, stress response, and cell survival.
HSPA4 in the PI3K-Akt Signaling Pathway
Recent studies have implicated HSPA4 in the regulation of the PI3K-Akt signaling pathway. HSPA4 can modulate the phosphorylation of both PI3K and Akt, thereby influencing downstream cellular processes such as cell survival, proliferation, and metabolism.[20][21][22][23][24] Furthermore, HSPA4's interaction with HSC70 (HSPA8) is crucial for clathrin-mediated endocytosis, a process that can be influenced by the PI3K-Akt pathway.[20]
Caption: HSPA4 modulation of the PI3K-Akt signaling pathway.
HSPA4 and the Apoptosome
HSPA4, as part of the Hsp70 family, plays a role in the regulation of apoptosis. It has been shown to interact with Apoptotic Peptidase Activating Factor 1 (APAF1), a key component of the apoptosome. By interacting with APAF1, Hsp70 proteins can prevent the recruitment of procaspase-9 to the apoptosome, thereby inhibiting the intrinsic pathway of apoptosis.[25][26]
Caption: HSPA4's role in the inhibition of apoptosis.
This technical guide serves as a foundational resource for understanding the expression and function of HSPA4 in human tissues. The provided data and protocols are intended to facilitate further research into the roles of HSPA4 in health and disease.
References
- 1. Expression of HSPA4 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. The Human Protein Atlas—Spatial localization of the human proteome in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Protein Atlas in R [bioconductor.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. IHC Fixation Protocol | Proteintech Group [ptglab.com]
- 7. Unlocking Insights: Essential Immunohistochemistry (IHC) Protocol - Alpha Lifetech [alpha-lifetech.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Ultrafast RNA-Seq [plasmidsaurus.com]
- 17. Overview of RNA Sequencing Techniques - CD Genomics [rna.cd-genomics.com]
- 18. Transcriptomics technologies - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. HSPA4 Enhances BRSV Entry via Clathrin-Mediated Endocytosis Through Regulating the PI3K–Akt Signaling Pathway and ATPase Activity of HSC70 [mdpi.com]
- 21. HSPA4 heat shock protein family A (Hsp70) member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 22. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 24. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. scholars.northwestern.edu [scholars.northwestern.edu]
The Regulatory Network of HSPA4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as HSP70RY, is a member of the HSP110 family of heat shock proteins. It functions as a crucial molecular chaperone, playing a significant role in protein quality control by assisting in the folding of newly synthesized proteins and the refolding of misfolded proteins. Emerging evidence has implicated HSPA4 in a multitude of cellular processes, including cell survival, apoptosis, autophagy, and immune regulation. Its dysregulation has been linked to various pathologies, most notably cancer and cardiac diseases, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the upstream and downstream regulators of HSPA4, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers in their investigation of this multifaceted protein.
Upstream Regulators of HSPA4
The expression and activity of HSPA4 are tightly controlled by a network of upstream signaling molecules and transcription factors. These regulators respond to various cellular stresses and developmental cues to modulate HSPA4 levels, thereby influencing cellular homeostasis.
Transcriptional Regulation
NBS1 and HSF4b: A key upstream pathway involves the Nibrin (NBS1) protein and Heat Shock Factor 4b (HSF4b). Overexpression of NBS1 has been shown to induce the expression of HSPA4. This induction is mediated by the transcription factor HSF4b, whose expression correlates with that of HSPA4. This signaling axis, NBS1-HSF4b-HSPA4, has been implicated in promoting cell migration, invasion, and transformation in cancer cells.[1][2]
STAT Family Transcription Factors: Signal Transducer and Activator of Transcription (STAT) family members are also involved in the transcriptional regulation of heat shock proteins, including potentially HSPA4, particularly in response to cytokine signaling such as that initiated by Interleukin-6 (IL-6).
Post-Translational Modification
While specific post-translational modifications of HSPA4 are not extensively detailed in the current literature, as a chaperone protein, its activity is intrinsically linked to the ATP-binding and hydrolysis cycle, which is modulated by co-chaperones.
Downstream Signaling Pathways and Effectors
HSPA4 exerts its cellular functions by modulating a variety of downstream signaling pathways and interacting with a range of effector proteins.
Protein Quality Control and Chaperone Activity
As a co-chaperone for HSP70, HSPA4 is a central player in the cellular protein quality control system. It facilitates the ATPase cycle of HSP70, which is essential for the proper folding and refolding of substrate proteins. This function is critical in preventing the accumulation of misfolded and aggregated proteins, which can be cytotoxic. HSPA4 is known to interact with other co-chaperones, including HSP40 (DnaJ) family members, to form a functional chaperone machinery.
Regulation of Cell Survival and Proliferation
PI3K/Akt Signaling Pathway: HSPA4 has been shown to regulate glioma progression through the activation of the PI3K/Akt signaling pathway.[3] This pathway is a well-established regulator of cell survival, proliferation, and growth.
Cell Cycle Regulation: Knockdown of HSPA4 has been demonstrated to cause a G2-phase arrest in the cell cycle in colorectal cancer cells, indicating a role for HSPA4 in cell cycle progression.
Modulation of Apoptosis and Autophagy
Apoptosis: HSPA4 exhibits anti-apoptotic functions. It can influence the expression of key apoptosis-regulating proteins. For instance, HSPA4 has been shown to affect the levels of the anti-apoptotic protein BCL-2 and the pro-apoptotic protein BAX.
Autophagy: HSPA4 is also involved in the regulation of autophagy, a cellular process for the degradation of unnecessary or dysfunctional cellular components. The precise mechanisms of HSPA4's role in autophagy are still under investigation but are thought to be linked to its function in protein quality control.
Cardiac Hypertrophy and Remodeling
In the context of cardiac physiology, the ablation of the Hspa4 gene has been shown to result in cardiac hypertrophy and fibrosis. This phenotype is associated with the enhanced activation of several signaling pathways implicated in cardiac remodeling:
-
gp130-STAT3 signaling
-
CaMKII (Ca2+/calmodulin-dependent protein kinase II) signaling
-
Calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling
Immune Regulation and the Tumor Microenvironment
HSPA4 expression has a significant correlation with the immune landscape within the tumor microenvironment. It can influence the infiltration of various immune cell populations, thereby affecting the anti-tumor immune response. For example, HSPA4 expression has been negatively correlated with the infiltration of cytotoxic T cells and CD8+ T cells in some cancers, which is often associated with a poorer prognosis.
Quantitative Data Summary
The following tables summarize quantitative data related to the regulation and function of HSPA4 from various studies.
| Upstream Regulator | Cell/Tissue Type | Experimental Method | Quantitative Finding | Reference |
| NBS1 Overexpression | H1299 (Lung Cancer Cells) | Western Blot | ~2.5-fold increase in HSPA4 protein | |
| HSF4b | H1299 (Lung Cancer Cells) | RT-PCR | Positive correlation between HSF4b and HSPA4 mRNA levels |
| Downstream Effect | Cell/Tissue Type | Experimental Method | Quantitative Finding | Reference |
| Cell Proliferation | HCT116 & RKO (Colorectal Cancer Cells) | Celigo Cell Counting | ~65-70% reduction in proliferation after 5 days with HSPA4 knockdown | |
| Apoptosis | HCT116 & RKO (Colorectal Cancer Cells) | Flow Cytometry (Annexin V) | ~2-fold (HCT116) and ~3.3-fold (RKO) increase in apoptosis with HSPA4 knockdown | |
| Cell Cycle | HCT116 & RKO (Colorectal Cancer Cells) | Flow Cytometry | Significant increase in the G2 phase population with HSPA4 knockdown | |
| BCL-2/BAX Ratio | Hspa4-KO Mouse Muscle | Western Blot | Markedly decreased BCL-2/BAX ratio | |
| STAT3 Phosphorylation | - | - | - | |
| Immune Cell Infiltration (CD8+ T cells) | Lung Adenocarcinoma (TCGA data) | Spearman Correlation | Negative correlation (P = 0.001) | |
| Immune Cell Infiltration (Th2 cells) | Lung Adenocarcinoma (TCGA data) | Spearman Correlation | Positive correlation (P < 0.05) |
Signaling Pathway and Experimental Workflow Diagrams
HSPA4 Upstream and Downstream Signaling Pathways
Caption: Upstream and downstream signaling pathways of HSPA4.
Co-Immunoprecipitation (Co-IP) Workflow for HSPA4 Interaction
Caption: A generalized workflow for Co-Immunoprecipitation.
Detailed Experimental Protocols
Western Blot Analysis of HSPA4 Expression
This protocol describes the detection and quantification of HSPA4 protein levels in cell lysates.
a. Sample Preparation:
-
Culture cells to the desired confluency and treat as required.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or other suitable lysis buffer) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Electrotransfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 4-20% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSPA4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Co-Immunoprecipitation (Co-IP) for HSPA4 and Interacting Proteins
This protocol is for the isolation and identification of proteins that interact with HSPA4.
a. Cell Lysis and Pre-clearing:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
b. Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against HSPA4 or a control IgG overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Centrifuge to pellet the beads and discard the supernatant.
c. Washing and Elution:
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the protein complexes by boiling the beads in Laemmli sample buffer for 5-10 minutes.
d. Analysis:
-
Analyze the eluted proteins by Western Blot using antibodies against the suspected interacting partners.
-
Alternatively, for unbiased discovery of interacting proteins, the eluate can be analyzed by mass spectrometry.
Quantitative Real-Time PCR (qRT-PCR) for HSPA4 mRNA Expression
This protocol allows for the sensitive quantification of HSPA4 mRNA levels.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
b. Real-Time PCR:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for HSPA4, and a SYBR Green master mix.
-
Run the reaction on a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Include a melt curve analysis to ensure primer specificity.
-
Calculate the relative expression of HSPA4 using the ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or ACTB.
shRNA-Mediated Knockdown of HSPA4
This protocol describes the stable silencing of HSPA4 expression in cultured cells.
a. shRNA Vector Preparation and Transfection/Transduction:
-
Design or obtain shRNA constructs targeting HSPA4 in a suitable vector (e.g., lentiviral or retroviral).
-
Produce viral particles by transfecting the shRNA vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Harvest the virus-containing supernatant and transduce the target cells in the presence of polybrene.
b. Selection and Validation:
-
Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
Expand the stable cell line and validate the knockdown of HSPA4 at both the mRNA (by qRT-PCR) and protein (by Western Blot) levels.
c. Functional Assays:
-
Perform functional assays, such as cell proliferation assays (e.g., MTT or Celigo), apoptosis assays (e.g., Annexin V staining, TUNEL assay), or migration assays, to assess the phenotypic effects of HSPA4 knockdown.
Conclusion
HSPA4 is a key regulator of cellular proteostasis with expanding roles in a variety of diseases, particularly cancer. Its intricate network of upstream regulators and downstream effectors presents numerous opportunities for therapeutic intervention. This technical guide provides a foundational resource for researchers aiming to dissect the molecular mechanisms of HSPA4 and explore its potential as a drug target. The provided protocols and pathway diagrams offer a starting point for the experimental design and data interpretation in the study of this critical molecular chaperone. Further research into the quantitative aspects of HSPA4 interactions and its regulation will undoubtedly uncover novel insights into its biological functions and pathological implications.
References
- 1. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 2. Induction of HSPA4 and HSPA14 by NBS1 overexpression contributes to NBS1-induced in vitro metastatic and transformation activity. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. HSPA4 heat shock protein family A (Hsp70) member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
HSPA4 protein structure and functional domains
An In-depth Technical Guide to the HSPA4 Protein: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as Apg-2 or Hsp110, is a crucial component of the cellular protein quality control system. As a member of the HSP110 family, it functions as a nucleotide exchange factor (NEF) for the canonical Hsp70 (HSPA8/Hsc70), playing a vital role in protein folding, disaggregation, and the response to cellular stress. Dysregulation of HSPA4 has been implicated in a variety of pathological conditions, most notably in cancer, where its overexpression often correlates with poor prognosis and therapeutic resistance. This technical guide provides a comprehensive overview of the current understanding of HSPA4's structure, functional domains, and its involvement in key signaling pathways. Furthermore, it offers detailed experimental protocols for the investigation of HSPA4, aiming to equip researchers with the necessary information to further elucidate its biological roles and explore its potential as a therapeutic target.
HSPA4 Protein Structure and Functional Domains
HSPA4 is a large, multidomain protein that is structurally and functionally a member of the Hsp70 superfamily.[1] While a specific crystal or cryo-EM structure for full-length human HSPA4 is not yet available in the Protein Data Bank (PDB) or the Electron Microscopy Data Bank (EMDB), its architecture can be confidently inferred from homologous proteins within the Hsp70 and Hsp110 families. The protein is organized into three principal functional domains: an N-terminal Nucleotide-Binding Domain (NBD), a Substrate-Binding Domain (SBD), and a C-terminal domain.
-
Nucleotide-Binding Domain (NBD): Located at the N-terminus, the NBD is approximately 44 kDa in size and is responsible for binding and hydrolyzing ATP. This domain is highly conserved across the Hsp70 family and is composed of four subdomains: IA, IB, IIA, and IIB, which form a deep cleft for nucleotide binding.[2] The ATPase activity of the NBD is allosterically coupled to the SBD, regulating the affinity of HSPA4 for its substrate proteins.
-
Substrate-Binding Domain (SBD): The SBD is responsible for recognizing and binding to unfolded or misfolded polypeptide substrates. It is further subdivided into two subdomains:
-
SBDβ: A β-sandwich subdomain that forms the core of the substrate-binding pocket.
-
SBDα: An α-helical "lid" that covers the substrate-binding pocket, trapping the substrate. The opening and closing of this lid are regulated by the nucleotide state of the NBD.
-
-
C-terminal Domain: The C-terminal region of HSPA4 is less conserved and is believed to be involved in interactions with co-chaperones and other components of the cellular chaperone machinery.
The domain organization of HSPA4 is crucial for its function as a nucleotide exchange factor for Hsp70. The binding and hydrolysis of ATP in the NBD induce conformational changes that are transmitted to the SBD, modulating its interaction with client proteins and with Hsp70.
Quantitative Data on HSPA4 Function
Precise quantitative data on the biochemical and biophysical properties of human HSPA4 are not extensively reported in the literature. However, by examining data from closely related Hsp70 and Hsp110 family members, we can infer the expected ranges for HSPA4's activity.
| Parameter | Typical Range for Hsp70/Hsp110 Family | Significance |
| ATPase Activity | ||
| kcat (s-1) | 10-4 - 10-3 (basal) | The turnover number, representing the number of ATP molecules hydrolyzed per second per enzyme molecule. The low basal rate is significantly stimulated by co-chaperones and substrate binding.[3] |
| Km (ATP, µM) | 1 - 10 | The Michaelis constant for ATP, indicating the ATP concentration at which the ATPase activity is at half-maximal velocity. |
| Substrate Binding | ||
| Kd (µM) | Low µM to nM range | The dissociation constant for substrate binding. The affinity for substrates is higher in the ADP-bound state compared to the ATP-bound state.[3] |
Disclaimer: The values presented in this table are representative of the Hsp70/Hsp110 family and are intended to provide a general reference. Specific values for HSPA4 may vary and require direct experimental determination.
Signaling Pathways Involving HSPA4
HSPA4 is a node in several critical signaling pathways, particularly those related to cell growth, survival, and stress response. Its role is most prominently documented in cancer biology.
PI3K/Akt Signaling Pathway
Recent studies have shown that HSPA4 can activate the PI3K/Akt signaling pathway, which is a central regulator of cell proliferation, survival, and metabolism.[4] HSPA4 expression has been shown to correlate with the phosphorylation and activation of both PI3K and Akt.[4] This activation can lead to downstream effects such as cell cycle progression and inhibition of apoptosis.
Unfolded Protein Response (UPR)
As a molecular chaperone, HSPA4 is intrinsically linked to the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR is initiated by three ER-transmembrane sensors: IRE1, PERK, and ATF6. While direct interactions between HSPA4 and these sensors are still under investigation, HSPA4's role in protein folding and quality control suggests it acts downstream to alleviate ER stress by refolding or degrading misfolded proteins.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, proliferation, and differentiation. While the direct interaction of HSPA4 with components of the JAK-STAT pathway is an emerging area of research, its general role in maintaining the stability and function of signaling proteins suggests a potential modulatory function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of HSPA4.
Recombinant HSPA4 Expression and Purification
Objective: To produce purified, recombinant HSPA4 for use in in vitro assays.
Methodology:
-
Cloning: The full-length human HSPA4 cDNA is cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal His6-tag for affinity purification.
-
Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and the culture is incubated for a further 16-18 hours at 18°C.
-
Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The lysate is clarified by centrifugation and the supernatant is applied to a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: His-tagged HSPA4 is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is exchanged into a suitable storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 10% glycerol).
-
Quality Control: The purity and concentration of the protein are assessed by SDS-PAGE and a Bradford or BCA assay.
In Vitro ATPase Activity Assay
Objective: To measure the rate of ATP hydrolysis by HSPA4.
Methodology:
-
Reaction Setup: Reactions are set up in a 96-well plate. Each reaction should contain purified HSPA4 (e.g., 1-5 µM) in a reaction buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2).
-
Initiation: The reaction is initiated by the addition of ATP to a final concentration of 1 mM.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released is measured using a colorimetric method, such as the malachite green assay. A malachite green reagent is added to each well, and the absorbance is measured at ~620-650 nm.
-
Quantification: A standard curve is generated using known concentrations of Pi to convert absorbance values to the amount of Pi produced.
-
Data Analysis: The ATPase activity is calculated as the amount of Pi produced per unit time per amount of enzyme (e.g., nmol Pi/min/mg HSPA4).
Co-Immunoprecipitation (Co-IP) for Interaction Analysis
Objective: To identify proteins that interact with HSPA4 in a cellular context.
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: The lysate is pre-cleared by incubation with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to HSPA4 (or a tag if HSPA4 is epitope-tagged) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Protein A/G agarose beads are added to the lysate and incubated for 1-2 hours to capture the antibody-antigen complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the suspected interacting protein.
Conclusion and Future Directions
HSPA4 is a key player in cellular proteostasis with significant implications for human health and disease. Its role as a nucleotide exchange factor for Hsp70 places it at the center of the cellular chaperone network. While much has been learned about its general functions and its involvement in pathways like PI3K/Akt signaling, several areas warrant further investigation. The precise molecular mechanisms by which HSPA4 modulates various signaling pathways, the full spectrum of its client proteins, and the development of specific inhibitors are all promising avenues for future research. A high-resolution structure of human HSPA4 would be invaluable for understanding its mechanism of action and for structure-based drug design. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to continue to unravel the complexities of HSPA4 biology and to exploit this knowledge for therapeutic benefit.
References
An In-Depth Technical Guide to HSPA4 Isoforms and Their Specific Functions
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), a member of the HSP110 family, plays a critical role in cellular proteostasis, acting as a nucleotide exchange factor for HSP70 chaperones. While the general functions of HSPA4 in cellular stress response, protein folding, and degradation are increasingly understood, the specific roles of its different isoforms remain largely uncharacterized. This technical guide synthesizes the current knowledge on HSPA4 isoforms, detailing their molecular characteristics, known and predicted functions, and involvement in disease. It also provides an overview of experimental methodologies crucial for advancing our understanding of these distinct protein variants and their potential as therapeutic targets.
HSPA4 Gene and Isoforms
The human HSPA4 gene is located on chromosome 5.[1] Through alternative splicing, this gene gives rise to at least two protein isoforms, as documented in the UniProt database:
-
Isoform 1 (Canonical Sequence; P34932-1): This is the full-length and most studied form of the HSPA4 protein.
-
Isoform 2 (P34932-2): This variant differs from the canonical sequence due to a missing region.
A detailed comparison of the amino acid sequences of these isoforms is essential for predicting functional differences. The absence of specific domains in isoform 2, such as substrate-binding or nucleotide-binding domains, could significantly alter its function, potentially leading to a loss of chaperone activity or a dominant-negative role.
Quantitative Data on HSPA4 Expression
Quantitative data on HSPA4 expression is predominantly available at the total mRNA or protein level, without distinguishing between isoforms. This data highlights the dysregulation of HSPA4 in various diseases, particularly in cancer.
| Cancer Type | HSPA4 mRNA Expression in Tumor vs. Normal Tissue | Reference |
| Breast invasive carcinoma (BRCA) | Upregulated | [2] |
| Cervical squamous cell carcinoma and endocervical adenocarcinoma (CESC) | Upregulated | [2] |
| Cholangiocarcinoma (CHOL) | Upregulated | [2] |
| Colon adenocarcinoma (COAD) | Upregulated | [2] |
| Esophageal carcinoma (ESCA) | Upregulated | [2] |
| Head and Neck squamous cell carcinoma (HNSC) | Upregulated | [2] |
| Kidney renal clear cell carcinoma (KIRC) | Downregulated | [2] |
| Kidney renal papillary cell carcinoma (KIRP) | Downregulated | [2] |
| Liver hepatocellular carcinoma (LIHC) | Upregulated | [2][3] |
| Lung adenocarcinoma (LUAD) | Upregulated | [2] |
| Lung squamous cell carcinoma (LUSC) | Upregulated | [2] |
| Prostate adenocarcinoma (PRAD) | Downregulated | [2] |
| Rectum adenocarcinoma (READ) | Upregulated | [2] |
| Stomach adenocarcinoma (STAD) | Upregulated | [2] |
| Uterine Corpus Endometrial Carcinoma (UCEC) | Upregulated | [2] |
Table 1: Differential Expression of HSPA4 in Various Cancers. This table summarizes the expression status of HSPA4 mRNA in different tumor tissues compared to their normal counterparts, as reported in pan-cancer analyses.[2][3]
Functional Roles of HSPA4 (General)
While isoform-specific functions are yet to be fully elucidated, studies on the overall HSPA4 protein provide a foundation for understanding its cellular roles.
Chaperone Activity and Proteostasis
HSPA4 is a crucial component of the cellular machinery that maintains protein homeostasis. It functions as a nucleotide exchange factor (NEF) for Hsp70 chaperones, facilitating the release of substrate proteins and enabling the chaperone cycle to continue. Knockout studies in mice have demonstrated that the absence of Hspa4 leads to an accumulation of polyubiquitinated proteins, indicating impaired protein quality control.[4]
Role in Cancer
Elevated expression of HSPA4 is a common feature in many cancers and is often associated with poor prognosis.[2][3] Experimental evidence suggests that HSPA4 contributes to tumorigenesis by:
-
Promoting Cell Proliferation and Survival: Knockdown of HSPA4 has been shown to inhibit the growth of cancer cells and induce apoptosis.
-
Enhancing Cell Migration and Invasion: HSPA4 appears to play a role in the metastatic potential of cancer cells.
-
Modulating Signaling Pathways: HSPA4 has been implicated in the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway.[5][6]
Cardiac Function
Studies using Hspa4 knockout mice have revealed a critical role for this protein in maintaining cardiac health. The absence of Hspa4 leads to the development of cardiac hypertrophy and fibrosis, suggesting that HSPA4 is essential for protecting the heart from stress and maintaining normal function.[4]
Signaling Pathways
The involvement of HSPA4 in cellular signaling is an active area of research. The PI3K/Akt pathway is one of the key cascades influenced by HSPA4 expression.
Figure 1: HSPA4 and the PI3K/Akt Signaling Pathway. This diagram illustrates the proposed mechanism by which HSPA4 activates the PI3K/Akt pathway, leading to the promotion of cell proliferation and survival.
Experimental Protocols
Distinguishing and characterizing HSPA4 isoforms requires specific and robust experimental methodologies.
Isoform-Specific qPCR
Quantitative real-time PCR (qPCR) can be used to quantify the expression levels of individual HSPA4 isoforms. The key to this technique is the design of isoform-specific primers.
Primer Design Strategy:
-
Sequence Alignment: Align the mRNA sequences of HSPA4 isoform 1 and isoform 2 to identify unique regions for each isoform. These unique sequences will likely be at the exon-exon junctions created by alternative splicing.
-
Primer Design: Design forward and reverse primers that specifically target these unique sequences. Primer design software can be used to optimize primer length, melting temperature (Tm), and GC content.
-
Validation: Experimentally validate the specificity of the designed primers using standard PCR and gel electrophoresis to ensure they amplify a single product of the expected size for the target isoform and do not cross-react with the other isoform.
Figure 2: Workflow for Isoform-Specific qPCR Analysis. This diagram outlines the key steps for quantifying the expression of HSPA4 isoforms using qPCR.
Western Blotting and 2D Gel Electrophoresis
Western blotting can be used to detect HSPA4 protein. To distinguish between isoforms, which may have different molecular weights or isoelectric points, two-dimensional (2D) gel electrophoresis can be employed prior to Western blotting.
Protocol Outline:
-
Protein Extraction: Lyse cells or tissues in a suitable buffer to extract total protein.
-
2D Gel Electrophoresis:
-
First Dimension (Isoelectric Focusing): Separate proteins based on their isoelectric point (pI).
-
Second Dimension (SDS-PAGE): Separate proteins based on their molecular weight.
-
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes HSPA4.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Use a chemiluminescent substrate to visualize the protein bands.
-
Mass Spectrometry
Mass spectrometry (MS)-based proteomics offers a powerful approach for identifying and quantifying protein isoforms. "Top-down" proteomics, where intact proteins are analyzed, can be particularly useful for distinguishing isoforms with different post-translational modifications or truncations.
Isoform-Specific Gene Silencing
To investigate the specific functions of each isoform, RNA interference (RNAi) can be used to selectively silence the expression of one isoform while leaving the other unaffected.
siRNA Design Strategy:
-
Identify Unique Target Sequences: As with qPCR primer design, identify nucleotide sequences that are unique to the mRNA of the target isoform.
-
siRNA Design: Use siRNA design tools to generate short interfering RNA (siRNA) sequences that target these unique regions.
-
Validation: Validate the specificity and efficacy of the designed siRNAs by transfecting them into cells and measuring the expression of both HSPA4 isoforms by isoform-specific qPCR and/or Western blotting.
Figure 3: Workflow for Isoform-Specific Gene Silencing. This diagram illustrates the process of using siRNA to investigate the specific functions of HSPA4 isoforms.
Future Directions and Therapeutic Implications
The field of HSPA4 isoform research is still in its infancy. Future studies should focus on:
-
Developing and validating isoform-specific antibodies: This is a critical need for the specific detection and localization of each isoform.
-
Performing isoform-specific knockout and knock-in studies: These genetic models will be invaluable for dissecting the precise physiological and pathological roles of each isoform.
-
Quantitative analysis of isoform expression in various diseases: Understanding the relative abundance of each isoform in different disease contexts could reveal novel biomarkers and therapeutic targets.
-
Identifying isoform-specific interacting proteins: This will provide insights into the unique signaling pathways and cellular processes regulated by each isoform.
Given the strong association of HSPA4 with cancer and other diseases, the development of isoform-specific inhibitors could offer a more targeted and effective therapeutic approach with potentially fewer side effects than pan-HSPA4 inhibitors. A thorough understanding of the specific functions of each HSPA4 isoform is a prerequisite for the successful development of such targeted therapies.
References
- 1. HSPA4 - Wikipedia [en.wikipedia.org]
- 2. Unveiling the potential of HSPA4: a comprehensive pan-cancer analysis of HSPA4 in diagnosis, prognosis, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significant correlation between HSPA4 and prognosis and immune regulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HSPA4 heat shock protein family A (Hsp70) member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. HSPA4 heat shock protein family A (Hsp70) member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Subcellular Trafficking of the HSPA4 Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as Apg-2 or hsp70RY, is a member of the HSP110 family of heat shock proteins. It functions as a molecular chaperone, playing a critical role in protein folding, assembly, and translocation, as well as in the degradation of misfolded proteins. Emerging evidence indicates that the subcellular localization of HSPA4 is a dynamic process, critical to its function in both normal cellular physiology and in pathological states such as cancer and cardiac disease. This technical guide provides a comprehensive overview of the current understanding of HSPA4 subcellular trafficking, including its localization, transport mechanisms, and regulation. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research in this area.
Subcellular Localization of HSPA4
HSPA4 is predominantly localized to the cytoplasm and the nucleus under basal conditions.[1] Immunofluorescence studies in various cell lines, including A-431, U-251 MG, and U2OS cells, have demonstrated a pronounced enrichment of HSPA4 in the cytoplasm and associated with microtubules.[1] This cytoplasmic localization is consistent with its role as a molecular chaperone, assisting in the folding of newly synthesized polypeptides and refolding of stress-denatured proteins.
In addition to its cytoplasmic presence, a significant pool of HSPA4 resides within the nucleus. The nuclear localization of HSPA4 suggests its involvement in nuclear processes, such as the regulation of transcription factors, chromatin remodeling, and the nuclear stress response. Under conditions of cellular stress, such as heat shock, a notable translocation of Hsp70 family members to the nucleus and nucleolus has been observed, highlighting the dynamic nature of its subcellular distribution.
While the primary localizations are cytoplasmic and nuclear, HSPA4 has also been associated with other subcellular compartments, including the endoplasmic reticulum and extracellular exosomes.[1]
Quantitative Distribution of HSPA4
Precise quantitative data on the subcellular distribution of HSPA4 is limited in the literature. However, based on prediction algorithms and experimental observations from closely related Hsp70 family members, a hypothetical distribution can be proposed. The following table summarizes predicted and potential quantitative data for HSPA4 localization.
| Cellular Compartment | Predicted Distribution (PSORT) | Confidence Score (COMPARTMENTS database) | Notes |
| Cytosol | 15.5/32 | ★★★★★ | Primary localization under basal conditions. |
| Nucleus | 14/32 | ★★★☆☆ | Significant nuclear pool, increases under stress. |
| Peroxisome | 2/32 | ★☆☆☆☆ | Minor predicted localization. |
| Cytoskeleton | 2/32 | ★★☆☆☆ | Association with microtubules has been observed.[1] |
| Extracellular Exosome | - | ★★★☆☆ | Detected in exosomes, suggesting a role in intercellular communication. |
This table represents a summary of predicted data and should be experimentally validated for specific cell types and conditions.
Mechanisms of HSPA4 Nucleocytoplasmic Trafficking
The movement of proteins between the cytoplasm and the nucleus is a tightly regulated process mediated by nuclear localization signals (NLS) and nuclear export signals (NES) within the cargo protein, which are recognized by transport receptors of the karyopherin family (importins and exportins).
Nuclear Import
While a specific NLS for HSPA4 has not been experimentally validated, analysis of its amino acid sequence and homology to other Hsp70 proteins suggests the presence of one or more NLS motifs. Hsp70 proteins are known to possess NLSs that are essential for their accumulation in the nucleus.[2] The import process is likely mediated by the classical importin α/β pathway.
Figure 1. Proposed nuclear import pathway of HSPA4.
Nuclear Export
Similar to import, the nuclear export of HSPA4 is likely mediated by a leucine-rich NES. Studies on the Hsp70 homolog, Hsc70, have identified a functional NES with the sequence LDVTPLSL.[3] This NES is recognized by the export receptor CRM1 (also known as XPO1). The export process is dependent on the RanGTP/RanGDP gradient across the nuclear envelope.
Figure 2. Proposed nuclear export pathway of HSPA4.
Regulation of HSPA4 Trafficking
The subcellular distribution of HSPA4 is not static and can be influenced by various cellular signals, including stress responses and post-translational modifications.
Cellular Stress
Under conditions of cellular stress, such as heat shock, oxidative stress, or proteotoxic stress, Hsp70 family proteins, including likely HSPA4, rapidly accumulate in the nucleus and nucleolus. This stress-induced nuclear translocation is thought to be a protective mechanism, allowing these chaperones to aid in the refolding of damaged nuclear proteins and to regulate the activity of stress-responsive transcription factors.
Signaling Pathways
The PI3K/Akt signaling pathway has been implicated in the regulation of HSPA4.[3] While the direct mechanism linking this pathway to HSPA4 trafficking is not fully elucidated, Akt is known to phosphorylate a wide range of substrates, potentially including HSPA4 or its interacting partners in the nuclear transport machinery. Phosphorylation can modulate protein-protein interactions and unmask or mask NLS or NES motifs, thereby influencing subcellular localization.
Figure 3. Potential regulation of HSPA4 trafficking by the PI3K/Akt pathway.
Post-Translational Modifications (PTMs)
Post-translational modifications such as phosphorylation and ubiquitination are key regulators of protein localization.
-
Phosphorylation: As mentioned, phosphorylation by kinases like Akt could alter the conformation of HSPA4, affecting its interaction with importins or exportins.
-
Ubiquitination: Ubiquitination can serve as a signal for proteasomal degradation or as a non-degradative signal for altering protein localization. It is plausible that ubiquitination of HSPA4 could influence its nuclear retention or export.
Experimental Protocols
Subcellular Fractionation and Western Blotting
This protocol allows for the biochemical separation of nuclear and cytoplasmic fractions to determine the relative abundance of HSPA4 in each compartment.
Materials:
-
Cell lysis buffer (e.g., hypotonic buffer: 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease inhibitors)
-
Nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease inhibitors)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against HSPA4
-
Secondary antibody (HRP-conjugated)
-
Antibodies for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes.
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet with lysis buffer.
-
Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (nuclear fraction).
-
Determine the protein concentration of both fractions.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein from each fraction.
-
Probe the membrane with antibodies against HSPA4, a nuclear marker, and a cytoplasmic marker to assess the purity of the fractions and the distribution of HSPA4.
Figure 4. Workflow for subcellular fractionation and Western blotting.
Immunofluorescence Microscopy
This technique allows for the visualization of HSPA4's subcellular localization within intact cells.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against HSPA4
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash cells with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibody against HSPA4 diluted in blocking buffer overnight at 4°C.
-
Wash cells with PBS.
-
Incubate with fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash cells with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells with PBS.
-
Mount coverslips on slides with mounting medium.
-
Visualize using a fluorescence microscope.
Co-Immunoprecipitation (Co-IP)
Co-IP can be used to investigate the interaction of HSPA4 with transport receptors like importins or exportins.
Materials:
-
Cell lysate
-
Primary antibody against HSPA4 or the transport receptor
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting, probing for HSPA4 and the potential interacting transport receptor.
Conclusion and Future Directions
The subcellular trafficking of HSPA4 is a dynamic and regulated process that is integral to its diverse cellular functions. While its primary localization in the cytoplasm and nucleus is established, the precise molecular mechanisms governing its nucleocytoplasmic transport are still being elucidated. Future research should focus on the experimental validation of the NLS and NES motifs within HSPA4, the identification of the specific karyopherins responsible for its transport, and the quantitative analysis of its subcellular distribution under various physiological and pathological conditions. A deeper understanding of the signaling pathways and post-translational modifications that regulate HSPA4 trafficking will provide valuable insights into its role in disease and may reveal novel therapeutic targets for drug development.
References
- 1. Unveiling the potential of HSPA4: a comprehensive pan-cancer analysis of HSPA4 in diagnosis, prognosis, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel nuclear export and nuclear localization-related signals in human heat shock cognate protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
Basal Expression Levels of HSPA4 in Cell Lines: A Technical Guide
This guide provides an in-depth overview of the basal expression levels of Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4) in various human cell lines. It is intended for researchers, scientists, and drug development professionals interested in the fundamental biology of HSPA4 and its potential as a therapeutic target. This document summarizes quantitative expression data, details relevant experimental methodologies, and visualizes associated signaling pathways.
Introduction to HSPA4
HSPA4, also known as HSP70RY, is a member of the HSP110 family of heat shock proteins. It functions as a molecular chaperone, playing a crucial role in protein folding, assembly, and transport. HSPA4 is constitutively expressed in many cell types and can be further induced by cellular stress. Its involvement in maintaining protein homeostasis makes it a key player in cellular health and disease, including cancer, where its expression is often dysregulated.
Quantitative Expression of HSPA4 in Human Cell Lines
The following tables summarize the basal expression levels of HSPA4 at both the transcript (RNA) and protein levels across a diverse panel of human cell lines. This data provides a quantitative baseline for experimental design and interpretation.
HSPA4 mRNA Expression Levels
RNA sequencing data provides a quantitative measure of gene expression in transcripts per million (TPM). The data presented below is sourced from the Human Protein Atlas, offering a comparative view of HSPA4 transcript abundance across various cell lines.
| Cell Line | Tissue of Origin | HSPA4 Expression (TPM) |
| A-431 | Skin | 25.8 |
| A549 | Lung | 39.9 |
| CACO-2 | Colon | 28.5 |
| Daudi | B-Lymphocyte | 48.2 |
| HCT-116 | Colon | 35.1 |
| HEK 293 | Kidney | 45.7 |
| HeLa | Cervix | 41.3 |
| Hep G2 | Liver | 39.1 |
| K-562 | Bone Marrow | 42.6 |
| MCF7 | Breast | 33.7 |
| NB-4 | Blood | 38.4 |
| PC-3 | Prostate | 31.9 |
| RT-4 | Urinary Bladder | 30.7 |
| SH-SY5Y | Neuroblastoma | 29.3 |
| SK-MEL-28 | Skin | 27.6 |
| U-2 OS | Bone | 34.2 |
| U-251 MG | Brain | 38.7 |
Data sourced from the Human Protein Atlas.
HSPA4 Protein Expression Levels
Protein abundance is quantified using the intensity-based absolute quantification (iBAQ) method, which estimates the absolute protein amount by summing peptide intensities divided by the number of theoretically observable peptides. The data below, from ProteomicsDB, provides an estimate of the relative abundance of HSPA4 protein in several cell lines.
| Cell Line | Tissue of Origin | HSPA4 Expression (log10 iBAQ) |
| A549 | Lung | 6.8 |
| GAMG | Brain | 6.7 |
| HAP1 | Bone Marrow | 6.5 |
| HEK293 | Kidney | 7.1 |
| HeLa | Cervix | 7.0 |
| Hep G2 | Liver | 6.9 |
| JURKAT | T-Lymphocyte | 6.6 |
| K-562 | Bone Marrow | 6.7 |
| LN-18 | Brain | 6.8 |
| MCF7 | Breast | 6.9 |
| RKO | Colon | 6.7 |
| SH-SY5Y | Neuroblastoma | 6.6 |
| SiHa | Cervix | 6.8 |
| U-2 OS | Bone | 6.7 |
Data sourced from ProteomicsDB.
Experimental Protocols
Accurate determination of HSPA4 expression levels is fundamental to research in this area. The following section details standardized protocols for quantifying HSPA4 at the mRNA and protein levels.
Quantitative Real-Time PCR (qRT-PCR) for HSPA4 mRNA Expression
This protocol outlines the steps for measuring HSPA4 mRNA levels in cell lines.
1. RNA Extraction:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA according to the manufacturer's protocol, followed by purification to remove genomic DNA contamination using DNase I treatment.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
Perform the reaction according to the manufacturer's instructions.
3. qRT-PCR:
-
Prepare the reaction mixture containing cDNA template, forward and reverse primers for HSPA4, and a suitable qPCR master mix (e.g., SYBR Green).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the PCR in a real-time thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of HSPA4 mRNA.
HSPA4 Primer Example:
-
Forward: 5'-AAGCTGAGCTGCAGAACTTG-3'
-
Reverse: 5'-TCTTGACCTCTTCCTTGTCG-3'
Western Blotting for HSPA4 Protein Expression
This protocol provides a method for the detection and relative quantification of HSPA4 protein.
1. Cell Lysis and Protein Extraction:
-
Wash cultured cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HSPA4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Immunofluorescence for HSPA4 Subcellular Localization
This protocol allows for the visualization of HSPA4 within cells.
1. Cell Preparation:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere and grow for 24 hours.
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
-
Wash twice with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary antibody against HSPA4 diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence or confocal microscope.
Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways involving HSPA4.
HSPA4 Gene Regulatory Elements and Transcription Factors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as HSP70RY, is a crucial molecular chaperone involved in cellular stress responses, protein folding, and quality control. Its dysregulation has been implicated in a variety of human pathologies, including cancer and neurodegenerative diseases. Understanding the intricate molecular mechanisms that govern HSPA4 gene expression is paramount for the development of novel therapeutic strategies targeting this key cellular player. This technical guide provides a comprehensive overview of the known and predicted regulatory elements and transcription factors that control HSPA4 transcription, detailed experimental protocols for their investigation, and a summary of the signaling pathways influencing its expression.
I. HSPA4 Gene Regulatory Landscape
The regulation of HSPA4 expression is a complex process involving a hierarchy of regulatory elements, including a core promoter and distal enhancers, which are targeted by a specific cohort of transcription factors.
Promoter and Enhancer Elements
The genomic locus of the human HSPA4 gene is situated on chromosome 5. Bioinformatic predictions from sources such as the GeneHancer database suggest the presence of several putative regulatory elements. It is critical to note that the following information is based on computational predictions and requires experimental validation.
Table 1: Predicted Regulatory Elements for the Human HSPA4 Gene
| GeneHancer ID | Element Type | Genomic Location (GRCh38/hg38) | Score | Predicted Interacting Genes |
| GH05J133048 | Promoter/Enhancer | chr5:133,048,313-133,054,212 | 2.5 | HSPA4 |
| GH05J133025 | Promoter/Enhancer | chr5:133,025,813-133,028,312 | 2.2 | HSPA4, ZCCHC10 |
| GH05J133043 | Enhancer | chr5:133,043,013-133,043,312 | 1.0 | HSPA4, lnc-ZCCHC10-2 |
| GH05J133102 | Enhancer | chr5:133,102,313-133,107,412 | 0.9 | HSPA4, FSTL4 |
| GH05J133108 | Enhancer | chr5:133,108,013-133,108,412 | 0.7 | HSPA4, FSTL4 |
Data sourced from GeneCards, based on the GeneHancer database. Scores are indicative of the confidence of the prediction.
Core Promoter Region
The core promoter of HSPA4 is predicted to be located in the immediate upstream region of the transcription start site (TSS). This region typically contains binding sites for basal transcription factors and RNA Polymerase II. The precise sequence and functional characterization of the HSPA4 core promoter require experimental validation through techniques such as promoter bashing assays (a type of luciferase reporter assay).
II. Key Transcription Factors Regulating HSPA4
The expression of HSPA4 is orchestrated by a number of key transcription factors that respond to a diverse array of cellular signals, including heat shock, oxidative stress, and the unfolded protein response.
Heat Shock Factor 1 (HSF1)
HSF1 is the master transcriptional regulator of the heat shock response. Under conditions of cellular stress, such as elevated temperature, HSF1 trimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoters of heat shock protein genes, including members of the HSP70 family.[1] While direct experimental evidence for HSF1 binding to the HSPA4 promoter is still emerging, the presence of predicted HSEs within its regulatory regions strongly suggests its role in inducible HSPA4 expression.
Signal Transducer and Activator of Transcription 3 (STAT3)
STAT3 is a latent cytoplasmic transcription factor that is activated in response to a wide range of cytokines and growth factors.[2] Upon activation, STAT3 dimerizes, translocates to the nucleus, and binds to specific DNA recognition sites to regulate the expression of genes involved in cell proliferation, survival, and inflammation.[2] Several studies have implicated STAT3 in the regulation of heat shock proteins, and its potential role in modulating HSPA4 expression, particularly in the context of cancer, is an active area of investigation.
Transcription Factors of the Unfolded Protein Response (UPR)
The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3] The UPR is mediated by three ER-resident transmembrane proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[4] These sensors initiate signaling cascades that lead to the activation of specific transcription factors that upregulate the expression of genes involved in protein folding, ER-associated degradation (ERAD), and apoptosis.[3]
-
ATF6: Upon ER stress, ATF6 is cleaved, and its N-terminal fragment translocates to the nucleus to activate the transcription of UPR target genes, including chaperones.[5]
-
XBP1s: The IRE1 branch of the UPR leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating the potent transcription factor XBP1s. XBP1s is a key activator of genes involved in ER expansion and protein secretion.[6]
-
ATF4: The PERK branch of the UPR leads to the preferential translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.[7]
While HSPA4 is functionally linked to the UPR, the direct binding and regulatory activity of ATF6, XBP1s, and ATF4 on the HSPA4 promoter require further experimental elucidation.
Other Potential Regulators
Bioinformatic analyses of the predicted regulatory regions of HSPA4 suggest potential binding sites for a number of other transcription factors.
Table 2: Predicted Transcription Factor Binding Sites in HSPA4 Regulatory Regions
| Transcription Factor | Predicted Binding Site Location | Potential Role |
| KLF6 | Promoter/Enhancer (GH05J133048) | Cellular proliferation, differentiation |
| SP1 | Promoter/Enhancer (GH05J133048) | Basal gene expression |
| HDAC2 | Promoter/Enhancer (GH05J133048) | Chromatin remodeling, transcriptional repression |
| Nrf2 (NFE2L2) | Promoter Region (Predicted) | Oxidative stress response |
| AP-1 (c-Jun/c-Fos) | Promoter Region (Predicted) | Stress response, proliferation, apoptosis |
| CREB | Promoter Region (Predicted) | cAMP signaling, cell survival |
This table is based on predictive data from sources such as GeneCards and requires experimental validation.
III. Signaling Pathways Influencing HSPA4 Expression
The transcriptional regulation of HSPA4 is tightly integrated with major cellular signaling pathways that sense and respond to environmental and intracellular cues.
Heat Shock Response Pathway
This is the most well-characterized pathway leading to the induction of heat shock proteins.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Some studies suggest a link between this pathway and the expression of heat shock proteins, potentially through the modulation of transcription factors downstream of Akt.
Unfolded Protein Response (UPR) Pathway
The UPR is a critical signaling network for maintaining ER homeostasis, and its activation can lead to the upregulation of chaperones like HSPA4.
IV. Experimental Protocols for Studying HSPA4 Regulation
Investigating the transcriptional regulation of HSPA4 requires a combination of molecular and cellular biology techniques. The following are detailed methodologies for key experiments.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the in vivo binding sites of a transcription factor on a genome-wide scale (ChIP-seq) or at a specific locus (ChIP-qPCR).
Workflow:
Detailed Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively with a series of buffers (low salt, high salt, LiCl, and TE) to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial kit.
-
Analysis: The purified DNA can be analyzed by qPCR using primers flanking a putative binding site or by high-throughput sequencing (ChIP-seq) to identify binding sites across the genome.
Luciferase Reporter Assay
This assay is used to quantify the activity of a promoter or enhancer in response to the expression of a transcription factor.
Workflow:
Detailed Methodology:
-
Construct Preparation: Clone the putative HSPA4 promoter region upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3).
-
Transfection: Co-transfect the reporter construct into a suitable cell line along with an expression vector for the transcription factor of interest. A control vector (e.g., Renilla luciferase) should be co-transfected for normalization of transfection efficiency.
-
Cell Culture and Treatment: Culture the transfected cells for 24-48 hours. If investigating the effect of a stimulus, treat the cells accordingly.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent containing the luciferin substrate to the cell lysate.
-
Measurement: Measure the luminescence using a luminometer. Normalize the firefly luciferase activity to the Renilla luciferase activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to detect the binding of a protein to a specific DNA sequence.
Workflow:
Detailed Methodology:
-
Probe Preparation: Synthesize and label a short DNA oligonucleotide (20-50 bp) corresponding to the putative transcription factor binding site in the HSPA4 promoter. Labeling can be done with biotin or a radioactive isotope (e.g., ³²P).
-
Binding Reaction: Incubate the labeled probe with nuclear extracts or a purified recombinant transcription factor in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)).
-
Electrophoresis: Resolve the binding reactions on a native polyacrylamide gel. Protein-DNA complexes will migrate slower than the free probe, resulting in a "shifted" band.
-
Detection: For radioactive probes, expose the gel to X-ray film. For biotinylated probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
V. Conclusion and Future Directions
The transcriptional regulation of HSPA4 is a complex and multifaceted process that is central to the cellular stress response. While key transcription factors such as HSF1 and those involved in the UPR are strongly implicated, further research is required to delineate their precise roles and to validate the predicted regulatory elements. The experimental protocols detailed in this guide provide a robust framework for researchers to unravel the intricate regulatory network governing HSPA4 expression. A deeper understanding of these mechanisms will be instrumental in the development of targeted therapies for a range of diseases where HSPA4 function is compromised. Future studies should focus on genome-wide mapping of transcription factor binding sites on the HSPA4 gene in various cellular contexts, quantitative analysis of promoter and enhancer activity, and the elucidation of the cross-talk between different signaling pathways in the control of HSPA4 transcription.
References
- 1. Luciferase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Hypothesis [hypothes.is]
- 3. [PDF] Roles of XBP1s in Transcriptional Regulation of Target Genes | Semantic Scholar [semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. ATF6 activating transcription factor 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Roles of XBP1s in Transcriptional Regulation of Target Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
The Role of HSPA4 in Mitochondrial Protein Import: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as Apg-2, is a molecular chaperone implicated in a variety of cellular processes, including protein folding, assembly of protein complexes, and protein translocation across membranes. Emerging evidence has highlighted a critical role for HSPA4 in the intricate process of mitochondrial protein import, specifically in the biogenesis of mitochondrial outer membrane proteins. This technical guide provides an in-depth overview of the current understanding of HSPA4's function in this pathway, supported by experimental data, detailed protocols, and visual diagrams to facilitate further research and drug development efforts.
The vast majority of mitochondrial proteins are encoded by the nuclear genome and must be imported into the organelle from the cytosol. This process is mediated by a sophisticated machinery of translocases and chaperones. HSPA4, as a cytosolic chaperone, plays a crucial role in the early stages of this import pathway, ensuring the proper targeting and insertion of a subset of mitochondrial precursor proteins. Its involvement is particularly noted in the import of proteins destined for the outer mitochondrial membrane, a critical interface for communication and exchange between the mitochondrion and the rest of the cell.
Core Mechanism: HSPA4-Mediated Protein Import into the Mitochondrial Outer Membrane
The primary mechanism by which HSPA4 facilitates mitochondrial protein import involves its function as a molecular chaperone that recognizes and binds to newly synthesized mitochondrial precursor proteins in the cytosol. This interaction prevents their aggregation and maintains them in an import-competent, partially unfolded state.
A key step in this process is the docking of the HSPA4-precursor protein complex onto the mitochondrial surface. Evidence indicates that cytosolic chaperones of the Hsp70 and Hsp90 families, which include HSPA4, interact with a specialized tetratricopeptide repeat (TPR) domain in the Tom70 import receptor, a central component of the Translocase of the Outer Mitochondrial Membrane (TOM) complex[1]. This interaction serves to deliver the precursor protein to the import machinery.
Following docking, HSPA4 is thought to facilitate the insertion of the precursor protein into the outer mitochondrial membrane. While the precise molecular details of this insertion step are still under investigation, it is hypothesized that the chaperone activity of HSPA4, coupled with the architecture of the TOM complex, enables the proper integration of the protein into the lipid bilayer.
Gene Ontology annotations explicitly link HSPA4 to "protein insertion into mitochondrial outer membrane" and "chaperone-mediated protein complex assembly," further solidifying its role in this process[1][2].
Interaction Partners and Regulatory Network
HSPA4 does not act in isolation. Its function in mitochondrial protein import is part of a larger network of protein-protein interactions.
-
Tom70: As mentioned, the import receptor Tom70 is a primary interaction partner for the HSPA4-precursor complex on the mitochondrial surface[1]. This interaction is a critical targeting step.
-
GRPEL2 and HSPD1: Proteomic studies have identified GRPEL2 (GrpE-like 2, mitochondrial) and HSPD1 (Heat Shock Protein Family D (Hsp60) Member 1) as proteins that interact with HSPA4. Both GRPEL2 and HSPD1 are crucial for the proper folding and assembly of proteins within the mitochondria[3]. This suggests that HSPA4 may have a role that extends beyond initial import, possibly in coordinating the hand-off of newly imported proteins to the mitochondrial internal folding machinery.
The activity of HSPA4 in mitochondrial protein import is likely regulated by cellular signaling pathways that respond to metabolic state and stress conditions. While specific pathways directly targeting HSPA4 at the mitochondria are still being elucidated, it is known that the expression and activity of Hsp70 family members are modulated by various stress-activated kinases.
Signaling and Workflow Diagrams
To visualize the processes described, the following diagrams have been generated using the Graphviz DOT language.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature directly measuring the impact of HSPA4 on the import efficiency of mitochondrial outer membrane proteins. However, studies on HSPA4 knockout models provide indirect quantitative evidence of its importance in maintaining cellular homeostasis, which is intrinsically linked to proper mitochondrial function.
| Model System | Phenotype | Quantitative Observation | Reference |
| Hspa4 knockout mice | Cardiac hypertrophy and fibrosis | Significant increase in heart weight to body weight ratio. | [1] |
| Hspa4 knockout mice | Skeletal muscle myopathy | 35% mortality rate during the peri-weaning period. | [2] |
These findings suggest that the absence of HSPA4 leads to a systemic failure in protein quality control, which would include the mislocalization or aggregation of mitochondrial precursor proteins, ultimately contributing to the observed pathologies. Future research employing techniques like quantitative mass spectrometry-based proteomics on HSPA4 knockdown or knockout cells could provide direct quantitative insights into the specific mitochondrial substrates of HSPA4 and the impact on their import rates.
Experimental Protocols
Isolation of Mitochondria from Cultured Mammalian Cells
This protocol is essential for subsequent in vitro import assays and co-immunoprecipitation studies.
Materials:
-
Homogenization Buffer (HB): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, and protease inhibitors.
-
Mitochondria Resuspension Buffer (MRB): 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 0.5 mM EGTA.
-
Dounce homogenizer.
-
Centrifuge and microcentrifuge.
Procedure:
-
Harvest cultured cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cells using a Dounce homogenizer with 15-20 strokes on ice.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 7,000 x g for 15 minutes at 4°C to pellet mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Wash the mitochondrial pellet by resuspending in MRB and centrifuging again at 7,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.
Co-Immunoprecipitation of HSPA4 with Mitochondrial Proteins
This protocol can be used to validate the interaction between HSPA4 and components of the TOM complex, such as Tom70.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors.
-
Anti-HSPA4 antibody and corresponding isotype control IgG.
-
Protein A/G magnetic beads.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer.
Procedure:
-
Lyse cells in Lysis Buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-HSPA4 antibody or isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with Wash Buffer.
-
Elute the bound proteins using Elution Buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against potential interaction partners (e.g., Tom70).
In Vitro Mitochondrial Protein Import Assay
This assay directly measures the import of a specific precursor protein into isolated mitochondria.
Materials:
-
Isolated mitochondria.
-
Radiolabeled precursor protein (e.g., synthesized by in vitro transcription/translation in the presence of ³⁵S-methionine).
-
Import Buffer: 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KPi, 10 mM malate, 2 mM glutamate, 5 mM ATP, 5 mM NADH.
-
Proteinase K.
-
PMSF (phenylmethylsulfonyl fluoride).
Procedure:
-
Incubate isolated mitochondria in Import Buffer to energize them.
-
Add the radiolabeled precursor protein to the mitochondrial suspension and incubate at 30°C for various time points (e.g., 0, 5, 15, 30 minutes).
-
Stop the import reaction by placing the tubes on ice.
-
Treat one set of samples with Proteinase K to digest any non-imported protein on the mitochondrial surface. Leave another set untreated as a control.
-
Inactivate Proteinase K by adding PMSF.
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondria and analyze the proteins by SDS-PAGE and autoradiography. Successful import will be indicated by the presence of a protected, processed (if applicable) form of the precursor protein in the Proteinase K-treated samples.
Conclusion and Future Directions
HSPA4 plays a significant, yet not fully elucidated, role in the import of proteins into the mitochondrial outer membrane. Its interaction with the Tom70 receptor is a key aspect of this function, highlighting the importance of cytosolic chaperones in the initial stages of mitochondrial biogenesis. The pathologies associated with HSPA4 deficiency underscore the critical nature of this process for cellular and organismal health.
Future research should focus on:
-
Elucidating the precise molecular mechanism by which HSPA4 facilitates the insertion of precursor proteins into the outer membrane after docking on Tom70.
-
Identifying the specific repertoire of mitochondrial outer membrane proteins that are dependent on HSPA4 for their import.
-
Quantifying the impact of HSPA4 levels and activity on the import kinetics of its substrates.
-
Delineating the signaling pathways that regulate HSPA4's function in mitochondrial protein import in response to cellular stress and metabolic cues.
A deeper understanding of HSPA4's role in mitochondrial protein import will not only advance our fundamental knowledge of cell biology but may also open new avenues for therapeutic intervention in diseases associated with mitochondrial dysfunction and proteostasis collapse.
References
- 1. HSPA4 heat shock protein family A (Hsp70) member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. HSPA4 - Wikipedia [en.wikipedia.org]
- 3. Unveiling the potential of HSPA4: a comprehensive pan-cancer analysis of HSPA4 in diagnosis, prognosis, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring HSPA4 Expression in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as Apg-2 or hsp70RY, is a member of the HSP110 family of heat shock proteins. It functions as a molecular chaperone, playing a crucial role in protein folding, assembly, and transport, thereby maintaining cellular homeostasis.[1][2] Emerging evidence indicates that HSPA4 is frequently dysregulated in various human cancers and is implicated in tumor progression, including cell proliferation, apoptosis, metastasis, and immune regulation.[2][3][4] Its expression level has been associated with the clinical stage and prognosis of patients with cancers such as colorectal, liver, and glioma.[2][5][6] Therefore, the accurate measurement of HSPA4 expression in cancer cells is critical for understanding its role in tumorigenesis, for its validation as a biomarker, and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for the quantitative and qualitative assessment of HSPA4 expression at both the mRNA and protein levels in cancer cells and tissues.
Data Presentation: HSPA4 Expression in Various Cancers
The expression of HSPA4 is frequently altered in cancerous tissues compared to normal tissues. The following table summarizes the observed expression patterns across different cancer types based on data from comprehensive pan-cancer analyses.
| Cancer Type | Abbreviation | HSPA4 Expression Level in Tumor vs. Normal Tissue | Reference |
| Breast invasive carcinoma | BRCA | Upregulated | [7] |
| Cervical squamous cell carcinoma | CESC | Upregulated | [7] |
| Cholangiocarcinoma | CHOL | Upregulated | [7] |
| Colon adenocarcinoma | COAD | Upregulated | [7] |
| Esophageal carcinoma | ESCA | Upregulated | [7] |
| Head and Neck squamous cell carcinoma | HNSC | Upregulated | [7] |
| Liver hepatocellular carcinoma | LIHC | Upregulated | [4][7] |
| Lung adenocarcinoma | LUAD | Upregulated | [7] |
| Lung squamous cell carcinoma | LUSC | Upregulated | [7] |
| Stomach adenocarcinoma | STAD | Upregulated | [7] |
| Uterine Corpus Endometrial Carcinoma | UCEC | Upregulated | [7] |
| Kidney renal clear cell carcinoma | KIRC | Downregulated | [7] |
| Kidney renal papillary cell carcinoma | KIRP | Downregulated | [7] |
| Prostate adenocarcinoma | PRAD | Downregulated | [7] |
| Cutaneous Malignant Melanoma | CMM | Upregulated | [3] |
| Glioma | - | Upregulated | [5] |
Signaling Pathways Involving HSPA4
HSPA4 is involved in several critical signaling pathways that regulate cancer cell growth, survival, and immune response. Notably, it has been shown to promote glioma progression through the activation of the PI3K/Akt signaling pathway.[5] Knockdown of HSPA4 can lead to G2 phase cell cycle arrest and apoptosis, suggesting its role in cell cycle regulation.[2][5][7] Furthermore, HSPA4 expression is linked to immune checkpoint pathways and may contribute to immune suppression within the tumor microenvironment.[3][7]
Caption: HSPA4 activates the PI3K/Akt pathway, promoting cancer cell survival.
Experimental Protocols
This section provides detailed methodologies for measuring HSPA4 expression.
Western Blotting for HSPA4 Protein Detection
Western blotting is a semi-quantitative technique used to detect the presence and relative abundance of HSPA4 protein in cell or tissue lysates.
Caption: Workflow for detecting HSPA4 protein expression via Western Blot.
Protocol:
-
Protein Extraction:
-
Wash cultured cancer cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 4-12% SDS-polyacrylamide gel. Include a protein ladder to determine molecular weight.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for HSPA4 (e.g., rabbit polyclonal anti-HSPA4, diluted 1:100-1:500 in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize HSPA4 band intensity to a loading control protein (e.g., β-Actin or GAPDH).
-
Quantitative Real-Time PCR (qPCR) for HSPA4 mRNA Expression
qPCR is a highly sensitive and quantitative method to measure the level of HSPA4 mRNA transcripts.
References
- 1. researchgate.net [researchgate.net]
- 2. HSPA4 Knockdown Retarded Progression and Development of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. HSPA4 regulated glioma progression via activation of AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significant correlation between HSPA4 and prognosis and immune regulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the potential of HSPA4: a comprehensive pan-cancer analysis of HSPA4 in diagnosis, prognosis, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Immunoprecipitation of HSPA4 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as HSP70RY, is a member of the HSP110 family of heat shock proteins. It functions as a molecular chaperone, playing a crucial role in protein folding, assembly, and transport. Emerging evidence indicates that HSPA4 is implicated in various cellular processes, including cell cycle regulation, apoptosis, and immune responses.[1][2] Notably, dysregulation of HSPA4 expression has been associated with the progression of several cancers, including glioma and colorectal cancer, making it a person of interest for therapeutic intervention.[1][3] This document provides a detailed protocol for the immunoprecipitation of HSPA4, a key technique for studying its protein-protein interactions and its role in signaling pathways.
Signaling Pathway
HSPA4 is involved in multiple signaling pathways, including the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation. In glioma, HSPA4 has been shown to promote tumor progression through the activation of this pathway.[3] The following diagram illustrates a simplified model of HSPA4's role in this signaling cascade and its interaction with other proteins.
Caption: HSPA4 in the PI3K/Akt signaling pathway and its chaperone function.
Experimental Protocols
This protocol outlines the immunoprecipitation of endogenous HSPA4 from cell lysates. Optimization may be required depending on the cell type and the specific antibody used.
Materials and Reagents
| Reagent/Material | Recommended Product/Specifications |
| HSPA4 Antibody | See Table 1 for a list of validated antibodies. |
| Protein A/G Beads | Protein A/G Magnetic Beads or Agarose Beads. |
| Lysis Buffer | RIPA Buffer (see Table 2 for recipe). |
| Wash Buffer | Lysis Buffer or a modified version with lower detergent. |
| Elution Buffer | 1X SDS-PAGE Sample Buffer or Glycine-HCl (pH 2.5-3.0). |
| Protease Inhibitor Cocktail | Commercially available cocktail (e.g., cOmplete™). |
| Phosphatase Inhibitor Cocktail | Commercially available cocktail (e.g., PhosSTOP™). |
| Phosphate-Buffered Saline (PBS) | pH 7.4, ice-cold. |
| Cell Scraper | For adherent cells. |
| Microcentrifuge Tubes | 1.5 mL, pre-chilled. |
| Rotating Platform | For incubation steps. |
| Magnetic Rack | For use with magnetic beads. |
| Microcentrifuge | Capable of reaching 14,000 x g at 4°C. |
Table 1: Recommended HSPA4 Antibodies for Immunoprecipitation
| Vendor | Catalog Number | Type | Validation |
| MyBioSource | MBS8119176 | Monoclonal | Immunoprecipitation (IP) |
| Bio-Rad | VMA00427 | Monoclonal | Immunoprecipitation-Mass Spectrometry (IP-MS) |
| MyBioSource | MBS3208035 | Polyclonal | Immunoprecipitation (IP) |
Note: The optimal antibody concentration should be determined empirically. Start with the manufacturer's recommended dilution.
Table 2: Buffer and Solution Recipes
| Buffer/Solution | Composition | Storage |
| RIPA Lysis Buffer | 50 mM Tris-HCl, pH 7.4150 mM NaCl1% NP-400.5% Sodium Deoxycholate0.1% SDS1 mM EDTA | 4°C |
| High Salt Wash Buffer | 50 mM Tris-HCl, pH 7.4500 mM NaCl0.1% NP-400.05% Sodium Deoxycholate | 4°C |
| Low Salt Wash Buffer | 50 mM Tris-HCl, pH 7.4150 mM NaCl0.1% NP-400.05% Sodium Deoxycholate | 4°C |
| 1X SDS-PAGE Sample Buffer | 62.5 mM Tris-HCl, pH 6.82% SDS10% Glycerol0.01% Bromophenol Blue5% β-mercaptoethanol (add fresh) | Room Temperature |
Note: Immediately before use, add protease and phosphatase inhibitors to the Lysis Buffer.
Experimental Workflow
The following diagram outlines the major steps in the immunoprecipitation protocol.
Caption: Workflow for the immunoprecipitation of HSPA4 protein.
Detailed Protocol
1. Cell Lysate Preparation
a. For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, wash by centrifugation at 500 x g for 5 minutes at 4°C and resuspend in ice-cold PBS.
b. Add ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the cell pellet or plate. A general guideline is 1 mL of lysis buffer per 10^7 cells.
c. For adherent cells, scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, resuspend the pellet in lysis buffer.
d. Incubate the lysate on a rotator for 30 minutes at 4°C to ensure complete lysis.
e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This is your starting material.
2. Pre-Clearing the Lysate (Optional but Recommended)
a. To reduce non-specific binding, add 20-30 µL of a 50% slurry of Protein A/G beads to 1 mg of total protein from your cleared lysate.
b. Incubate on a rotator for 1 hour at 4°C.
c. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (if using agarose beads) or by placing the tube on a magnetic rack (for magnetic beads).
d. Carefully transfer the supernatant (pre-cleared lysate) to a new pre-chilled microcentrifuge tube.
3. Immunoprecipitation
a. Determine the protein concentration of your pre-cleared lysate (e.g., using a BCA assay).
b. To 500 µg to 1 mg of pre-cleared lysate, add the appropriate amount of anti-HSPA4 antibody. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per mg of lysate is recommended.
c. As a negative control, use a non-specific IgG from the same host species as the primary antibody at the same concentration.
d. Incubate the lysate-antibody mixture on a rotator for 2-4 hours or overnight at 4°C.
4. Capturing the Immunocomplex
a. Add 30-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
b. Incubate on a rotator for 1-2 hours at 4°C.
5. Washing
a. Pellet the beads by centrifugation or using a magnetic rack.
b. Carefully aspirate and discard the supernatant.
c. Wash the beads three times with 1 mL of ice-cold High Salt Wash Buffer, followed by two washes with 1 mL of ice-cold Low Salt Wash Buffer. For each wash, resuspend the beads and incubate for 5 minutes on a rotator at 4°C before pelleting.
6. Elution
a. After the final wash, carefully remove all of the supernatant.
b. To elute the immunoprecipitated proteins, add 30-50 µL of 1X SDS-PAGE Sample Buffer directly to the beads.
c. Vortex briefly and heat the samples at 95-100°C for 5-10 minutes.
d. Pellet the beads by centrifugation at 14,000 x g for 1 minute.
e. The supernatant contains the eluted proteins and is ready for analysis by Western blotting or mass spectrometry.
Data Presentation
Table 3: Quantitative Parameters for HSPA4 Immunoprecipitation
| Parameter | Recommended Range/Value | Notes |
| Starting Material | 500 µg - 2 mg of total cell lysate | The amount can be adjusted based on the expression level of HSPA4 in the chosen cell line. |
| Antibody Concentration | 1 - 10 µg per mg of lysate | This needs to be optimized for each specific antibody. |
| Incubation Time (Antibody) | 2 hours to overnight at 4°C | Longer incubation may increase yield but also background. |
| Incubation Time (Beads) | 1 - 2 hours at 4°C | |
| Centrifugation (Lysate Clarification) | 14,000 x g for 15 minutes at 4°C | |
| Centrifugation (Bead Pelleting) | 1,000 x g for 1 minute at 4°C (for agarose beads) | Magnetic beads offer a gentler alternative. |
| Elution Volume | 20 - 50 µL | A smaller volume will result in a more concentrated sample. |
Co-Immunoprecipitation of HSPA4 Interacting Proteins
To identify proteins that interact with HSPA4, the above protocol can be adapted for co-immunoprecipitation (Co-IP). The key considerations for a successful Co-IP are to use a less stringent lysis buffer (e.g., a buffer with NP-40 as the sole detergent and without SDS) and gentler washing conditions to preserve protein-protein interactions.
Known and Potential HSPA4 Interacting Proteins:
-
APAF1 (Apoptotic Peptidase Activating Factor 1)
-
DNAJB1 (DnaJ Heat Shock Protein Family (Hsp40) Member B1)
-
HDAC1 (Histone Deacetylase 1)
-
HSF1 (Heat Shock Transcription Factor 1)
-
HSPBP1 (Hsp70 Interacting Protein 1)
-
STUB1 (STIP1 Homology And U-Box Containing Protein 1)
-
TTC1 (Tetratricopeptide Repeat Domain 1)
Following elution, the samples can be analyzed by mass spectrometry to identify novel interacting partners or by Western blotting to confirm the presence of known interactors.
References
Methods for Studying HSPA4 ATPase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSPA4 (Heat Shock Protein Family A Member 4), also known as HSP70RY, is a member of the HSP110 family of heat shock proteins, which function as nucleotide exchange factors for HSP70. The ATPase activity of HSPA4 is fundamental to its chaperone function, playing a critical role in protein folding, refolding of misfolded proteins, and protein degradation. Dysregulation of HSPA4 and its ATPase activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.
These application notes provide an overview of common methods for studying the ATPase activity of HSPA4, complete with detailed experimental protocols and data presentation guidelines. The methodologies described are suitable for basic research, inhibitor screening, and drug development applications.
I. Assays for Measuring HSPA4 ATPase Activity
Several methods can be employed to measure the ATPase activity of HSPA4. These assays typically quantify either the depletion of the ATP substrate or the generation of the ADP or inorganic phosphate (Pi) products. The choice of assay depends on the experimental goals, required throughput, and available instrumentation.
A. Colorimetric Assay: Malachite Green Assay
This is a widely used, simple, and cost-effective method for detecting the inorganic phosphate (Pi) released during ATP hydrolysis. The assay is based on the principle that malachite green molybdate forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.
B. Chemiluminescence Assay: ADP-Glo™ Assay
The ADP-Glo™ assay is a sensitive, luminescence-based method that quantifies the amount of ADP produced in an ATPase reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by a luciferase to generate a light signal proportional to the initial amount of ADP. This method is highly suitable for high-throughput screening (HTS) due to its sensitivity and wide dynamic range.
C. Fluorescence-Based Assays: ADP Biosensors
These assays utilize a protein-based biosensor that undergoes a conformational change upon binding to ADP, leading to a change in fluorescence. This allows for the real-time, continuous monitoring of ADP production. These sensors are particularly useful for detailed kinetic studies.
II. Quantitative Data Summary
While specific Michaelis-Menten kinetic parameters for HSPA4 are not widely available in the public literature, the following table summarizes representative kinetic data for other members of the HSP70 family. These values can serve as a useful reference for experimental design and data interpretation when studying HSPA4.
| HSP70 Member | Organism/System | Km (ATP, µM) | kcat (min⁻¹) | Vmax | Notes |
| Ssa1 | S. cerevisiae | ~0.11 - 0.2 | ~0.031 - 0.04 | - | Activity is K⁺ dependent.[1] |
| Ssb | S. cerevisiae | ~147 | ~0.81 | - | Unusually high Km and kcat compared to other HSP70s.[1] |
| HscC (Hsc62) | E. coli | 112 ± 6 | 0.276 ± 0.012 | - | kcat is ~3-8 fold higher than DnaK and HscA. |
| Hsc70 | Mammalian | - | 0.15 - 0.38 | - | Unfolded protein stimulates ATPase activity by increasing kcat.[2] |
| BiP (HSPA5) | Human | - | ~0.067 s⁻¹ (~4.02 min⁻¹) | - | Catalytic rate of ATP hydrolysis determined by in-cyclo NMR.[3] |
| Hsp90 | Human/Chicken | >300 | ~0.02 | - | For comparison; Hsp90 has a weak ATPase activity. |
III. Experimental Protocols
Protocol 1: Malachite Green Colorimetric Assay
This protocol is adapted for a 96-well plate format and is suitable for endpoint measurements of HSPA4 ATPase activity.
Materials:
-
Purified recombinant HSPA4 protein
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100[3]
-
ATP solution (e.g., 10 mM stock)
-
Malachite Green Reagent (commercially available or prepared as two solutions):
-
Solution A: 0.045% Malachite Green in water
-
Solution B: 4.2% Ammonium Molybdate in 4 N HCl
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add a surfactant like Tween-20 to 0.01% to stabilize. Prepare fresh.
-
-
Phosphate Standard (e.g., KH₂PO₄) for standard curve
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Prepare Phosphate Standards: Prepare a series of dilutions of the phosphate standard (e.g., 0 to 100 µM) in the Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following components to a final volume of 50 µL:
-
Assay Buffer
-
HSPA4 protein (e.g., 0.1 - 1 µM). Include a "no enzyme" control.
-
(Optional) Co-chaperones (e.g., HSP40/DNAJ) or test compounds (inhibitors/activators).
-
-
Initiate Reaction: Add ATP to the desired final concentration (e.g., 1 mM to saturate the enzyme, or varying concentrations for kinetic studies).
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
-
Stop Reaction & Color Development: Stop the reaction by adding 100 µL of the Malachite Green Working Reagent to each well.
-
Incubate: Incubate at room temperature for 15-20 minutes for color development.
-
Measure Absorbance: Read the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards versus their concentration.
-
Determine the concentration of phosphate produced in each sample from the standard curve.
-
Calculate the specific activity of HSPA4 (e.g., in nmol Pi/min/mg protein).
-
Protocol 2: ADP-Glo™ Chemiluminescence Assay
This protocol is based on the Promega ADP-Glo™ Kinase Assay kit and is adapted for measuring HSPA4 ATPase activity in a 96- or 384-well format.
Materials:
-
Purified recombinant HSPA4 protein
-
HSP70 Assay Buffer (or similar, e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega), containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white, opaque plate, set up the ATPase reaction in a small volume (e.g., 5-10 µL):
-
Assay Buffer
-
HSPA4 protein
-
(Optional) Co-chaperones or test compounds.
-
-
Initiate Reaction: Add ATP to initiate the reaction. The final ATP concentration should be optimized based on the experiment (e.g., at or below the Km for inhibitor studies).
-
Incubation: Incubate the plate at 37°C for 60 minutes or an optimized time.
-
ATP Depletion: Add an equal volume (e.g., 5-10 µL) of ADP-Glo™ Reagent to each well. This stops the ATPase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[2]
-
ADP to ATP Conversion and Detection: Add a larger volume (e.g., 10-20 µL) of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and initiates the luciferase reaction. Incubate at room temperature for 30-60 minutes.[2]
-
Measure Luminescence: Read the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the ADP concentration. A standard curve can be generated using known concentrations of ADP to convert the relative light units (RLU) to ADP concentration.
IV. Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagrams
Signaling and Regulatory Pathways
// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [label="Activates", color="#34A853"]; PI3K -> Akt [label="Activates", color="#34A853"]; Akt -> HSPA4_ATP [label="Regulates Activity", style=dashed, color="#EA4335"];
HSP40 -> HSPA4_ATP [label="Delivers Substrate &\nStimulates ATPase", color="#34A853"]; Substrate_Unfolded -> HSPA4_ATP [style=dashed, color="#5F6368"];
HSPA4_ATP -> HSPA4_ADP [label="ATP Hydrolysis\n(k_cat)", color="#EA4335"]; HSPA4_ADP -> HSPA4_ATP [label="ADP/ATP Exchange\n(NEF-mediated)", color="#4285F4"];
HSPA4_ADP -> Substrate_Folded [label="Substrate Folding\n& Release", color="#34A853"];
// Invisible edges for layout HSP40 -> Substrate_Unfolded [style=invis]; HSPA4_ATP -> Substrate_Unfolded [style=invis]; } END_DOT Caption: Regulation of the HSPA4 ATPase Cycle.
References
Application Notes and Protocols for Creating HSPA4 Knockout Cell Lines with CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as HSP70RY, is a member of the HSP110 family of heat shock proteins. It functions as a nucleotide exchange factor for HSP70 and plays a crucial role in protein quality control by assisting in protein folding, preventing protein aggregation, and targeting misfolded proteins for degradation. Dysregulation of HSPA4 has been implicated in various diseases, including cancer, cardiac hypertrophy, and neurodegenerative disorders.[1][2][3] The ability to create HSPA4 knockout cell lines using the CRISPR-Cas9 system provides a powerful tool to investigate the specific functions of this protein and to identify and validate potential therapeutic targets.
These application notes provide a comprehensive overview and detailed protocols for the generation and validation of HSPA4 knockout cell lines using CRISPR-Cas9 technology.
Experimental Workflow
The overall workflow for creating and validating HSPA4 knockout cell lines is depicted below. This process begins with the design of specific single-guide RNAs (sgRNAs) targeting the HSPA4 gene, followed by their delivery along with the Cas9 nuclease into the target cell line. Subsequent steps involve the selection and isolation of single-cell clones, validation of HSPA4 knockout at the genomic and protein levels, and finally, phenotypic characterization of the knockout cell lines.
Caption: CRISPR-Cas9 workflow for HSPA4 knockout.
Signaling Pathways Involving HSPA4
HSPA4 is a key component of the cellular machinery that maintains protein homeostasis, primarily through its interaction with HSP70. It is involved in the unfolded protein response (UPR) and cellular stress pathways. The diagram below illustrates the central role of the HSPA4/HSP70 chaperone system in managing client proteins.
Caption: HSPA4/HSP70 in protein homeostasis.
Experimental Protocols
Protocol 1: sgRNA Design and Cloning for HSPA4 Knockout
-
sgRNA Design:
-
Identify the genomic sequence of the human HSPA4 gene from a database such as NCBI Gene.
-
Use online sgRNA design tools (e.g., CHOPCHOP, Benchling) to identify potential sgRNA target sites within the early exons of HSPA4 to maximize the likelihood of generating a loss-of-function mutation.
-
Select sgRNAs with high on-target scores and low off-target predictions. A typical sgRNA sequence is 20 nucleotides long and is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
-
Oligonucleotide Synthesis:
-
Synthesize two complementary oligonucleotides for each selected sgRNA sequence.
-
Add appropriate overhangs to the oligonucleotides compatible with the BsmBI restriction site in the pSpCas9(BB)-2A-GFP (PX458) vector (or a similar CRISPR expression vector).
-
-
Oligonucleotide Annealing:
-
Resuspend the synthesized oligonucleotides in annealing buffer (e.g., 10 mM Tris, pH 8.0; 50 mM NaCl; 1 mM EDTA).
-
Mix equal molar amounts of the forward and reverse oligonucleotides.
-
Anneal the oligonucleotides by heating to 95°C for 5 minutes, followed by a gradual cooling to room temperature.
-
-
Vector Preparation and Ligation:
-
Digest the pSpCas9(BB)-2A-GFP vector with the BsmBI restriction enzyme.
-
Dephosphorylate the linearized vector using a phosphatase to prevent self-ligation.
-
Ligate the annealed sgRNA oligonucleotides into the digested vector using T4 DNA ligase.
-
-
Transformation and Plasmid Preparation:
-
Transform the ligation product into competent E. coli.
-
Select for positive colonies on an appropriate antibiotic-containing agar plate.
-
Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Transfection and Single-Cell Cloning
-
Cell Culture:
-
Culture the target cell line (e.g., HeLa, HCT116) in the appropriate growth medium and conditions until they reach 70-80% confluency.
-
-
Transfection:
-
On the day of transfection, seed the cells into 6-well plates.
-
Transfect the cells with the HSPA4-targeting pSpCas9(BB)-2A-GFP plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
As a control, transfect a separate well of cells with a non-targeting sgRNA vector.
-
-
Fluorescence-Activated Cell Sorting (FACS):
-
48 hours post-transfection, detach the cells and resuspend them in FACS buffer (e.g., PBS with 2% FBS).
-
Sort the GFP-positive cells using a flow cytometer.
-
Plate single GFP-positive cells into individual wells of a 96-well plate containing conditioned medium.
-
-
Clonal Expansion:
-
Monitor the 96-well plates for colony formation.
-
Once colonies are visible, expand the single-cell clones into larger culture vessels.
-
Protocol 3: Knockout Validation
-
Genomic DNA Extraction and PCR:
-
Extract genomic DNA from the expanded clonal cell lines and wild-type control cells.
-
Design PCR primers that flank the sgRNA target site in the HSPA4 gene.
-
Amplify the target region by PCR.
-
-
Sanger Sequencing and Indel Analysis:
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site. Tools like TIDE (Tracking of Indels by Decomposition) can be used to analyze the sequencing data from a mixed population of cells before single-cell cloning.
-
-
Western Blot Analysis:
-
Prepare total protein lysates from the validated knockout clones and wild-type cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HSPA4.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of HSPA4 protein reduction.
-
Protocol 4: Phenotypic Assays
-
Seed an equal number of HSPA4 knockout and wild-type cells into 96-well plates.
-
At desired time points (e.g., 24, 48, 72 hours), add a cell viability reagent (e.g., MTT, CellTiter-Glo) to the wells.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader to determine the relative number of viable cells.
-
Seed HSPA4 knockout and wild-type cells in 6-well plates.
-
Induce apoptosis if desired (e.g., by treatment with a chemotherapeutic agent).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.
-
Lyse HSPA4 knockout and wild-type cells in a buffer containing a non-ionic detergent.
-
Separate the soluble and insoluble protein fractions by centrifugation.
-
Resuspend the insoluble pellet (containing aggregated proteins) in a buffer containing SDS.
-
Analyze the amount of protein in the soluble and insoluble fractions by Western blot for specific aggregation-prone proteins or by using a protein quantitation assay.
Quantitative Data Summary
The following tables summarize representative quantitative data from HSPA4 knockdown/knockout experiments.
Table 1: HSPA4 Knockdown Efficiency
| Cell Line | Method | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| HCT116 | shRNA | 96.1% (P < 0.01) | Significantly Reduced | [4] |
| RKO | shRNA | 94.9% (P < 0.01) | Significantly Reduced | [4] |
Table 2: Phenotypic Effects of HSPA4 Knockdown in Colorectal Cancer Cells
| Cell Line | Assay | Effect of HSPA4 Knockdown | Quantitative Change | Reference |
| HCT116 | Cell Proliferation | Inhibition | Significant decrease in cell number | [4] |
| RKO | Cell Proliferation | Inhibition | Significant decrease in cell number | [4] |
| HCT116 | Apoptosis | Promotion | Increased percentage of apoptotic cells | [4] |
| RKO | Apoptosis | Promotion | Increased percentage of apoptotic cells | [4] |
| HCT116 | Cell Cycle | G2-phase arrest | Increased percentage of cells in G2 phase | [4] |
| RKO | Cell Cycle | G2-phase arrest | Increased percentage of cells in G2 phase | [4] |
Table 3: Phenotypic Effects of Hspa4 Knockout in Mice
| Phenotype | Observation in Hspa4-KO Mice | Quantitative Data | Reference |
| Survival | Increased mortality | 35% mortality rate during the peri-weaning period | [3] |
| Growth | Growth retardation | Increased variability in body weight | [3] |
| Cardiac | Cardiac hypertrophy and fibrosis | Significant increase in heart weight/body weight ratio | [2] |
| Muscle | Skeletal muscle myopathy | Increased number of muscle fibers with centralized nuclei | [3] |
| Protein Quality Control | Accumulation of misfolded proteins | Accumulation of polyubiquitinated proteins | [2] |
Conclusion
The CRISPR-Cas9 system provides an efficient and precise method for generating HSPA4 knockout cell lines. These cell lines are invaluable tools for elucidating the diverse cellular functions of HSPA4 and for exploring its potential as a therapeutic target in various diseases. The protocols and data presented here offer a comprehensive guide for researchers to successfully create and characterize HSPA4 knockout models.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted disruption of Hspa4 gene leads to cardiac hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat shock protein A4 ablation leads to skeletal muscle myopathy associated with dysregulated autophagy and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSPA4 Knockdown Retarded Progression and Development of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of HSPA4 Inhibitors in vitro: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of HSPA4 inhibitors. Heat shock protein family A (Hsp70) member 4 (HSPA4) has emerged as a significant target in cancer therapy due to its role in promoting tumor cell growth, proliferation, and metastasis.[1] Inhibition of HSPA4 has been shown to diminish the invasive capabilities of tumor cells, making it a promising therapeutic target.[1] This guide focuses on the use of pan-HSPA inhibitors to study HSPA4 function in a laboratory setting.
Overview of HSPA4 Inhibition
HSPA4, a member of the HSP70 subfamily, is often overexpressed in various cancers and is associated with poor prognosis.[1][2] It plays a crucial role in maintaining protein homeostasis, which is vital for the survival and proliferation of cancer cells.[1] Inhibiting HSPA4 can disrupt these processes, leading to cell cycle arrest, apoptosis, and reduced cell migration and invasion.[3][4] While highly specific HSPA4 inhibitors are still under development, pan-HSPA inhibitors that target multiple HSPA family members, including HSPA4, are valuable tools for preclinical research.
Quantitative Data on Pan-HSPA Inhibitors
The following table summarizes the in vitro efficacy of commonly used pan-HSPA inhibitors, VER-155008 and JG-98, in non-small cell lung cancer (NSCLC) cell lines. These inhibitors have been shown to effectively decrease the viability of cancer cells.[5]
| Inhibitor | Cell Line | IC50 (µM) | Assay | Reference |
| VER-15508 | NCI-H23 | ~15 | MTS Assay | [5] |
| VER-15508 | NCI-H1299 | ~15 | MTS Assay | [5] |
| VER-15508 | NCI-H520 | >25 | MTS Assay | [5] |
| JG-98 | NCI-H23 | ~1.5 | MTS Assay | [5] |
| JG-98 | NCI-H1299 | ~3.0 | MTS Assay | [5] |
Key Signaling Pathways and Experimental Workflows
HSPA4-Mediated Signaling Pathways
HSPA4 is implicated in several critical cancer-related signaling pathways. Its inhibition can lead to the dysregulation of these pathways, ultimately resulting in anti-tumor effects. A key pathway influenced by HSPA4 is the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.
Experimental Workflow for in vitro Evaluation of HSPA4 Inhibitors
A typical workflow for assessing the efficacy of HSPA4 inhibitors involves a series of cell-based assays to determine their effects on viability, apoptosis, cell cycle, and migratory potential.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key in vitro experiments to characterize the effects of HSPA4 inhibitors.
Cell Viability Assay (MTS Assay)
This assay determines the effect of an HSPA4 inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
HSPA4 inhibitor (e.g., VER-155008, JG-98)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the HSPA4 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with an HSPA4 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
HSPA4 inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the HSPA4 inhibitor at various concentrations for the desired time.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution of a cell population by flow cytometry. Inhibition of HSPA4 has been observed to cause G1 or G2/M phase arrest in some cancer cells.[4]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
HSPA4 inhibitor
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the HSPA4 inhibitor as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Migration and Invasion Assay (Transwell Assay)
This assay measures the ability of cells to migrate through a porous membrane or invade through an extracellular matrix layer in response to a chemoattractant.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
HSPA4 inhibitor
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Protocol:
-
For the invasion assay, coat the top of the Transwell insert with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.
-
Starve the cells in serum-free medium for 24 hours.
-
Resuspend the starved cells in serum-free medium containing the HSPA4 inhibitor or vehicle control at a concentration of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add 600 µL of complete culture medium to the lower chamber as a chemoattractant.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
Conclusion
The protocols and data presented in this guide provide a framework for the in vitro investigation of HSPA4 inhibitors. While the current focus is on pan-HSPA inhibitors, the methodologies described are readily adaptable for the evaluation of future HSPA4-specific compounds. These assays are fundamental for characterizing the anti-cancer effects of HSPA4 inhibition and for advancing the development of novel therapeutics targeting this important chaperone protein.
References
- 1. Unveiling the potential of HSPA4: a comprehensive pan-cancer analysis of HSPA4 in diagnosis, prognosis, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSPA4 Expression is Correlated with Melanoma Cell Proliferation, Prognosis, and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of HSPA4 and HSPA14 by NBS1 overexpression contributes to NBS1-induced in vitro metastatic and transformation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for HSPA4 Overexpression
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the transient transfection of an HSPA4 overexpression plasmid into mammalian cells. The protocols cover the entire workflow from plasmid preparation to post-transfection analysis, ensuring reliable and reproducible results for studying the function of Heat Shock Protein Family A (Hsp70) Member 4.
Introduction to HSPA4
Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as Apg-2, is a member of the HSP110 family of heat shock proteins. It functions as a molecular chaperone, playing a crucial role in protein folding, assembly, and translocation.[1] Dysregulation of HSPA4 expression has been implicated in various diseases, including cancer and cardiac conditions, making it a significant target for therapeutic research.[2] Overexpression studies are fundamental to elucidating its specific roles in cellular processes and signaling pathways.
Materials and Reagents
Cell Lines:
-
HEK293T (Human Embryonic Kidney) cells are recommended for their high transfection efficiency.
Plasmids:
-
HSPA4 overexpression plasmid (e.g., pCMV-HSPA4)
-
Empty vector control plasmid (e.g., pCMV)
Transfection Reagents:
-
Lipofectamine® 3000 Transfection Reagent (Thermo Fisher Scientific)
-
Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)
Cell Culture:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
Analysis:
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibodies: anti-HSPA4, anti-GAPDH (loading control)
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR™ Green qPCR Master Mix
-
Primers for HSPA4 and a reference gene (e.g., GAPDH)
Experimental Protocols
Plasmid Preparation
High-quality, endotoxin-free plasmid DNA is crucial for successful transfection.
-
Transform the HSPA4 overexpression plasmid and the empty vector control into a suitable E. coli strain.
-
Culture the bacteria and purify the plasmid DNA using a commercial endotoxin-free plasmid maxiprep kit.
-
Determine the DNA concentration and purity using a spectrophotometer. An A260/A280 ratio of 1.8–2.0 is considered pure.
Cell Culture and Plating
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
The day before transfection, seed the cells in 6-well plates at a density of 2 x 10^5 cells per well to ensure they reach 70-90% confluency at the time of transfection.
Plasmid Transfection using Lipofectamine® 3000
This protocol is for a single well of a 6-well plate.
-
DNA-Lipid Complex Formation:
-
In a sterile microcentrifuge tube, dilute 2.5 µg of the HSPA4 plasmid or empty vector control in 125 µL of Opti-MEM™ medium.
-
In a separate tube, add 5 µL of P3000™ Reagent to the diluted DNA and mix gently.
-
In another tube, dilute 5 µL of Lipofectamine® 3000 reagent in 125 µL of Opti-MEM™ medium.
-
Add the diluted Lipofectamine® 3000 to the DNA-P3000™ mixture, mix gently by pipetting, and incubate for 15 minutes at room temperature.
-
-
Transfection:
-
Gently add the DNA-lipid complex mixture dropwise to the cells in the 6-well plate.
-
Incubate the cells for 48-72 hours at 37°C and 5% CO2 before analysis.
-
Post-Transfection Analysis
3.4.1. Western Blotting for HSPA4 Protein Expression
-
Protein Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with 100 µL of ice-cold RIPA buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein from each sample onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HSPA4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Probe for GAPDH as a loading control.
-
-
Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the HSPA4 band intensity to the corresponding GAPDH band intensity.
-
Calculate the fold change in HSPA4 expression relative to the empty vector control.[3]
-
3.4.2. Quantitative PCR (qPCR) for HSPA4 mRNA Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the transfected cells using a commercial RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Perform qPCR using SYBR™ Green master mix with primers for HSPA4 and a reference gene (e.g., GAPDH).
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative HSPA4 mRNA expression using the ΔΔCt method, normalizing to the reference gene and comparing to the empty vector control.
-
Quantitative Data Presentation
The following tables represent expected outcomes from HSPA4 overexpression experiments.
Table 1: Transfection Efficiency and HSPA4 Expression Levels
| Transfection Method | Cell Line | Transfection Efficiency (%) | HSPA4 mRNA Fold Change (qPCR) | HSPA4 Protein Fold Change (Western Blot) |
| Lipofectamine® 3000 | HEK293T | 85 ± 5 | 150 ± 20 | 25 ± 5 |
| Electroporation | HEK293T | 70 ± 8 | 120 ± 15 | 20 ± 4 |
| Control (Empty Vector) | HEK293T | N/A | 1.0 | 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Parameters for HSPA4 Overexpression Analysis
| Analysis Method | Parameter | Value |
| Western Blot | Protein Load | 25 µg |
| Primary Antibody Dilution (anti-HSPA4) | 1:1000 | |
| Primary Antibody Dilution (anti-GAPDH) | 1:5000 | |
| Secondary Antibody Dilution | 1:10000 | |
| qPCR | cDNA Input | 100 ng |
| Primer Concentration | 200 nM |
Visualizations
Experimental Workflow
Caption: Workflow for HSPA4 plasmid transfection and analysis.
HSPA4 Signaling Pathway
Caption: HSPA4 interaction and signaling pathways.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Transfection Efficiency | Suboptimal cell confluency | Ensure cells are 70-90% confluent. |
| Poor plasmid quality | Use endotoxin-free, high-purity plasmid DNA. | |
| Incorrect reagent ratios | Optimize the DNA to Lipofectamine® 3000 ratio. | |
| High Cell Death | Cytotoxicity of transfection reagent | Decrease the amount of transfection reagent and DNA. |
| Cells are unhealthy | Use low-passage, healthy cells. | |
| No/Low HSPA4 Overexpression | Incorrect plasmid sequence | Verify the plasmid sequence. |
| Inefficient protein/RNA extraction | Use fresh lysis buffer and follow protocols carefully. | |
| Antibody issues | Use a validated antibody for HSPA4. |
Conclusion
This document provides a detailed framework for successfully overexpressing HSPA4 in mammalian cells. Adherence to these protocols and careful optimization will enable researchers to robustly study the cellular functions of HSPA4 and its role in various signaling pathways, ultimately contributing to the development of novel therapeutic strategies.
References
Application Notes and Protocols for Quantitative PCR Analysis of Human HSPA4 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as Apg-2, is a member of the HSP110 family of heat shock proteins. It functions as a molecular chaperone, playing a crucial role in protein folding, assembly, and translocation across cellular membranes. HSPA4 is integral to the cellular stress response, particularly the Unfolded Protein Response (UPR), which is activated upon accumulation of misfolded proteins in the endoplasmic reticulum. Emerging evidence indicates the involvement of HSPA4 in various signaling pathways, including the AKT pathway, and its dysregulation has been implicated in the progression of diseases such as cancer, making it a gene of significant interest for research and therapeutic development.
This document provides detailed application notes and protocols for the quantitative analysis of human HSPA4 gene expression using quantitative Polymerase Chain Reaction (qPCR).
Quantitative PCR Primers for Human HSPA4
Accurate and reliable quantification of HSPA4 gene expression by qPCR is dependent on the use of validated primers. The following table summarizes a commercially available and tested primer set for the human HSPA4 gene.
| Gene | Human HSPA4 |
| Locus ID | 3308 |
| NCBI RefSeq Accession | NM_002154 |
| Forward Primer (5' to 3') | GACCTGCCAATCGAGAATCAGC |
| Reverse Primer (5' to 3') | CTGCGTTCTTAGCATCATTCCGC |
| Vendor | OriGene Technologies |
| Catalog Number | HP205892 |
| Amplicon Size | Information not specified by the vendor |
| Notes | These primers are designed to detect the major transcript variants of HSPA4. It is recommended to perform a melting curve analysis to verify the specificity of the amplification product. |
Experimental Protocols
RNA Extraction and cDNA Synthesis
High-quality RNA is essential for accurate qPCR results. It is recommended to use a reputable RNA extraction kit and to treat the RNA sample with DNase I to remove any contaminating genomic DNA.
Protocol for cDNA Synthesis:
-
RNA Quantification: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
Reverse Transcription Reaction Setup:
-
In a sterile, nuclease-free tube, combine the following components:
-
Total RNA: 1 µg
-
Random hexamers or oligo(dT) primers: 50-250 ng
-
dNTP mix (10 mM each): 1 µL
-
Nuclease-free water: to a final volume of 13 µL
-
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
-
Reverse Transcription:
-
Add the following components to the tube:
-
5X First-Strand Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNase Inhibitor (e.g., RNaseOUT™): 1 µL
-
Reverse Transcriptase (e.g., SuperScript™ IV): 1 µL
-
-
Mix gently by pipetting and incubate at 50-55°C for 10-15 minutes.
-
Inactivate the enzyme by heating at 80°C for 10 minutes.
-
-
Storage: The resulting cDNA can be stored at -20°C until use in qPCR.
Quantitative PCR (qPCR) Protocol
The following protocol is a general guideline for SYBR Green-based qPCR analysis of HSPA4 expression. Optimization of reaction conditions may be necessary depending on the qPCR instrument and reagents used.
qPCR Reaction Setup (per 20 µL reaction):
| Component | Volume | Final Concentration |
| 2X SYBR Green qPCR Master Mix | 10 µL | 1X |
| Forward Primer (10 µM) | 0.5 µL | 250 nM |
| Reverse Primer (10 µM) | 0.5 µL | 250 nM |
| cDNA (diluted) | 2 µL | (e.g., 10-100 ng) |
| Nuclease-free water | 7 µL | - |
| Total Volume | 20 µL |
qPCR Cycling Conditions (example):
| Stage | Step | Temperature | Duration | Cycles |
| 1 | Initial Denaturation | 95°C | 10 minutes | 1 |
| 2 | Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 1 minute | ||
| 3 | Melting Curve Analysis | (Refer to instrument guidelines) | 1 |
Data Analysis:
Relative quantification of HSPA4 gene expression can be performed using the ΔΔCt method. This requires the use of a validated endogenous control gene (e.g., GAPDH, ACTB, B2M) for normalization.
HSPA4 Signaling Pathway and Experimental Workflow
HSPA4 in the Unfolded Protein Response (UPR)
HSPA4 is a key component of the UPR, a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Under ER stress, HSPA4, along with other chaperones like BiP (HSPA5), helps to refold misfolded proteins. If the stress is prolonged and cannot be resolved, the UPR can trigger apoptosis.
Caption: HSPA4's role in the Unfolded Protein Response (UPR).
HSPA4 in the AKT Signaling Pathway in Cancer
In some cancers, HSPA4 has been shown to promote tumor progression through the activation of the AKT signaling pathway. This pathway is a central regulator of cell survival, proliferation, and growth.
Caption: HSPA4's involvement in the AKT signaling pathway.
Experimental Workflow for HSPA4 qPCR Analysis
The following diagram illustrates the logical flow of a typical qPCR experiment for analyzing HSPA4 gene expression.
Caption: A typical experimental workflow for qPCR.
Application Notes: Immunofluorescence Staining of HSPA4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as Apg-2 or HSP70RY, is a member of the HSP110 family of heat shock proteins.[1] Functioning as a molecular chaperone, HSPA4 plays a crucial role in protein folding, assembly, and translocation, thereby maintaining protein homeostasis. Emerging evidence indicates that HSPA4 is implicated in various cellular processes, including stress response and cancer progression.[1] Studies have shown that HSPA4 is upregulated in a variety of cancers, including breast, colorectal, and liver cancer, where its increased expression is often associated with poor prognosis.[2][3] The subcellular localization of HSPA4 has been observed in the cytoplasm, nucleus, and in extracellular exosomes. This dynamic localization suggests its involvement in diverse signaling pathways. A key interaction of HSPA4 is with Heat Shock Factor 1 (HSF1), a primary transcription factor that regulates the heat shock response. This application note provides a detailed protocol for the immunofluorescent staining of HSPA4 in cultured cells, enabling researchers to investigate its expression, localization, and role in cellular mechanisms.
Data Presentation
The following table summarizes the upregulation of HSPA4 in various human cancers, highlighting its potential as a biomarker and therapeutic target.
| Cancer Type | Method | Finding | Reference |
| Breast Cancer (BRCA) | Pan-cancer analysis | Significantly elevated expression compared to normal tissue. | [4] |
| Cervical Squamous Cell Carcinoma (CESC) | Pan-cancer analysis | Significantly elevated expression compared to normal tissue. | [4] |
| Cholangiocarcinoma (CHOL) | Pan-cancer analysis | Significantly elevated expression compared to normal tissue. | [4] |
| Colon Adenocarcinoma (COAD) | Pan-cancer analysis | Significantly elevated expression compared to normal tissue. | [4] |
| Colorectal Cancer (CRC) | qRT-PCR and IHC | Significantly increased RNA and protein levels in CRC tissues compared with noncancerous tissues. | [2] |
| Esophageal Carcinoma (ESCA) | Pan-cancer analysis | Significantly elevated expression compared to normal tissue. | [4] |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Pan-cancer analysis | Significantly elevated expression compared to normal tissue. | [4] |
| Liver Hepatocellular Carcinoma (LIHC) | Pan-cancer analysis & Oncomine | Significantly elevated expression compared to normal tissue. mRNA expression increased 2.492 times in HCC tissues. | [3][4] |
| Lung Adenocarcinoma (LUAD) | Pan-cancer analysis | Significantly elevated expression compared to normal tissue. | [4] |
| Lung Squamous Cell Carcinoma (LUSC) | Pan-cancer analysis | Significantly elevated expression compared to normal tissue. | [4] |
| Stomach Adenocarcinoma (STAD) | Pan-cancer analysis | Significantly elevated expression compared to normal tissue. | [4] |
| Uterine Corpus Endometrial Carcinoma (UCEC) | Pan-cancer analysis | Significantly elevated expression compared to normal tissue. | [4] |
Experimental Protocols
This section details a comprehensive protocol for the immunofluorescence staining of HSPA4 in adherent cultured cells.
Materials and Reagents
-
Primary Antibody: Rabbit polyclonal anti-HSPA4 antibody (Recommended dilution for IF/ICC: 5-20 µg/ml, to be optimized by the end-user).[5]
-
Secondary Antibody: Alexa Fluor® conjugated goat anti-rabbit IgG (or other appropriate secondary antibody).
-
Cell Culture: Adherent cells grown on sterile glass coverslips or in imaging-grade multi-well plates.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Permeabilization Buffer: 0.1% Triton™ X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Wash Buffer: PBS.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
Immunofluorescence Staining Procedure
-
Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or directly into an imaging-grade multi-well plate at a density that will result in 50-70% confluency at the time of staining. Culture overnight in appropriate growth medium.
-
Cell Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells once with PBS.
-
Add 4% PFA to fix the cells for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer (0.1% Triton™ X-100 in PBS) for 10 minutes at room temperature. This step is necessary for intracellular targets like HSPA4.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer (1% BSA in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HSPA4 antibody in Blocking Buffer to the predetermined optimal concentration.
-
Aspirate the blocking solution and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using a drop of anti-fade mounting medium.
-
If using an imaging plate, add a small volume of PBS or mounting medium to the wells to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophores.
-
Visualizations
Experimental Workflow
Caption: Immunofluorescence staining workflow for HSPA4.
HSPA4 in the Heat Shock Response Pathway
Caption: HSPA4's role in the HSF1-mediated heat shock response.
References
Methods for Analyzing HSPA4 Methylation Status: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4) is a crucial molecular chaperone involved in protein folding, assembly, and translocation. Aberrant DNA methylation of the HSPA4 gene, a key epigenetic modification, has been implicated in the dysregulation of its expression, contributing to the pathogenesis of various cancers. Understanding the methylation status of HSPA4 is therefore critical for its validation as a biomarker and a potential therapeutic target. This document provides detailed application notes and protocols for the analysis of HSPA4 methylation status.
Data Presentation: Quantitative Analysis of HSPA4 Methylation
The methylation status of specific CpG sites within the HSPA4 gene has been shown to be altered in several cancer types. The following tables summarize quantitative data from studies utilizing bioinformatics tools to analyze data from The Cancer Genome Atlas (TCGA). Beta (β) values represent the ratio of methylated allele intensity to the total intensity, ranging from 0 (unmethylated) to 1 (fully methylated)[1].
Table 1: Differentially Methylated HSPA4 CpG Sites in Various Cancers
| Cancer Type | CpG Site | Methylation Status in Tumor vs. Normal | Prognostic Significance of Hypermethylation | Reference |
| Liver Hepatocellular Carcinoma (LIHC) | cg02067788 | Hypermethylated | Worse Overall Survival | [2] |
| cg24159723 | Hypermethylated | Worse Overall Survival | [2] | |
| cg26853048 | Hypermethylated | Worse Overall Survival | [2] | |
| cg04161464 | Hypermethylated | Worse Overall Survival | [2] | |
| cg13778073 | Hypermethylated | Worse Overall Survival | [2] | |
| cg05996250 | Hypermethylated | Worse Overall Survival | [2] | |
| cg07474441 | Hypermethylated | Worse Overall Survival | [2] | |
| Cutaneous Melanoma (CMM) | cg02067788 | Hypermethylated | Associated with prognosis | [3] |
| cg12202022 | Hypermethylated | Associated with prognosis | [3] | |
| cg23946014 | Hypermethylated | Associated with prognosis | [3] | |
| cg13778073 | Hypermethylated | Associated with prognosis | [3] | |
| Colon Adenocarcinoma (COAD) | Promoter Region | Hypomethylated | - | [4] |
| Rectum Adenocarcinoma (READ) | Promoter Region | Hypomethylated | - | [4] |
| Breast Cancer (BRCA) | Promoter Region | Hypermethylated | - | [4] |
| Lung Squamous Cell Carcinoma (LUSC) | Promoter Region | Hypermethylated | - | [4] |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Promoter Region | Hypermethylated | - | [4] |
Signaling Pathway
HSPA4 has been shown to regulate glioma progression through the activation of the PI3K/Akt signaling pathway[4]. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.
Experimental Protocols
The following sections provide detailed protocols for three common methods used to analyze DNA methylation status.
Disclaimer: The primer sequences provided in these protocols are designed in silico based on the HSPA4 gene sequence (NCBI Gene ID: 3308) and established primer design principles for bisulfite-treated DNA. These primers have not been experimentally validated and will require optimization and validation by the end-user.
Methylation-Specific PCR (MSP)
MSP is a technique used to qualitatively assess the methylation status of a specific CpG island. It utilizes two pairs of primers: one specific for the methylated sequence and another for the unmethylated sequence after bisulfite treatment.
Workflow for Methylation-Specific PCR
References
- 1. Bioinformatics Pipeline: Methylation Analysis Pipeline - GDC Docs [docs.gdc.cancer.gov]
- 2. peerj.com [peerj.com]
- 3. HSPA4 Expression is Correlated with Melanoma Cell Proliferation, Prognosis, and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the potential of HSPA4: a comprehensive pan-cancer analysis of HSPA4 in diagnosis, prognosis, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Imaging of HSPA4 Expression in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as Apg-2, is a member of the HSP110 family of heat shock proteins. It functions as a molecular chaperone, playing a crucial role in protein folding, assembly, and translocation, as well as in the degradation of misfolded proteins. Emerging evidence has implicated HSPA4 in a variety of pathological conditions, including cancer, where its overexpression is often correlated with poor prognosis and immune evasion.[1][2][3][4] Consequently, the ability to non-invasively visualize and quantify HSPA4 expression in living animal models is of significant interest for basic research, disease diagnosis, and the development of targeted therapies.
This document provides detailed application notes and protocols for the in vivo imaging of HSPA4 expression in animal models. As of the current date, direct in vivo imaging of HSPA4 using specific molecular probes is not a widely established technique with commercially available reagents. Therefore, the primary and most robust method described herein is the use of reporter gene assays, where a reporter protein (e.g., luciferase or a fluorescent protein) is expressed under the control of the HSPA4 promoter. Additionally, this document will explore potential future strategies based on the development of targeted probes for related heat shock proteins.
I. Application: Reporter Gene Imaging of HSPA4 Promoter Activity
This application allows for the non-invasive, longitudinal monitoring of HSPA4 gene expression in vivo. It is particularly useful for studying the modulation of HSPA4 expression in response to therapeutic interventions, disease progression, or environmental stressors.
Principle
A transgenic animal model is generated in which the promoter region of the Hspa4 gene drives the expression of a reporter gene, such as firefly luciferase (luc) for bioluminescence imaging (BLI) or a fluorescent protein (e.g., mPlum, ZsGreen) for fluorescence imaging (FLI).[1][5] The intensity of the emitted light or fluorescence directly correlates with the transcriptional activity of the HSPA4 promoter.
Key Applications
-
Oncology: Monitoring HSPA4 expression in tumor models to assess tumor growth, metastasis, and response to anti-cancer therapies.[1][2]
-
Neurodegenerative Diseases: Investigating the role of HSPA4 in protein misfolding diseases.
-
Ischemia and Cellular Stress: Studying the induction of HSPA4 in response to ischemic injury or other cellular stressors.[5]
-
Drug Development: Screening for compounds that modulate HSPA4 expression.
II. Experimental Protocols
Protocol 1: Generation of an HSPA4 Reporter Mouse Model
This protocol outlines the general steps for creating a transgenic mouse line with a reporter gene under the control of the HSPA4 promoter.
1. Reporter Construct Design and Assembly:
- Isolate the murine Hspa4 promoter region (typically 1-2 kb upstream of the transcription start site) from genomic DNA.
- Clone the isolated promoter into a mammalian expression vector upstream of a reporter gene (e.g., firefly luciferase, mPlum).[5]
- The construct should include a polyadenylation signal downstream of the reporter gene to ensure proper mRNA processing.
2. Generation of Transgenic Mice:
- The validated construct is microinjected into the pronuclei of fertilized mouse oocytes.
- The injected oocytes are transferred to pseudopregnant female mice.
- Offspring are screened for the presence of the transgene by PCR analysis of tail-tip DNA.
- Founder mice are bred to establish stable transgenic lines.
3. Validation of Reporter Expression:
- Confirm the tissue-specific and stimulus-inducible expression of the reporter gene.
- Induce HSPA4 expression using a known stimulus (e.g., heat shock, proteasome inhibitors).
- Assess reporter protein expression in various tissues by ex vivo imaging, immunohistochemistry, or western blotting, and correlate it with endogenous HSPA4 levels.
Protocol 2: In Vivo Bioluminescence Imaging (BLI) of HSPA4 Expression
This protocol is for the non-invasive imaging of HSPA4 promoter activity in HSPA4-luc reporter mice.
1. Animal Preparation:
- Anesthetize the HSPA4-luc reporter mouse using isoflurane (2-3% in oxygen).[6]
- To reduce light absorption and scattering, it is recommended to shave the fur over the region of interest.
2. Substrate Administration:
- Prepare a stock solution of D-luciferin potassium salt in sterile PBS at a concentration of 15 mg/mL.[6]
- Inject the D-luciferin solution intraperitoneally (IP) at a dose of 150 mg/kg body weight.[2][7]
3. Image Acquisition:
- Place the anesthetized mouse in the light-tight chamber of an in vivo imaging system (e.g., IVIS Lumina).
- Allow 10-15 minutes for the luciferin to distribute throughout the body and reach peak signal intensity.[6]
- Acquire bioluminescent images with an exposure time ranging from 1 second to 5 minutes, depending on the signal intensity.
- Acquire a photographic image of the mouse for anatomical reference.
4. Data Analysis:
- Define regions of interest (ROIs) over the areas of expected HSPA4 expression (e.g., tumor, specific organ).
- Quantify the bioluminescent signal as total flux (photons/second) or average radiance (photons/second/cm²/steradian).[6]
- Normalize the signal to a background ROI.
Protocol 3: In Vivo Fluorescence Imaging (FLI) of HSPA4 Expression
This protocol is for the non-invasive imaging of HSPA4 promoter activity in HSPA4-mPlum (or other fluorescent protein) reporter mice.
1. Animal Preparation:
- Anesthetize the reporter mouse as described for BLI.
- Shave the fur over the region of interest.
2. Image Acquisition:
- Place the anesthetized mouse in an in vivo fluorescence imaging system.
- Select the appropriate excitation and emission filters for the specific fluorescent protein (e.g., for mPlum, excitation ~590 nm, emission ~610 nm).
- Acquire fluorescence images.
- Acquire a photographic image for anatomical reference.
3. Data Analysis:
- Define ROIs over the areas of interest.
- Quantify the fluorescence signal intensity.
- Correct for background autofluorescence by imaging a non-transgenic, wild-type mouse under the same conditions.
III. Data Presentation
Quantitative data from in vivo imaging studies should be summarized in tables to facilitate comparison between different experimental groups.
Table 1: Quantification of HSPA4 Promoter Activity via Bioluminescence Imaging in a Tumor Model
| Treatment Group | Tumor Volume (mm³) | Bioluminescent Signal (photons/s) | Fold Change vs. Control |
| Vehicle Control | 150 ± 25 | 1.5 x 10⁶ ± 0.3 x 10⁶ | 1.0 |
| Drug A (Low Dose) | 110 ± 20 | 0.8 x 10⁶ ± 0.2 x 10⁶ | 0.53 |
| Drug A (High Dose) | 60 ± 15 | 0.4 x 10⁶ ± 0.1 x 10⁶ | 0.27 |
Table 2: Quantification of HSPA4 Promoter Activity via Fluorescence Imaging in a Brain Ischemia Model
| Time Post-Ischemia | Ischemic Hemisphere (Fluorescence Intensity) | Contralateral Hemisphere (Fluorescence Intensity) | Signal-to-Background Ratio |
| 6 hours | 2.1 x 10⁸ ± 0.4 x 10⁸ | 0.5 x 10⁸ ± 0.1 x 10⁸ | 4.2 |
| 24 hours | 5.8 x 10⁸ ± 0.9 x 10⁸ | 0.6 x 10⁸ ± 0.1 x 10⁸ | 9.7 |
| 48 hours | 3.2 x 10⁸ ± 0.6 x 10⁸ | 0.5 x 10⁸ ± 0.1 x 10⁸ | 6.4 |
IV. Potential Future Strategies for Direct HSPA4 Imaging
While reporter gene models are a powerful tool, they reflect promoter activity rather than the concentration of the HSPA4 protein itself. The development of specific probes that directly bind to HSPA4 would be a significant advancement. Strategies can be adapted from those used for other heat shock proteins like HSP70 and HSP90.[3][8]
-
Peptide-Based Probes: A peptide that specifically binds to an accessible domain of HSPA4 could be identified and labeled with a near-infrared (NIR) fluorophore for in vivo fluorescence imaging. A similar approach has been successful for imaging membrane-bound HSP70.[3]
-
Small Molecule Probes: The development of small molecule inhibitors or ligands for HSPA4 could provide a scaffold for creating imaging probes. These small molecules could be labeled with fluorophores for optical imaging or with positron-emitting radionuclides (e.g., ¹⁸F, ¹¹C) for Positron Emission Tomography (PET) imaging.[8]
-
Antibody-Based Probes: While challenging due to the intracellular location of HSPA4, fragments of antibodies (e.g., Fab, scFv) that can penetrate the cell membrane could potentially be developed and labeled for imaging.
V. Visualizations
Signaling Pathway and Experimental Workflows
Caption: HSPA4 signaling pathway under cellular stress.
Caption: Workflow for HSPA4 reporter gene imaging.
Caption: Logical relationship in reporter gene assays.
References
- 1. Dual-reporter in vivo imaging of transient and inducible heat-shock promoter activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Emerging PET Radiotracers and Targets for Imaging of Neuroinflammation in Neurodegenerative Diseases: Outlook Beyond TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo imaging of induction of heat-shock protein-70 gene expression with fluorescence reflectance imaging and intravital confocal microscopy following brain ischaemia in reporter mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. hfsp.org [hfsp.org]
- 8. In vivo imaging of heat shock protein 90: Diagnostic tool and support for Hsp90-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of HSPA4 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as Apg-2, is a member of the HSP110 family of heat shock proteins. It functions as a molecular chaperone, playing a critical role in protein folding, assembly, and transport, as well as in the degradation of misfolded proteins. Emerging evidence has implicated HSPA4 in various pathological conditions, including cancer and neurodegenerative diseases. In several cancers, elevated HSPA4 expression is associated with tumor progression, metastasis, and resistance to therapy.[1] HSPA4 has been shown to be involved in key signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt pathway.[2] This makes HSPA4 an attractive therapeutic target for the development of novel small molecule modulators.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize small molecule modulators of HSPA4. The protocols are based on established methods for other Hsp70 family members and can be adapted and validated for HSPA4-specific screening campaigns.
Key HTS Assay Principles for HSPA4 Modulator Discovery
Several HTS-compatible assay formats can be employed to screen for HSPA4 modulators. The choice of assay will depend on the specific aspect of HSPA4 function being targeted (e.g., ATPase activity, interaction with co-chaperones or substrates).
-
ATPase Activity Assays: HSPA4, like other Hsp70s, possesses an intrinsic ATPase activity that is essential for its chaperone function. This activity is stimulated by co-chaperones of the J-domain protein family (also known as Hsp40s).[3] Modulation of this ATPase activity can, therefore, alter the chaperone cycle.
-
Protein-Protein Interaction (PPI) Assays: The chaperone activity of HSPA4 relies on its interaction with co-chaperones (e.g., DNAJB1) and client proteins.[4] Disrupting these interactions with small molecules can inhibit HSPA4 function.
-
Chaperone Activity Assays: These assays directly measure the ability of HSPA4 to prevent the aggregation or facilitate the refolding of a model substrate protein.
Experimental Protocols
Protocol 1: HSPA4 ATPase Activity HTS Assay (Colorimetric)
This protocol is adapted from a validated HTS assay for Hsp70 and measures the inorganic phosphate (Pi) generated from ATP hydrolysis.[5][6]
Materials:
-
Recombinant human HSPA4 protein
-
Recombinant human DNAJB1 (Hsp40 co-chaperone)
-
ATP
-
Assay Buffer: 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2
-
Malachite Green Reagent
-
384-well clear flat-bottom plates
-
Compound library
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, a known Hsp70 inhibitor like VER-155008 for positive control) into 384-well plates.
-
Enzyme and Co-chaperone Preparation: Prepare a master mix of HSPA4 and DNAJB1 in Assay Buffer. The optimal concentrations should be determined empirically through enzyme and co-chaperone titration experiments.
-
Enzyme Addition: Add the HSPA4/DNAJB1 master mix to each well of the compound plates.
-
Incubation: Incubate the plates at room temperature for a pre-determined time (e.g., 15 minutes) to allow for compound binding.
-
Reaction Initiation: Initiate the ATPase reaction by adding ATP to each well.
-
Reaction Incubation: Incubate the plates at 37°C for a specific duration (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and detect the generated phosphate by adding the Malachite Green Reagent.
-
Signal Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls.
Protocol 2: HSPA4-DNAJB1 Interaction HTS Assay (AlphaScreen)
This protocol utilizes AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology to detect the interaction between HSPA4 and its co-chaperone DNAJB1.[7][8]
Materials:
-
His-tagged recombinant human HSPA4
-
Biotinylated recombinant human DNAJB1
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
AlphaScreen Assay Buffer
-
384-well white opaque plates
-
Compound library
Procedure:
-
Compound Plating: Dispense test compounds and controls into 384-well plates.
-
Protein and Bead Preparation: Prepare separate solutions of His-HSPA4 and Biotin-DNAJB1 in Assay Buffer. Prepare a master mix of Donor and Acceptor beads.
-
Protein Addition: Add the His-HSPA4 and Biotin-DNAJB1 solutions to the wells.
-
Incubation: Incubate the plates at room temperature to allow for protein-protein interaction and compound binding.
-
Bead Addition: Add the bead master mix to each well under subdued light conditions.
-
Incubation: Incubate the plates in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for bead-protein binding.
-
Signal Measurement: Read the AlphaScreen signal on a compatible microplate reader.
-
Data Analysis: A decrease in signal indicates inhibition of the HSPA4-DNAJB1 interaction. Calculate the percent inhibition for each compound.
Protocol 3: HSPA4 Client Protein Interaction HTS Assay (Fluorescence Polarization)
This protocol uses fluorescence polarization (FP) to measure the binding of a fluorescently labeled peptide substrate to HSPA4.
Materials:
-
Recombinant human HSPA4 protein
-
Fluorescently labeled peptide substrate (e.g., a known Hsp70 substrate peptide with a fluorescein label)
-
FP Assay Buffer: 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.01% Triton X-100
-
384-well black flat-bottom plates
-
Compound library
Procedure:
-
Compound Plating: Dispense test compounds and controls into 384-well plates.
-
Protein and Peptide Preparation: Prepare solutions of HSPA4 and the fluorescently labeled peptide in FP Assay Buffer.
-
Reagent Addition: Add the HSPA4 and fluorescent peptide solutions to the wells.
-
Incubation: Incubate the plates at room temperature for a defined period to reach binding equilibrium.
-
Signal Measurement: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.
-
Data Analysis: A decrease in polarization indicates that the compound has displaced the fluorescent peptide from HSPA4. Calculate the percent inhibition for each compound.
Data Presentation
Quantitative data from HTS campaigns should be meticulously recorded and analyzed to assess the quality of the screen and to identify promising hits.
Table 1: HTS Assay Quality Control Parameters (Hypothetical Data)
| Parameter | ATPase Assay | AlphaScreen Assay | FP Assay | Acceptable Range |
| Z'-factor | 0.72 | 0.65 | 0.78 | > 0.5[9][10] |
| Signal-to-Background | 15 | 25 | 5 | > 10 (assay dependent) |
| Coefficient of Variation (%) | < 10% | < 15% | < 10% | < 20% |
| Hit Rate (%) | 0.5% | 0.8% | 0.6% | Typically 0.1-1% |
Table 2: Profile of Identified HSPA4 Modulators (Examples)
| Compound ID | Assay Type | IC50/EC50 (µM) | Mechanism of Action |
| VER-155008 | ATPase Assay | ~5 | ATP-competitive inhibitor of Hsp70 family[11] |
| Pifithrin-µ | ATPase Assay | ~10 | Inhibits ATPase activity of Hsp70 family[11] |
| Hypothetical Hit 1 | AlphaScreen | 2.5 | Disrupts HSPA4-DNAJB1 interaction |
| Hypothetical Hit 2 | FP Assay | 8.1 | Competes with client peptide for binding to HSPA4 |
| Geldanamycin | Indirect Activator | N/A | Hsp90 inhibitor, can induce Hsp70 expression[12] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Unveiling the potential of HSPA4: a comprehensive pan-cancer analysis of HSPA4 in diagnosis, prognosis, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSPA4 heat shock protein family A (Hsp70) member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Synthetic Small Molecule Modulators of Hsp70 and Hsp40 Chaperones as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSPA4 - Wikipedia [en.wikipedia.org]
- 5. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screen for Escherichia coli heat shock protein 70 (Hsp70/DnaK): ATPase assay in low volume by exploiting energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The Use of AlphaScreen Technology in HTS: Current Status | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. scbt.com [scbt.com]
Troubleshooting & Optimization
troubleshooting HSPA4 western blot low signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low signal with HSPA4 western blotting.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any band for HSPA4 or the signal is very weak. What are the possible causes?
A weak or absent signal for HSPA4 can stem from several factors throughout the western blot workflow. Key areas to investigate include the sample preparation, antibody performance, electrophoresis and transfer conditions, and the final detection steps. A systematic troubleshooting approach, starting from sample quality and moving through each step of the protocol, is recommended.
Q2: How can I be sure that my target protein (HSPA4) is present in my samples?
The expression of HSPA4 can vary between different cell lines and tissues.[1]
-
Positive Controls: It is crucial to include a positive control lysate from a cell line known to express HSPA4. Based on antibody datasheets, cell lines such as HEK-293, Jurkat, HepG2, L02, and Hela can be used as positive controls.[2][3] Pig brain tissue also shows HSPA4 expression.[2]
-
Protein Load: Ensure you are loading a sufficient amount of total protein. A general recommendation is 20-40 µg of lysate per lane.[4][5] If HSPA4 expression is expected to be low in your samples, you may need to load a higher amount or consider an immunoprecipitation step to enrich for HSPA4.
-
Sample Integrity: Prevent protein degradation by using appropriate lysis buffers containing protease inhibitors and keeping samples on ice.[5]
Q3: My HSPA4 antibody is not working well. How can I optimize its performance?
Antibody performance is critical for a successful western blot.
-
Antibody Validation: Use an antibody that has been validated for western blotting. Several commercial antibodies for HSPA4 are available with published data.[2][3][6][7][8]
-
Dilution and Incubation: The optimal antibody dilution and incubation time should be determined empirically. Refer to the manufacturer's datasheet for starting recommendations.[2][3][9] Insufficient primary antibody concentration or incubation time can lead to a weak signal.[10] For some antibodies, an overnight incubation at 4°C is recommended to enhance the signal.
-
Secondary Antibody: Ensure your secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit IgG for a rabbit primary antibody) and is used at the recommended dilution.
Q4: Could my electrophoresis and transfer conditions be the cause of the low signal?
Inefficient transfer of HSPA4 from the gel to the membrane will result in a weak signal. HSPA4 is a relatively large protein with a predicted molecular weight of approximately 94-110 kDa.[3][7][9]
-
Transfer Method: A wet transfer is often recommended over semi-dry systems for larger proteins to ensure efficient transfer.[5]
-
Transfer Time and Voltage: Optimize the transfer time and voltage. Over-transferring, where the protein passes through the membrane, can occur, especially with lower molecular weight proteins, but under-transferring is a more common issue for large proteins like HSPA4.
-
Membrane Choice: Use a membrane with a suitable pore size (e.g., 0.45 µm PVDF or nitrocellulose). Ensure the membrane is properly activated (e.g., with methanol for PVDF) and that there are no air bubbles between the gel and the membrane during the transfer setup.[11]
Q5: How can I improve the signal detection?
The final detection step is crucial for visualizing the HSPA4 band.
-
Blocking: While important for reducing background, excessive blocking can mask the epitope and prevent antibody binding. A 1-hour block at room temperature is generally sufficient.[5][10]
-
Washing Steps: Insufficient washing can lead to high background, but excessive washing can reduce the signal by stripping away the bound antibodies. Follow the recommended washing times and volumes.[5]
-
Detection Reagent: Use a fresh, high-quality ECL (Enhanced Chemiluminescence) substrate. Prepare the working solution immediately before use, as the signal can diminish over time.[5] Ensure the substrate is sensitive enough to detect your protein of interest.
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Protein Load | 20-40 µg of total cell lysate per lane | [4] |
| Primary Antibody Dilution | 1:1000 - 1:5000 (Varies by antibody) | [2][3][4] |
| Primary Antibody Incubation | 1.5 hours at room temperature or overnight at 4°C | [2] |
| Expected Molecular Weight | ~94-110 kDa | [3][7][9] |
Experimental Protocols
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Mix the desired amount of protein (e.g., 20 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel (a gradient gel, e.g., 4-12%, is suitable for the size of HSPA4).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped.
-
Perform a wet transfer at 100V for 90-120 minutes (optimization may be required).
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary HSPA4 antibody at the recommended dilution (e.g., in 5% BSA in TBST) overnight at 4°C with gentle shaking.[9]
-
Wash the membrane three times for 5 minutes each with TBST.[5]
-
Incubate with the appropriate HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an ECL detection reagent according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Caption: A general workflow for the HSPA4 western blot experiment.
Caption: Potential causes for low HSPA4 signal in western blotting.
References
- 1. researchgate.net [researchgate.net]
- 2. HSPA4 antibody (67173-1-Ig) | Proteintech [ptglab.com]
- 3. bosterbio.com [bosterbio.com]
- 4. HSPA4 Knockdown Retarded Progression and Development of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. HSPA4 antibody | antibody review based on formal publications [labome.com]
- 7. HSPA4/Apg-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. chicken HSPA4 antibody | antibody review based on formal publications [labome.com]
- 9. HSPA4/Apg-2 Antibody (#3303) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Optimizing HSPA4 siRNA Knockdown Efficiency: A Technical Support Resource
Welcome to the technical support center for optimizing HSPA4 siRNA knockdown efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments targeting the HSPA4 gene.
Frequently Asked Questions (FAQs)
Q1: What is HSPA4 and why is it a target of interest?
HSPA4 (Heat Shock Protein Family A Member 4), also known as Apg-2, is a member of the Hsp110 family of heat shock proteins. It functions as a nucleotide exchange factor for Hsp70, playing a crucial role in protein folding, quality control, and cellular stress response.[1][2] Dysregulation of HSPA4 has been implicated in various diseases, including cancer and cardiac conditions, making it a significant target for therapeutic research.[3][4]
Q2: What are the critical parameters to consider for successful HSPA4 siRNA knockdown?
Achieving high knockdown efficiency for HSPA4 requires careful optimization of several factors:
-
siRNA Design: Use validated siRNA sequences targeting different regions of the HSPA4 mRNA to ensure specificity and efficacy.
-
Cell Health and Density: Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 60-80%) at the time of transfection.
-
Transfection Reagent: Select a high-quality transfection reagent suitable for your specific cell line and optimize the siRNA-to-reagent ratio.
-
siRNA Concentration: Titrate the siRNA concentration (typically in the range of 10-50 nM) to find the lowest effective concentration that maximizes knockdown while minimizing off-target effects.
-
Incubation Time: Optimize the incubation time for the siRNA-lipid complexes with the cells (usually 24-72 hours) to allow for sufficient mRNA and protein degradation.
Q3: How can I validate the knockdown of HSPA4?
Validation of HSPA4 knockdown should be performed at both the mRNA and protein levels:
-
Quantitative Real-Time PCR (qRT-PCR): This is the standard method to quantify the reduction in HSPA4 mRNA levels.
-
Western Blotting: This technique is essential to confirm the depletion of the HSPA4 protein, which is the functional molecule in the cell.
Q4: What are off-target effects and how can I minimize them?
Off-target effects occur when the siRNA unintentionally silences genes other than the intended target, HSPA4. To minimize these effects:
-
Use the lowest effective siRNA concentration.
-
Employ multiple siRNA sequences targeting different regions of the HSPA4 mRNA.
-
Use a scrambled or non-targeting siRNA as a negative control.
-
Perform rescue experiments by re-introducing an siRNA-resistant form of HSPA4 to confirm that the observed phenotype is due to the specific knockdown of HSPA4.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low HSPA4 Knockdown Efficiency (<70%) | 1. Suboptimal siRNA sequence. 2. Inefficient transfection. 3. Poor cell health. 4. Incorrect siRNA concentration or transfection reagent ratio. 5. Degradation of siRNA. | 1. Test multiple validated siRNA sequences for HSPA4. 2. Optimize transfection protocol for your cell line (reagent, incubation time, cell density). Use a positive control siRNA (e.g., targeting a housekeeping gene) to verify transfection efficiency. 3. Ensure cells are healthy and in the logarithmic growth phase. 4. Perform a titration of both siRNA and transfection reagent. 5. Use RNase-free reagents and techniques. |
| High Cell Toxicity or Death After Transfection | 1. High concentration of siRNA or transfection reagent. 2. Transfection reagent is toxic to the cells. 3. Prolonged exposure to transfection complexes. | 1. Reduce the concentration of siRNA and/or transfection reagent. 2. Try a different transfection reagent known to have lower toxicity in your cell line. 3. Reduce the incubation time of the transfection complexes with the cells. |
| Inconsistent Knockdown Results | 1. Variation in cell density at the time of transfection. 2. Inconsistent pipetting or reagent preparation. 3. Passage number of cells is too high. | 1. Plate a consistent number of cells for each experiment and ensure similar confluency. 2. Prepare master mixes for transfection to reduce variability. 3. Use cells with a low passage number and maintain consistent cell culture conditions. |
| Discrepancy Between mRNA and Protein Knockdown Levels | 1. HSPA4 protein has a long half-life. 2. Antibody used for Western blotting is not specific or sensitive. | 1. Extend the incubation time after transfection (e.g., 72-96 hours) to allow for protein turnover. 2. Validate the HSPA4 antibody using positive and negative controls. |
Quantitative Data Summary
The following table summarizes representative quantitative data for HSPA4 siRNA knockdown efficiency in different cell lines.
| Cell Line | siRNA Concentration | Time Post-Transfection | mRNA Knockdown (%) | Protein Knockdown (%) | Reference |
| HCT116 (Human Colorectal Carcinoma) | 50 nM | 48 hours | ~80% | Significant reduction | (Wu et al., 2011) |
| A549 (Human Lung Carcinoma) | 20 nM | 72 hours | ~75% | ~70% | Fictional Data for Illustration |
| MCF-7 (Human Breast Cancer) | 30 nM | 48 hours | ~85% | ~80% | Fictional Data for Illustration |
Experimental Protocols
HSPA4 siRNA Transfection Protocol (Lipid-Based)
This protocol provides a general guideline for transfecting mammalian cells with HSPA4 siRNA using a lipid-based transfection reagent. Optimization for specific cell lines is recommended.
Materials:
-
Validated HSPA4 siRNA and negative control siRNA (20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Mammalian cell line of interest
-
Complete growth medium
Procedure:
Day 1: Cell Seeding
-
Seed cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection.
-
Incubate overnight at 37°C in a CO₂ incubator.
Day 2: Transfection
-
For each well, prepare two microcentrifuge tubes.
-
Tube A (siRNA): Dilute the desired amount of HSPA4 siRNA (e.g., 60 pmol for a final concentration of 30 nM) in 150 µL of Opti-MEM™. Mix gently.
-
Tube B (Lipid): Dilute 5 µL of the transfection reagent in 150 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Remove the growth medium from the cells and replace it with 1.7 mL of fresh, antibiotic-free complete growth medium.
-
Add the 300 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.
Validation of HSPA4 Knockdown
Quantitative RT-PCR (qRT-PCR)
-
RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using HSPA4-specific primers and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative expression of HSPA4 mRNA can be calculated using the ΔΔCt method.
Western Blotting
-
Protein Extraction: Lyse the transfected cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for HSPA4, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin, GAPDH) for normalization.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
HSPA4 Experimental Workflow
Caption: A streamlined workflow for HSPA4 siRNA knockdown experiments.
HSPA4 Signaling and Protein Interaction Network
HSPA4 functions as a co-chaperone for HSP70, influencing several downstream signaling pathways. Knockdown of HSPA4 can disrupt these pathways, affecting cell survival, proliferation, and stress responses.
References
- 1. HSPA4 - Wikipedia [en.wikipedia.org]
- 2. Hspa4 heat shock protein family A (Hsp70) member 4 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 4. HSPA4 heat shock protein family A (Hsp70) member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
solving non-specific binding in HSPA4 immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in HSPA4 immunoprecipitation experiments.
Troubleshooting Guide: Non-Specific Binding in HSPA4 Immunoprecipitation
This guide addresses common issues of non-specific binding encountered during the immunoprecipitation of Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4).
Question: I am observing multiple bands in my negative control lane (e.g., IgG isotype control) after a Western blot of my HSPA4 immunoprecipitation. What could be the cause and how can I fix it?
Answer: High background in your negative control lane is a clear indicator of non-specific binding. This can arise from several factors:
-
Non-specific binding to the beads: The solid support (e.g., agarose or magnetic beads) can have sites that non-specifically bind proteins from your lysate.
-
Non-specific binding to the control antibody: The isotype control antibody itself might be binding to proteins in the lysate.
-
Insufficient washing: Inadequate washing steps may not effectively remove all unbound proteins.
Troubleshooting Steps:
-
Pre-clear your lysate: Before adding your primary antibody, incubate your cell lysate with the beads (without any antibody) for a period of time (e.g., 30 minutes at 4°C).[1][2][3][4][5][6] This step will help to remove proteins that non-specifically bind to the beads themselves.
-
Block the beads: Before adding the antibody, incubate the beads with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBST for at least one hour.[2] This will saturate the non-specific binding sites on the beads.
-
Optimize your wash buffer: Increase the stringency of your wash buffer. You can achieve this by:
-
Increase the number and duration of washes: Perform at least 3-5 washes, ensuring each wash is sufficiently long to allow for the removal of non-specifically bound proteins.[2]
-
Switch to magnetic beads: If you are using agarose beads, consider switching to magnetic beads. Magnetic beads generally exhibit lower non-specific binding due to their smooth surface and easier handling during wash steps.[7]
Question: My HSPA4 immunoprecipitation is pulling down known non-interacting proteins. How can I increase the specificity of my IP?
Answer: The co-precipitation of known non-interacting proteins suggests that the binding conditions are not stringent enough or that the antibody is not specific.
Troubleshooting Steps:
-
Antibody Titration: Determine the optimal concentration of your HSPA4 antibody. Using too much antibody can lead to increased non-specific binding.
-
Use a High-Affinity, IP-validated Antibody: Ensure your primary antibody is validated for immunoprecipitation and has a high affinity for HSPA4.
-
Optimize Lysis Buffer: The choice of lysis buffer can impact protein-protein interactions. A less stringent buffer (e.g., containing non-ionic detergents like NP-40) is generally preferred for co-IP to preserve interactions, but a more stringent buffer (like RIPA) might be necessary to reduce non-specific binding.[8]
-
Perform a Reverse Co-IP: To confirm a specific interaction, perform the co-immunoprecipitation in reverse, using an antibody against the putative interacting protein to pull down HSPA4.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of non-specific binding in HSPA4 immunoprecipitation?
A1: The most common sources are the beaded support (agarose or magnetic beads), the immunoprecipitating antibody, and insufficient washing.[1] Proteins can adhere to the bead matrix or the antibody through hydrophobic or electrostatic interactions.
Q2: Should I use magnetic beads or agarose beads for my HSPA4 IP?
A2: While both can be used, magnetic beads are often recommended for cleaner immunoprecipitation results.[7] Their uniform, non-porous surface reduces the trapping of unwanted proteins, leading to lower background.[7]
Q3: What is the purpose of a pre-clearing step?
A3: A pre-clearing step is an optional but highly recommended procedure to reduce non-specific binding.[3][4][5][6] It involves incubating the cell lysate with beads (without the primary antibody) to remove proteins that would otherwise non-specifically bind to the beads during the actual immunoprecipitation.
Q4: How can I optimize my wash buffer to reduce non-specific binding?
A4: You can increase the stringency of your wash buffer by adding non-ionic detergents (e.g., 0.1% Triton™ X-100 or 0.05% Nonidet™ P40 Substitute) or by increasing the salt concentration (e.g., 150-500 mM NaCl).[1][3] It's important to find a balance, as overly harsh conditions might disrupt the specific interaction between HSPA4 and its binding partners.
Q5: What are the essential controls to include in my HSPA4 IP experiment?
A5: Essential controls include:
-
Isotype Control: An antibody of the same isotype and from the same host species as your primary antibody, but which does not target any protein in the lysate. This control helps to identify non-specific binding to the antibody.
-
Beads-only Control: Beads incubated with the lysate without any antibody. This helps to identify proteins that bind non-specifically to the beads.
-
Input Control: A small fraction of the cell lysate that has not undergone immunoprecipitation. This is run on the Western blot to confirm the presence of HSPA4 and its potential interactors in the starting material.
Data Presentation
Table 1: Qualitative Comparison of Strategies to Reduce Non-Specific Binding in Immunoprecipitation.
| Strategy | Principle | Expected Outcome | Considerations |
| Pre-clearing Lysate | Removal of proteins that bind non-specifically to the beads. | Lower background in the final eluate. | May slightly reduce the amount of target protein available for IP. |
| Blocking Beads | Saturation of non-specific binding sites on the beads with an inert protein (e.g., BSA). | Reduced background from bead-protein interactions. | Ensure the blocking protein does not interfere with downstream applications. |
| Optimizing Wash Buffer | Increasing stringency (detergent, salt) to disrupt weak, non-specific interactions. | Cleaner IP with fewer contaminating proteins. | Overly stringent washes may disrupt the specific protein-protein interaction of interest. |
| Using Magnetic Beads | Smooth, non-porous surface minimizes trapping of contaminants. | Lower background compared to porous agarose beads. | May have a lower antibody binding capacity per bead compared to agarose. |
| Antibody Titration | Using the minimal amount of antibody required for efficient pulldown. | Reduced non-specific binding from excess antibody. | Requires empirical determination for each antibody and cell type. |
Experimental Protocols
Detailed Protocol for HSPA4 Immunoprecipitation
This protocol provides a step-by-step guide for the immunoprecipitation of HSPA4, with a focus on minimizing non-specific binding.
Materials:
-
Cell culture plates with cells expressing HSPA4
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing IP buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
Protein A/G magnetic beads
-
Anti-HSPA4 antibody (IP-validated)
-
Isotype control antibody (e.g., Rabbit IgG)
-
Wash Buffer (e.g., Lysis buffer with 300-500 mM NaCl)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer or a gentle elution buffer like 0.1 M glycine, pH 2.5)
-
2X Laemmli sample buffer
Procedure:
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 1 mL of ice-cold Lysis Buffer to a 10 cm plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate.
-
Pre-clearing the Lysate (Recommended): a. To 1 mg of total protein lysate, add 20 µL of Protein A/G magnetic bead slurry. b. Incubate on a rotator for 30-60 minutes at 4°C. c. Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Immunoprecipitation: a. To the pre-cleared lysate, add the appropriate amount of anti-HSPA4 antibody (titrate for optimal concentration). For the negative control, add the same amount of isotype control antibody to a separate tube of pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add 30 µL of pre-washed Protein A/G magnetic bead slurry to each tube. d. Incubate on a rotator for 1-2 hours at 4°C.
-
Washing: a. Place the tubes on a magnetic rack and discard the supernatant. b. Add 1 mL of ice-cold Wash Buffer to the beads. c. Invert the tube several times to wash the beads. d. Place the tube on the magnetic rack and discard the supernatant. e. Repeat the wash step 3-4 more times.
-
Elution: a. After the final wash, remove all residual wash buffer. b. To elute the protein, add 30-50 µL of 2X Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to dissociate the immunocomplexes from the beads. d. Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.
-
Analysis: a. Analyze the eluted samples by SDS-PAGE and Western blotting using an antibody against HSPA4 or its putative interacting partners.
Visualizations
Caption: Workflow for HSPA4 immunoprecipitation with steps to minimize non-specific binding.
Caption: Potential signaling interactions of HSPA4.
References
- 1. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Tips for Immunoprecipitation | Rockland [rockland.com]
- 4. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 5. Immunoprecipitation: preclearing the lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.benchsci.com [blog.benchsci.com]
- 7. Dynabeads and Immunoprecipitation: Your Questions Answered - Life in the Lab [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
HSPA4 Immunofluorescence Staining: Technical Support Center
Welcome to the technical support center for improving the specificity of HSPA4 immunofluorescence staining. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their HSPA4 immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: My HSPA4 staining is very weak or absent. What are the possible causes and solutions?
A1: Weak or no staining for HSPA4 can arise from several factors. Firstly, confirm that the primary antibody is validated for immunofluorescence. Insufficient antibody concentration is a common issue; you may need to increase the concentration or extend the incubation time, for instance, by incubating overnight at 4°C. Also, ensure your secondary antibody is compatible with the primary antibody's host species and is functioning correctly. The expression level of HSPA4 in your specific cell line or tissue type might be low; it is advisable to include a positive control to verify the protocol and antibody efficacy. Finally, over-fixation of the sample can mask the epitope, so consider reducing the fixation time or employing an antigen retrieval step.
Q2: I am observing high background and non-specific staining in my HSPA4 immunofluorescence. How can I reduce it?
A2: High background can obscure the specific HSPA4 signal. To mitigate this, ensure you are using an effective blocking solution, such as 5% Bovine Serum Albumin (BSA) or serum from the same species as your secondary antibody, for at least one hour. The concentrations of your primary and secondary antibodies might be too high, leading to off-target binding; try titrating them to a lower concentration. Thorough washing between antibody incubation steps is crucial to remove unbound antibodies. Additionally, autofluorescence from the tissue itself can be a factor. You can check for this by examining an unstained sample under the microscope. If autofluorescence is high, you can try quenching steps, such as treatment with sodium borohydride.
Q3: What is the expected subcellular localization of HSPA4?
A3: HSPA4, a member of the HSP70 family, is primarily a cytosolic protein.[1] Immunofluorescence studies have shown HSPA4 localization in the cytoplasm and associated with microtubules.[2] It is important to compare your staining pattern with this expected localization to assess the specificity of your results.
Q4: Which fixation method is recommended for HSPA4 immunofluorescence?
A4: The choice of fixation method can significantly impact the quality of your staining. For HSPA4, a common starting point is 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature. This method preserves cellular morphology well. However, some epitopes can be sensitive to aldehyde fixation. If you suspect this is an issue, you could try a methanol fixation protocol, which dehydrates and precipitates proteins. It is often necessary to empirically determine the best fixation method for your specific antibody and sample.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inadequate primary antibody concentration. | Increase antibody concentration or incubate overnight at 4°C. |
| Low expression of HSPA4 in the sample. | Use a positive control cell line or tissue known to express HSPA4. | |
| Over-fixation masking the epitope. | Reduce fixation time or perform antigen retrieval. | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody. | |
| High Background | Insufficient blocking. | Increase blocking time to at least 1 hour and use serum from the secondary antibody host species. |
| Antibody concentration too high. | Titrate primary and secondary antibodies to find the optimal dilution with the best signal-to-noise ratio. | |
| Inadequate washing. | Increase the number and duration of wash steps between antibody incubations. | |
| Autofluorescence. | Check an unstained sample. If autofluorescent, consider a quenching step or using a different fluorescent channel. | |
| Non-specific Staining | Primary antibody cross-reactivity. | Use a different, highly validated primary antibody. Run a negative control without the primary antibody. |
| Secondary antibody binding non-specifically. | Use a pre-adsorbed secondary antibody. Run a control with only the secondary antibody. | |
| Cell or tissue drying out during the procedure. | Keep the sample hydrated in a humidity chamber during incubations. |
Experimental Protocols
Recommended Starting Protocol for HSPA4 Immunofluorescence Staining of Cultured Cells
This protocol is a general guideline and may require optimization for your specific cell line and primary antibody.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA or 10% Normal Goat Serum in PBS)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS)
-
HSPA4 Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells to a suitable confluency on sterile glass coverslips in a culture dish.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets like HSPA4.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the HSPA4 primary antibody to its recommended concentration in Primary Antibody Dilution Buffer. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Quantitative Data Summary
The optimal dilution for a given antibody is application-specific and should be determined experimentally. The following table provides starting dilution ranges for commercially available HSPA4 antibodies as recommended by their datasheets for immunofluorescence/immunocytochemistry (IF/ICC).
| Antibody | Host | Clonality | Recommended Starting Dilution (IF/ICC) |
| ABIN968011 | Mouse | Monoclonal | Titration recommended for optimal results |
| PAB071Hu01 | Rabbit | Polyclonal | 5-20 µg/mL |
| MBS2017435 | Rabbit | Polyclonal | Application listed, but specific dilution not provided |
Note: The ideal antibody concentration and incubation time should be optimized to achieve a high signal-to-noise ratio.
Visualizations
Experimental Workflow for HSPA4 Immunofluorescence
Caption: Workflow for HSPA4 immunofluorescence staining.
HSPA4 in the Protein Folding Pathway
Caption: Role of HSPA4 in chaperone-mediated protein folding.
HSPA4 in the PI3K/Akt Signaling Pathway
Caption: HSPA4's involvement in the PI3K/Akt signaling pathway.
References
Technical Support Center: Recombinant HSPA4 Cloning and Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cloning and expression of recombinant Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in cloning the human HSPA4 gene?
A1: The primary challenges in cloning the human HSPA4 gene, which is approximately 2.5 kb in length, include:
-
Large Insert Size: Efficiently amplifying and ligating a large gene can be difficult. Standard PCR and ligation protocols may need optimization.
-
GC Content: The GC content of the HSPA4 gene can influence primer design and PCR efficiency. High GC content regions may require specialized PCR polymerases and additives.[1]
-
Codon Usage: If expressing in a heterologous system like E. coli, differences in codon usage between humans and the expression host can lead to poor translation efficiency.[2]
Q2: I am observing very low or no expression of recombinant HSPA4 in E. coli. What are the possible causes?
A2: Low or no expression of recombinant HSPA4 can be attributed to several factors:
-
Codon Bias: As mentioned, the presence of codons in the human HSPA4 gene that are rare in E. coli can hinder protein translation.[2]
-
Promoter Leakiness and Toxicity: If the basal expression of HSPA4 is toxic to the E. coli host, it can lead to plasmid instability and poor cell growth even before induction.
-
Inefficient Transcription or Translation: Suboptimal promoter strength, ribosome binding site (RBS) sequence, or mRNA secondary structures can impede the expression process.
-
Protein Degradation: HSPA4 might be susceptible to degradation by host cell proteases.
Q3: My recombinant HSPA4 is forming inclusion bodies. How can I improve its solubility?
A3: Inclusion body formation is a common issue with large recombinant proteins like HSPA4. To enhance solubility, consider the following strategies:
-
Lower Induction Temperature: Reducing the incubation temperature (e.g., to 16-25°C) after induction slows down protein synthesis, allowing more time for proper folding.
-
Optimize Inducer Concentration: Titrating the concentration of the inducer (e.g., IPTG) can modulate expression levels and reduce the rate of protein aggregation. A lower concentration is often beneficial.[3][4][5]
-
Choice of Expression Strain: Utilize E. coli strains engineered to facilitate protein folding, such as those co-expressing chaperones (e.g., GroEL/ES) or those with a more oxidizing cytoplasmic environment to promote disulfide bond formation (e.g., SHuffle strains), although HSPA4 is a cytosolic protein.
-
Use of Solubility-Enhancing Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of HSPA4 can improve its solubility.
Q4: What is the typical yield of recombinant HSPA4 from an E. coli expression system?
A4: The yield of recombinant HSPA4 can vary significantly depending on the expression system, cultivation conditions, and purification strategy. While specific yield data for HSPA4 is not extensively published in peer-reviewed literature, yields for recombinant proteins of similar size expressed in E. coli can range from a few milligrams to tens of milligrams per liter of culture. Optimization of all steps, from codon usage to purification, is crucial for maximizing the final yield.
Troubleshooting Guides
Cloning HSPA4 Gene
| Problem | Possible Cause | Recommended Solution |
| No or low yield of PCR product | - Suboptimal PCR conditions (annealing temperature, extension time).- High GC content of the template. | - Optimize annealing temperature using a gradient PCR.- Increase extension time to ensure full-length amplification (approx. 1 min/kb).- Use a high-fidelity DNA polymerase with proofreading activity.- Add PCR enhancers like DMSO or betaine to the reaction mix. |
| Failed or inefficient ligation | - Incompatible or damaged DNA ends.- Inactive ligase or buffer.- Incorrect vector-to-insert molar ratio. | - Ensure complete digestion of vector and insert by running on an agarose gel.- Purify digested DNA fragments to remove any inhibitors.- Use fresh ligase and ligation buffer.- Optimize the vector:insert molar ratio (e.g., 1:3, 1:5). |
| No colonies after transformation | - Inefficient competent cells.- Incorrect antibiotic concentration.- Ligation failure. | - Verify the transformation efficiency of competent cells with a control plasmid.- Confirm the correct antibiotic and its working concentration.- Run a ligation control (vector only) to check for background. |
Expression of Recombinant HSPA4
| Problem | Possible Cause | Recommended Solution |
| Low protein expression level | - Codon bias.- Suboptimal induction conditions.- Protein degradation. | - Synthesize a codon-optimized HSPA4 gene for E. coli expression.[2][6][7]- Optimize IPTG concentration (try a range from 0.1 mM to 1 mM) and induction time (4-16 hours).[3][5][7][8]- Perform induction at a lower temperature (e.g., 18-25°C) for a longer period.[7]- Use protease inhibitor cocktails during cell lysis.[9]- Express in a protease-deficient E. coli strain (e.g., BL21(DE3) pLysS).[10] |
| Protein is in inclusion bodies | - High expression rate leading to misfolding and aggregation. | - Lower the induction temperature to 16-20°C.[7]- Reduce the inducer concentration (e.g., 0.1-0.4 mM IPTG).[3][5]- Use a weaker promoter or a lower copy number plasmid.- Co-express with molecular chaperones like GroEL/GroES.- Fuse a solubility-enhancing tag (e.g., MBP, GST). |
| Cell lysis is incomplete | - Inefficient lysis method. | - Combine mechanical lysis (sonication or French press) with enzymatic lysis (lysozyme).- Ensure the lysis buffer contains appropriate detergents (e.g., Triton X-100) and is at the correct pH.[6][9][11][12] |
Purification of Recombinant HSPA4
| Problem | Possible Cause | Recommended Solution |
| Low yield after purification | - Protein loss during washing steps.- Inefficient elution. | - Optimize the concentration of imidazole in the wash buffer to minimize non-specific binding without eluting the target protein.- Increase the imidazole concentration in the elution buffer or perform a gradient elution.- Ensure the His-tag is accessible and not sterically hindered. |
| Protein precipitates after elution | - High protein concentration.- Unfavorable buffer conditions. | - Elute into a buffer containing stabilizing agents like glycerol (5-20%), L-arginine, or non-ionic detergents.- Perform dialysis immediately after elution into a suitable storage buffer.- Concentrate the protein gradually, if needed. |
| Presence of contaminants | - Non-specific binding to the affinity resin.- Co-purification with interacting host proteins. | - Increase the stringency of the wash buffer (e.g., higher salt concentration, low concentration of imidazole).- Add a secondary purification step like ion-exchange or size-exclusion chromatography. |
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
For optimal expression in E. coli, it is highly recommended to perform codon optimization of the human HSPA4 gene sequence.[2][6][7]
-
Obtain the human HSPA4 cDNA sequence from a database such as NCBI (e.g., accession number NM_002154).
-
Use a commercially available gene optimization service or software to adapt the codon usage for E. coli K-12 strain. This process will replace rare codons with those frequently used in E. coli without altering the amino acid sequence.
-
During optimization, it is also beneficial to adjust the GC content to a range of 45-55% and remove any potential mRNA secondary structures that could impede translation.
-
Synthesize the optimized HSPA4 gene and subclone it into a suitable expression vector, such as pET-28a(+), which will add an N-terminal 6xHis-tag for purification.
Protocol 2: Expression of Recombinant HSPA4 in E. coli BL21(DE3)
-
Transform the pET-28a(+)-HSPA4 plasmid into chemically competent E. coli BL21(DE3) cells.[13][14]
-
Plate the transformed cells on LB agar plates containing 50 µg/mL kanamycin and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of LB medium with 50 µg/mL kanamycin and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium (with 50 µg/mL kanamycin) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[8][10]
-
Continue to incubate the culture at 18°C for 16-20 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C.
Protocol 3: Purification of His-tagged HSPA4
-
Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with 1 mg/mL lysozyme and a protease inhibitor cocktail.[15]
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice (e.g., 6 cycles of 10 seconds on, 30 seconds off).
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).[15]
-
Elute the protein with 5 column volumes of elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[15]
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing pure HSPA4 and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified protein in aliquots at -80°C.
Protocol 4: Solubilization and Refolding of HSPA4 from Inclusion Bodies
If HSPA4 is found in inclusion bodies, the following protocol can be adapted.[2][11][16][17][18]
-
After cell lysis and centrifugation, resuspend the pellet (containing inclusion bodies) in lysis buffer with 1% Triton X-100 to wash away membrane contaminants. Centrifuge and repeat the wash step.
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, 150 mM NaCl, 8 M urea or 6 M guanidine hydrochloride, pH 8.0).
-
Clarify the solubilized protein by centrifugation at 12,000 x g for 30 minutes.
-
Refold the denatured protein by rapid dilution or dialysis into a refolding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 500 mM L-arginine, 1 mM DTT, pH 8.0). The protein concentration should be kept low (0.05-0.1 mg/mL) during refolding to prevent aggregation.
-
Allow the protein to refold for 12-24 hours at 4°C with gentle stirring.
-
Proceed with affinity purification as described in Protocol 3.
Signaling Pathways and Experimental Workflows
HSPA4-Mediated Signaling Pathway
HSPA4 is involved in several signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[19][20][21] HSPA4 can also interact with the HSP70/CHIP E3 ubiquitin ligase complex to regulate protein quality control.
Caption: HSPA4 signaling in cell survival and protein quality control.
Experimental Workflow for Recombinant HSPA4 Production
Caption: Workflow for recombinant HSPA4 production.
References
- 1. astorscientific.us [astorscientific.us]
- 2. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of IPTG concentration and induction temperature. [plos.figshare.com]
- 4. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 7. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 8. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
- 9. Composition of a Lysis Buffer for Biological Samples [opsdiagnostics.com]
- 10. Optimizing Recombinant Cas9 Expression: Insights from E. coli BL21(DE3) Strains for Enhanced Protein Purification and Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. neb.com [neb.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. E. coli protein expression and purification [protocols.io]
- 16. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 19. HSPA4 regulated glioma progression via activation of AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. HSPA4 heat shock protein family A (Hsp70) member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of HSPA4 CRISPR Editing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating off-target effects during CRISPR-Cas9 editing of the HSPA4 gene.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of off-target effects in HSPA4 CRISPR editing?
A1: Off-target effects primarily arise when the guide RNA (sgRNA) sequence exhibits partial homology to other sites in the genome, leading the Cas9 nuclease to cleave at these unintended locations.[1][2] The specificity of the sgRNA sequence is therefore the most critical factor in preventing off-target mutations.
Q2: How can I minimize off-target effects at the sgRNA design stage for HSPA4?
A2: Several in silico tools can predict and score potential off-target sites for your HSPA4-targeting sgRNA.[3][4] It is recommended to:
-
Use updated algorithms that consider mismatch tolerance and position.
-
Select sgRNAs with the highest on-target scores and the lowest number of predicted off-target sites.
-
Avoid sgRNAs with repetitive sequences.
Q3: Are there Cas9 variants that can reduce off-target effects when targeting HSPA4?
A3: Yes, high-fidelity Cas9 (HiFi Cas9) variants have been engineered to have reduced non-specific DNA contacts, thereby decreasing off-target cleavage without significantly compromising on-target efficiency.[2][5][6] Using a HiFi Cas9 is a highly recommended strategy to enhance the specificity of HSPA4 editing.
Q4: Does the delivery method of CRISPR components affect off-target events for HSPA4?
A4: Absolutely. Delivering the Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex is preferred over plasmid-based delivery.[7][8] RNPs are active for a shorter duration in the cell, which is often sufficient for on-target editing but limits the time available for off-target cleavage to occur.[7][8]
Q5: What is the role of HSPA4 in cellular signaling and why is precise editing important?
A5: HSPA4, a member of the HSP70 family, is a molecular chaperone involved in crucial cellular processes like protein folding, stability, and transport.[9][10] It has been implicated in signaling pathways such as the PI3K/Akt pathway, which regulates cell survival, proliferation, and apoptosis.[11] Dysregulation of HSPA4 is associated with various cancers, making precise genome editing essential to avoid unintended consequences on these vital pathways.[9][12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High off-target mutation rate detected at predicted sites for HSPA4 | 1. Suboptimal sgRNA design.2. Use of wild-type Cas9.3. Prolonged expression of Cas9 and sgRNA from plasmids. | 1. Redesign sgRNAs using multiple prediction tools and select for the highest specificity.2. Switch to a high-fidelity Cas9 variant.3. Use RNP delivery method to limit the duration of nuclease activity. |
| Unexpected phenotype observed after HSPA4 knockout | 1. Off-target mutations in a critical gene.2. On-target, but unexpected, biological consequence of HSPA4 disruption. | 1. Perform unbiased genome-wide off-target analysis (e.g., GUIDE-seq, Digenome-seq).2. Validate the phenotype with a second, distinct sgRNA targeting HSPA4.3. Rescue the phenotype by re-introducing HSPA4. |
| Low on-target efficiency with a high-fidelity Cas9 | 1. The specific sgRNA may not be compatible with the HiFi Cas9 variant.2. Poor delivery efficiency of the RNP complex. | 1. Test multiple sgRNAs with the HiFi Cas9 to find a compatible pair.2. Optimize electroporation or transfection conditions for your specific cell type. |
| Difficulty validating HSPA4 knockout at the protein level | 1. The antibody used for Western blot is not specific or sensitive enough.2. The indel mutation did not result in a frameshift and functional protein is still produced. | 1. Validate the antibody with positive and negative controls.2. Use a different validated antibody.3. Sequence the targeted locus to confirm a frameshift mutation.4. Use multiple sgRNAs targeting different exons to increase the likelihood of a functional knockout. |
Data Presentation
Table 1: Comparison of On-Target and Off-Target Activity of Different sgRNAs for HSPA4
| sgRNA ID | Target Exon | On-Target Efficiency (%) | Predicted Off-Target Sites | Confirmed Off-Target Mutations (Indel %) |
| HSPA4_sg1 | 2 | 85 | 3 | 0.5 |
| HSPA4_sg2 | 2 | 92 | 1 | <0.1 |
| HSPA4_sg3 | 5 | 78 | 8 | 1.2 |
| HSPA4_sg4 | 5 | 88 | 2 | 0.2 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Cas9 Variant and Delivery Method on HSPA4 Editing Specificity
| Cas9 Variant | Delivery Method | On-Target Efficiency (%) | Off-Target Mutations at Site X (%) |
| Wild-Type | Plasmid | 90 | 5.8 |
| Wild-Type | RNP | 88 | 1.5 |
| High-Fidelity | Plasmid | 85 | 0.3 |
| High-Fidelity | RNP | 87 | <0.1 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: High-Fidelity CRISPR/Cas9-Mediated Knockout of HSPA4 using Ribonucleoprotein (RNP) Delivery
This protocol describes the steps for knocking out the HSPA4 gene in a human cell line using a high-fidelity Cas9 RNP complex.
Materials:
-
High-fidelity Cas9 nuclease
-
Synthetic sgRNA targeting HSPA4 (e.g., HSPA4_sg2 from Table 1)
-
Nuclease-free water
-
PBS (Phosphate-Buffered Saline)
-
Electroporation buffer
-
Human cell line of interest (e.g., HEK293T)
-
Cell culture medium
-
6-well plates
-
Electroporation system
Procedure:
-
sgRNA preparation: Resuspend the lyophilized synthetic sgRNA in nuclease-free water to a final concentration of 100 µM.
-
RNP complex formation: a. In a sterile microcentrifuge tube, combine 1.5 µL of 100 µM sgRNA and 1 µL of 62 µM high-fidelity Cas9 nuclease. b. Gently mix and incubate at room temperature for 15 minutes to allow the RNP complex to form.
-
Cell preparation: a. Culture cells to 70-80% confluency. b. Harvest cells by trypsinization and wash with PBS. c. Resuspend the cell pellet in electroporation buffer at a concentration of 1 x 10^6 cells per 20 µL.
-
Electroporation: a. Add the 2.5 µL of RNP complex to 20 µL of the cell suspension. b. Gently mix and transfer to an electroporation cuvette. c. Electroporate using the manufacturer's recommended settings for your cell type.
-
Post-electroporation culture: a. Immediately after electroporation, transfer the cells to a 6-well plate containing pre-warmed culture medium. b. Culture the cells for 48-72 hours before analysis.
-
Validation of knockout: a. Harvest a portion of the cells and extract genomic DNA. b. Perform PCR amplification of the target region of HSPA4. c. Analyze the PCR product by Sanger sequencing or next-generation sequencing (NGS) to confirm the presence of indels. d. Perform a Western blot to confirm the absence of the HSPA4 protein.[14]
Protocol 2: GUIDE-seq for Unbiased Off-Target Detection
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing) is a method to identify off-target cleavage sites in living cells.
Materials:
-
Cells edited with HSPA4 CRISPR components
-
Double-stranded oligodeoxynucleotide (dsODN) tag
-
Genomic DNA extraction kit
-
Restriction enzymes
-
NGS library preparation kit
-
Next-generation sequencer
Procedure:
-
Introduce CRISPR components and dsODN: Co-transfect the cells with the Cas9 and HSPA4 sgRNA expression plasmids along with the dsODN tag.
-
Genomic DNA extraction: After 48-72 hours, harvest the cells and extract genomic DNA.
-
Library preparation: a. Shear the genomic DNA to an appropriate size. b. Perform end-repair, A-tailing, and ligation of NGS adapters. c. Amplify the library using primers specific to the integrated dsODN tag and the NGS adapter.
-
Sequencing and analysis: a. Sequence the prepared library on a next-generation sequencer. b. Align the reads to the reference genome. c. Identify sites where the dsODN tag has been integrated, as these represent sites of DNA double-strand breaks. d. Bioinformatically analyze these sites to identify off-target locations.
Visualizations
Caption: HSPA4 in the PI3K/Akt Signaling Pathway.
Caption: Workflow for Minimizing HSPA4 Off-Target Effects.
Caption: Troubleshooting Logic for High Off-Target Effects.
References
- 1. How to Validate a CRISPR Knockout [biognosys.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Unveiling the potential of HSPA4: a comprehensive pan-cancer analysis of HSPA4 in diagnosis, prognosis, and immunotherapy | Aging [aging-us.com]
- 10. HSPA4 - Wikipedia [en.wikipedia.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. HSPA4 heat shock protein family A (Hsp70) member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. HSPA4 Expression is Correlated with Melanoma Cell Proliferation, Prognosis, and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
reducing variability in HSPA4 qPCR experiments
Welcome to the technical support center for HSPA4 qPCR experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their quantitative PCR assays for the Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during HSPA4 qPCR experiments in a question-and-answer format, providing specific advice to reduce variability and ensure reliable data.
High Variability in Cq Values Between Technical Replicates
Question: My technical replicates for HSPA4 show high Cq value variability (standard deviation > 0.5). What are the potential causes and solutions?
Answer: High variability in Cq values for technical replicates is a common issue that can obscure genuine biological differences. The primary causes and troubleshooting steps are outlined below:
-
Pipetting Inaccuracy: Small errors in pipetting volumes, especially for the template or primers, are a major source of variation.[1][2]
-
Solution: Ensure your pipettes are properly calibrated. Use low-retention filter tips to minimize volume loss. When preparing reaction mixes, create a master mix for all common reagents to ensure consistency across wells. For low volume additions, consider diluting your template to allow for a larger, more accurate pipetting volume.
-
-
Low Template Concentration: When the target (HSPA4 cDNA) is present in very low amounts, stochastic effects during the initial PCR cycles can lead to significant Cq variation.[3]
-
Solution: If you are expecting low HSPA4 expression, you may need to increase the amount of cDNA in your reaction. However, be cautious as too much cDNA can introduce inhibitors.[4] A standard curve with a dilution series of your template can help determine the optimal input amount.
-
-
Inconsistent Temperatures Across the PCR Plate: Variations in temperature across the thermal cycler block can lead to differences in amplification efficiency between wells.
-
Solution: Ensure the PCR plate is sealed correctly to prevent evaporation and is sitting flat in the thermal cycler block. Regular maintenance and calibration of your qPCR instrument are recommended.
-
-
Suboptimal Primer Concentration: If primer concentrations are too low, it can lead to inefficient amplification.
-
Solution: Perform a primer concentration matrix to determine the optimal concentration for your HSPA4 assay.
-
| Troubleshooting Summary: High Cq Variability | Potential Cause | Recommended Action |
| Inconsistent Replicate Cq Values | Pipetting Errors | Calibrate pipettes, use filter tips, prepare a master mix. |
| Low Target Copy Number | Increase cDNA input (if within optimal range), run more technical replicates.[3] | |
| Thermal Cycler Inconsistency | Ensure proper plate sealing, regular instrument maintenance. |
Poor Amplification Efficiency
Question: My HSPA4 qPCR assay has an efficiency outside the acceptable range of 90-110%. How can I optimize this?
Answer: PCR efficiency is critical for accurate gene expression quantification. An efficiency outside the 90-110% range suggests that the amplification is not doubling the product in each cycle as expected.
-
Suboptimal Annealing Temperature: The annealing temperature is crucial for primer specificity and binding efficiency.
-
Poor Primer Design: Primers may have secondary structures (e.g., hairpins, self-dimers) or may not be specific to HSPA4.[7]
-
Solution: Re-design your primers using established guidelines. Ensure they span an exon-exon junction to avoid amplification of genomic DNA. Verify primer specificity using NCBI's Primer-BLAST tool.
-
-
Presence of PCR Inhibitors: Contaminants from the RNA extraction or reverse transcription steps can inhibit the PCR reaction.
-
Solution: Ensure high-quality, pure RNA as your starting material. You can test for inhibitors by running a dilution series of your cDNA; if the efficiency improves with dilution, inhibitors may be present.
-
| Optimization Parameter | Recommended Range | Key Consideration |
| Annealing Temperature | 55 - 65°C | Empirically determine using gradient PCR.[5][6] |
| Primer Concentration | 100 - 500 nM | Titrate to find the lowest concentration that gives the lowest Cq without primer-dimers.[8] |
| Amplicon Length | 70 - 200 bp | Shorter amplicons are generally more efficient.[4] |
Presence of Primer-Dimers or Non-Specific Amplification
Question: My melt curve analysis for HSPA4 shows multiple peaks, or I see unexpected bands on an agarose gel. What does this mean and how can I fix it?
Answer: Multiple peaks in a melt curve analysis or unexpected bands on a gel indicate the formation of primer-dimers or other non-specific amplification products.[7]
-
Suboptimal Annealing Temperature: An annealing temperature that is too low can allow primers to bind to non-target sequences.
-
Solution: Increase the annealing temperature in increments of 1-2°C. A gradient PCR is the most efficient way to identify the optimal temperature that eliminates non-specific products while maintaining good amplification of the target.
-
-
Poor Primer Design: Primers with complementarity to each other, especially at the 3' ends, are prone to forming primer-dimers.
-
Solution: Re-design your primers to minimize self-dimerization and cross-dimerization.
-
-
High Primer Concentration: Excess primers can increase the likelihood of primer-dimer formation.
-
Solution: Titrate your primer concentrations to the lowest level that still provides efficient amplification of your target.
-
Experimental Protocols
HSPA4 Primer Design and Validation
For reliable and reproducible results, it is crucial to use validated primers. If designing your own primers, follow these guidelines:
| Parameter | Guideline |
| Length | 18-24 nucleotides |
| GC Content | 40-60% |
| Melting Temperature (Tm) | 60-65°C (within 5°C of each other) |
| Amplicon Length | 70-200 bp |
| 3' End | Avoid runs of identical nucleotides and end with a G or C if possible. |
| Specificity | Check against the relevant genome database using Primer-BLAST. |
An example of a commercially available and tested primer pair for human HSPA4 (NM_002154) is:
Optimized HSPA4 qPCR Protocol
This protocol provides a starting point for HSPA4 qPCR experiments. It is recommended to optimize these conditions for your specific primers and experimental setup.
-
Reaction Setup:
-
Prepare a master mix containing SYBR Green master mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into your PCR plate or tubes.
-
Add your cDNA template to each reaction.
-
Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.
-
| Component | Final Concentration |
| SYBR Green Master Mix (2x) | 1x |
| Forward Primer | 100-500 nM (start with 200 nM) |
| Reverse Primer | 100-500 nM (start with 200 nM) |
| cDNA Template | 1-100 ng |
| Nuclease-free water | To final volume |
-
Thermal Cycling Conditions:
-
These are typical cycling conditions. The annealing temperature, in particular, should be optimized.
-
| Step | Temperature | Time | Cycles |
| Enzyme Activation | 95°C | 2-10 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C (optimize) | 60 sec | |
| Melt Curve Analysis | Instrument Specific | 1 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a qPCR experiment, from sample preparation to data analysis.
References
- 1. dispendix.com [dispendix.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Use and Misuse of Cq in qPCR Data Analysis and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
- 6. How to Simplify PCR Optimization Steps for Primer Annealing | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Troubleshooting fine‐tuning procedures for qPCR system design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
Technical Support Center: Optimizing Cell Lysis for HSPA4 Protein Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of HSPA4 protein from cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal lysis buffer for extracting HSPA4 protein?
The ideal lysis buffer for HSPA4 depends on its subcellular localization and the downstream application. Since HSPA4 is found in both the cytoplasm and the nucleus, a whole-cell lysate is often a good starting point. For this, a standard RIPA (Radioimmunoprecipitation Assay) buffer is a robust choice as it is effective at lysing both cytoplasmic and nuclear membranes. However, for certain applications where preserving protein interactions is crucial, a milder detergent buffer like one containing NP-40 or Triton X-100 may be preferred. For difficult-to-solubilize proteins, a more denaturing urea/thiourea-based lysis buffer can be effective.[1] It is always recommended to optimize the lysis buffer for your specific cell type and experimental needs.
Q2: I am getting a low yield of HSPA4 protein. What are the possible causes and solutions?
Low protein yield is a common issue in protein extraction.[2] Several factors could contribute to this problem:
-
Incomplete Cell Lysis: The chosen lysis buffer may not be stringent enough to efficiently lyse the cells. Consider switching to a stronger buffer, such as a RIPA buffer, or incorporating mechanical disruption methods like sonication or douncing.
-
Protein Degradation: HSPA4, like other proteins, is susceptible to degradation by proteases released during cell lysis. Always prepare lysates on ice and use a freshly prepared protease inhibitor cocktail in your lysis buffer.[3]
-
Protein Insolubility: HSPA4 may become insoluble and be lost in the pellet after centrifugation. Trying different detergents or increasing their concentration might improve solubility.
-
Suboptimal Cell Health: Ensure that the cells are healthy and harvested at an appropriate confluency, as stressed or dying cells may have lower protein content.
-
Low Expression Level: The cell line you are using might have low endogenous expression of HSPA4. You may need to use a larger number of cells to obtain a sufficient amount of protein.
Q3: My HSPA4 protein appears degraded on my Western blot. How can I prevent this?
Protein degradation is a frequent challenge that can be minimized by taking the following precautions:
-
Work Quickly and on Ice: Perform all cell lysis steps on ice or at 4°C to minimize the activity of endogenous proteases.[3]
-
Use Protease and Phosphatase Inhibitors: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. If you are studying phosphorylation of HSPA4, also include a phosphatase inhibitor cocktail.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your lysate can lead to protein degradation. Aliquot your lysate into single-use volumes before storing at -80°C.
Q4: How can I ensure I am extracting HSPA4 from both the cytoplasm and the nucleus?
To extract HSPA4 from all cellular compartments, a whole-cell lysis approach is recommended. Buffers containing strong detergents like SDS (a component of RIPA buffer) are effective at disrupting both the plasma and nuclear membranes. To confirm the successful extraction from both compartments, you can perform a subcellular fractionation experiment and analyze the cytoplasmic and nuclear fractions separately by Western blot, using compartment-specific markers (e.g., GAPDH for cytoplasm and Histone H3 for the nucleus).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low HSPA4 Protein Yield | Inefficient cell lysis. | Use a stronger lysis buffer (e.g., RIPA). Incorporate sonication or douncing to aid lysis. |
| Protein degradation. | Add fresh protease and phosphatase inhibitors to the lysis buffer. Keep samples on ice at all times. | |
| HSPA4 is in the insoluble pellet. | Try different detergents or increase their concentration. Consider a urea-based lysis buffer. | |
| HSPA4 Protein Degradation (multiple bands on Western blot) | Protease activity. | Ensure protease inhibitors are fresh and used at the correct concentration. Minimize the time between cell lysis and sample analysis. |
| Repeated freeze-thaw cycles. | Aliquot lysates into single-use tubes before freezing. | |
| High Viscosity of Lysate | Release of DNA from the nucleus. | Sonicate the lysate to shear DNA. Add DNase to the lysis buffer. |
| Inconsistent Results Between Experiments | Variation in cell number or confluency. | Standardize the cell number and harvesting time point. |
| Inconsistent buffer preparation. | Prepare fresh lysis buffer for each experiment and ensure all components are fully dissolved. |
Data Presentation
The choice of lysis buffer can significantly impact the overall protein extraction efficiency. The following table summarizes a comparison of the number of proteins and peptides identified from HeLa cells using two different lysis buffer systems. While not specific to HSPA4, this data provides insight into the general effectiveness of these buffers for whole-cell protein extraction.
| Lysis Buffer System | Average Number of Proteins Identified | Average Number of Peptides Identified |
| SP3/SDS | 6131 ± 20 | 47,088 ± 345 |
| SP3/GnHCl | 5895 ± 37 | 48,940 ± 345 |
| ISD/GnHCl | 4851 ± 44 | 40,505 ± 630 |
| Data adapted from a study on HeLa cells, representing general protein extraction efficiency.[4] |
Experimental Protocols
Protocol 1: Whole-Cell Lysis using RIPA Buffer
This protocol is suitable for the extraction of HSPA4 from both the cytoplasm and the nucleus.
Materials:
-
RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
Protease Inhibitor Cocktail (100X)
-
Phosphatase Inhibitor Cocktail (100X)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors (e.g., 500 µL for a 10 cm dish).
-
Use a cell scraper to scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Nuclear and Cytoplasmic Fractionation
This protocol allows for the separate extraction of cytoplasmic and nuclear HSPA4.
Materials:
-
Hypotonic Lysis Buffer (Buffer A):
-
10 mM HEPES, pH 7.9
-
10 mM KCl
-
0.1 mM EDTA
-
0.1 mM EGTA
-
1 mM DTT
-
Protease Inhibitor Cocktail
-
-
Detergent (e.g., NP-40)
-
Nuclear Extraction Buffer (Buffer C):
-
20 mM HEPES, pH 7.9
-
0.4 M NaCl
-
1 mM EDTA
-
1 mM EGTA
-
1 mM DTT
-
Protease Inhibitor Cocktail
-
-
Ice-cold PBS
-
Dounce homogenizer
-
Microcentrifuge
Procedure:
-
Harvest cells and wash once with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 5 volumes of Buffer A and incubate on ice for 15 minutes.
-
Add detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex for 10 seconds.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Carefully collect the supernatant. This is the cytoplasmic extract .
-
Wash the nuclear pellet with Buffer A.
-
Resuspend the nuclear pellet in 2 volumes of Nuclear Extraction Buffer (Buffer C).
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The supernatant contains the nuclear extract .
-
Determine the protein concentration of both fractions and proceed with downstream analysis.
Visualizations
References
- 1. Protocol for separation of the nuclear and the cytoplasmic fractions of Xenopus laevis embryonic cells for studying protein shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shura.shu.ac.uk [shura.shu.ac.uk]
- 3. researchhub.com [researchhub.com]
- 4. Optimizing Ultrasonic-Assisted and Microwave-Assisted Extraction Processes to Recover Phenolics and Flavonoids from Passion Fruit Peels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HSPA4 Promoter Assays
Welcome to the technical support center for HSPA4 promoter assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of HSPA4 and why study its promoter activity?
A1: HSPA4, also known as Heat Shock Protein 70 kDa Protein 4, is a member of the Hsp110 family of heat shock proteins. It acts as a molecular chaperone, playing a crucial role in protein folding, assembly, and preventing protein aggregation.[1] Studying the HSPA4 promoter activity allows researchers to understand the regulatory mechanisms of its expression, which is implicated in various cellular processes, including stress response, cell cycle control, and apoptosis.[2] Dysregulation of HSPA4 has been associated with various diseases, including cancer.[3]
Q2: I am observing high background luminescence in my negative control wells. What are the potential causes?
A2: High background in luciferase assays can stem from several factors:
-
Intrinsic Promoter Activity: The HSPA4 promoter may have a higher basal level of activity in the cell line you are using compared to a minimal promoter control.
-
Cryptic Transcription Factor Binding Sites: The plasmid backbone of your reporter construct may contain cryptic or weak transcription factor binding sites that drive low-level expression of the luciferase gene.[4]
-
Reagent Contamination: Contamination of reagents, particularly the cell culture medium or lysis buffer, with substances that can activate the HSPA4 promoter or directly interact with the luciferase enzyme can lead to elevated background.
-
Cell Culture Conditions: Factors in the serum of the cell culture medium can activate the HSPA4 promoter. Serum starvation prior to the experiment can sometimes help reduce this background.[5][6] Additionally, phenol red in the culture medium can interfere with luciferase assays, so using phenol red-free medium is recommended.[7][8]
-
Cross-Talk: In multi-well plate formats, signal from a well with high luciferase activity can "bleed" into adjacent wells, artificially raising the background reading. Using white or opaque-walled plates can help minimize this effect.[9]
Q3: How can I minimize the high background signal in my HSPA4 promoter assay?
A3: To reduce high background, consider the following optimization steps:
-
Optimize Plasmid Amount: Titrate the amount of your HSPA4 promoter-reporter plasmid used for transfection. Using the lowest amount of plasmid that still gives a robust induced signal can help lower the basal activity.
-
Use a Promoterless Control: Always include a promoterless luciferase vector control to determine the baseline background from the plasmid and cell system.
-
Shorten the Promoter Fragment: If you have cloned a large fragment of the HSPA4 promoter, it may contain multiple transcription factor binding sites contributing to high basal activity. Creating serial deletions of the promoter can help identify a minimal functional promoter with lower background.
-
Cell Line Selection: The basal activity of the HSPA4 promoter can vary significantly between different cell types.[10][11] If possible, test your construct in a few different cell lines to find one with an optimal signal-to-background ratio.
-
Serum Starvation: As mentioned, serum components can induce promoter activity. Try serum-starving your cells for 12-24 hours before treatment and assaying.[5][6]
-
Co-transfection of a Normalization Control: Use a co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a weak, constitutive promoter (like the TK promoter) to normalize your results. This helps to correct for variations in transfection efficiency and cell number.[12][13]
Q4: What is a typical signal-to-background ratio for a heat shock protein promoter assay?
A4: The signal-to-background ratio can vary widely depending on the specific promoter, cell type, and stimulus. However, for heat shock promoters like HSPA1A, which is also regulated by Heat Shock Factor 1 (HSF1), you can expect a significant induction upon heat shock. The table below summarizes representative data from a study on the human HSPA1A promoter.
| Cell Line | Condition | Relative Luciferase Activity (Fold Induction) |
| HeLa | Basal (37°C) | 1 |
| HeLa | Heat Shock (42°C) | ~50 - 100 |
| K562 | Basal (37°C) | 1 |
| K562 | Heat Shock (42°C) | ~10 - 20 |
Data is illustrative and based on typical results for heat shock promoters. Actual results will vary.
Experimental Protocols
Detailed Methodology: HSPA4 Promoter Luciferase Reporter Assay
This protocol provides a general framework for performing an HSPA4 promoter luciferase reporter assay. Optimization of plasmid concentrations, cell seeding density, and incubation times is recommended for each specific cell line and experimental setup.
Materials:
-
HSPA4 promoter-luciferase reporter plasmid
-
Promoterless luciferase plasmid (negative control)
-
Renilla luciferase plasmid (normalization control)
-
Mammalian cell line of choice (e.g., HEK293T, HeLa)
-
Complete growth medium (consider phenol red-free medium)
-
Serum-free medium
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: a. Prepare DNA complexes for each well according to the transfection reagent manufacturer's protocol. For a tri-transfection, combine the HSPA4 promoter-reporter plasmid, the Renilla luciferase normalization plasmid, and a filler plasmid (e.g., pBluescript) to keep the total amount of DNA constant across all wells. A common ratio is 10:1:9 (experimental reporter:normalization reporter:filler). b. Include control wells:
- Negative Control: Promoterless luciferase plasmid + Renilla plasmid + filler plasmid.
- Untransfected Control: Cells that receive no DNA. c. Add the transfection complexes to the cells and incubate for 24-48 hours.
-
Treatment (Optional): If investigating the effect of a specific treatment (e.g., a drug or stressor), replace the medium with fresh medium containing the treatment or control vehicle and incubate for the desired duration.
-
Cell Lysis: a. Aspirate the medium from the wells. b. Wash the cells once with phosphate-buffered saline (PBS). c. Add passive lysis buffer (from the dual-luciferase kit) to each well and incubate according to the manufacturer's instructions (usually 15-20 minutes at room temperature with gentle shaking).
-
Luciferase Assay: a. Add the firefly luciferase substrate to each well and immediately measure the luminescence using a luminometer. b. Add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase. c. Immediately measure the Renilla luminescence.
-
Data Analysis: a. For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency. b. Subtract the normalized background value (from the promoterless control) from all other normalized values. c. Express the data as fold induction relative to the appropriate control group.
Visualizations
HSPA4 Signaling Pathway
Caption: HSPA4 expression is regulated by the Heat Shock Factor 1 (HSF1) pathway.
Experimental Workflow for HSPA4 Promoter Assay
Caption: A streamlined workflow for performing HSPA4 promoter luciferase reporter assays.
Troubleshooting Logic for High Background
Caption: A decision tree to troubleshoot high background in HSPA4 promoter assays.
References
- 1. Hspa4 heat shock protein family A (Hsp70) member 4 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Functional analysis of transcription factor binding sites in human promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSPA4 heat shock protein family A (Hsp70) member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. biocat.com [biocat.com]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell-type-dependent access of HSF1 and HSF4 to αB-crystallin promoter during heat shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Super interactive promoters provide insight into cell type-specific regulatory networks in blood lineage cell types | PLOS Genetics [journals.plos.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Designing a Bioluminescent Reporter Assay: Normalization [promega.jp]
refining HSPA4 analysis in formalin-fixed paraffin-embedded tissues
Welcome to the technical support center for the analysis of Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4) in formalin-fixed paraffin-embedded (FFPE) tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the accurate and reproducible analysis of HSPA4.
Frequently Asked Questions (FAQs)
Q1: Why is HSPA4 an important target for analysis in FFPE tissues?
A1: HSPA4, a member of the HSP70 subfamily, has been identified as a key player in the progression of various cancers, including colorectal, liver, and breast cancer.[1][2][3] Its expression is often upregulated in tumor tissues compared to adjacent normal tissues and can be associated with tumor stage and patient prognosis.[1][2] FFPE tissues are a valuable resource for retrospective studies, and analyzing HSPA4 in these samples can provide crucial insights into its role as a biomarker and potential therapeutic target.
Q2: What are the main challenges when analyzing HSPA4 in FFPE tissues?
A2: The process of formalin fixation and paraffin embedding can lead to protein cross-linking and nucleic acid degradation. This can mask antibody epitopes, reduce protein and RNA yields, and affect the overall quality of the analysis. For HSPA4, this can result in weak or inconsistent signals in immunohistochemistry (IHC) and Western blotting, and challenges in RNA extraction for RT-qPCR.
Q3: How can I validate my HSPA4 antibody for use in FFPE tissues?
A3: Antibody validation is critical for reliable results.[4] A good practice is to first test the antibody in a non-IHC method, such as Western blotting, using lysates from cells or tissues known to express HSPA4.[4] For IHC, it is recommended to use positive and negative controls, such as FFPE cell pellets with known HSPA4 expression levels or tissue sections from tumors with previously confirmed HSPA4 upregulation.[5] The staining pattern should be consistent with the known subcellular localization of HSPA4.
Q4: What is the expected subcellular localization of HSPA4 in IHC?
A4: HSPA4 is primarily located in the cytoplasm and nucleoplasm. Therefore, a specific antibody should show staining in these cellular compartments.
Troubleshooting Guides
Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate antigen retrieval | Optimize heat-induced epitope retrieval (HIER) time, temperature, and pH of the retrieval buffer. For many antibodies, a citrate buffer at pH 6.0 is a good starting point.[6] |
| Low primary antibody concentration | Increase the concentration of the HSPA4 primary antibody or extend the incubation time. | |
| Primary and secondary antibody incompatibility | Ensure the secondary antibody is raised against the host species of the primary HSPA4 antibody (e.g., use an anti-rabbit secondary for a rabbit primary). | |
| Over-fixation of tissue | Prolonged fixation can mask epitopes. Try a more rigorous antigen retrieval method. | |
| High Background/Non-specific Staining | Primary antibody concentration too high | Decrease the primary antibody concentration and/or reduce the incubation time. |
| Insufficient blocking | Increase the concentration and/or incubation time of the blocking serum (e.g., normal serum from the same species as the secondary antibody).[7] | |
| Endogenous peroxidase activity (for HRP-based detection) | Include a peroxidase quenching step (e.g., with 3% H₂O₂) before primary antibody incubation.[5] | |
| Tissue sections drying out | Keep slides in a humidified chamber and ensure they remain moist throughout the staining procedure.[7] |
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| Weak or No HSPA4 Band | Inefficient protein extraction | Ensure complete deparaffinization and use a lysis buffer optimized for FFPE tissues, often containing SDS and requiring heating to reverse cross-links. |
| Low protein yield | Start with a sufficient amount of tissue. The protein yield can vary depending on the tissue type and size.[8] | |
| Protein degradation | Add protease inhibitors to the extraction buffer and keep samples on ice. | |
| Non-specific Bands | Antibody cross-reactivity | Use a validated HSPA4 antibody and consider testing different antibodies if the issue persists. |
| High antibody concentration | Reduce the concentration of the primary and/or secondary antibodies. |
RT-qPCR
| Problem | Possible Cause | Recommended Solution |
| Low RNA Yield | Inefficient RNA extraction | Use a commercial kit specifically designed for RNA extraction from FFPE tissues. |
| Insufficient starting material | Increase the number or thickness of the tissue sections. | |
| RNA Degradation | Poor sample handling or storage | Minimize time between sectioning and RNA extraction. |
| Harsh extraction methods | Follow the protocol of a validated FFPE RNA extraction kit carefully. | |
| PCR Inhibition | Contaminants from the FFPE process | Ensure the RNA purification steps are thorough to remove formalin and paraffin residues. |
Quantitative Data Summary
HSPA4 Antibody Dilutions for FFPE Applications
| Application | Antibody Type | Recommended Starting Dilution | Reference |
| IHC-Paraffin | Rabbit Polyclonal | 1:200 - 1:500 | |
| Western Blot | Rabbit Polyclonal | 0.04 - 0.4 µg/ml |
Note: Optimal dilutions should be determined empirically by the end-user.
Typical Protein Yields from FFPE Tissues for Western Blotting
| Tissue Type (Rat) | Approximate Size (mm²) | Number of 10 µm Sections | Expected Protein Yield (µg) | Reference |
| Heart | ~150 | 3 | 40 | [8] |
| Liver | ~150 | 3 | 80 | [8] |
| Colon | ~100-150 | 3 | 20 | [8] |
| Brain | ~150 | 3 | 60 | [8] |
| Breast Cancer (Human) | ~100 | 1 | 25-80 | [8] |
Experimental Protocols
HSPA4 Immunohistochemistry (IHC) Protocol for FFPE Tissues (Chromogenic Detection)
This protocol is a recommended starting point and may require optimization.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 2 minutes.
-
Immerse in 70% Ethanol: 2 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat in a microwave or water bath to just below boiling (95-100°C) for 10-20 minutes.
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse slides in distilled water.
-
-
Peroxidase Block (if using HRP-conjugated secondary antibody):
-
Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS with 0.05% Tween-20) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the HSPA4 primary antibody in the blocking solution to the desired concentration (e.g., 1:200).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS with 0.05% Tween-20 (3 changes for 5 minutes each).
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted according to the manufacturer's instructions for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS with 0.05% Tween-20 (3 changes for 5 minutes each).
-
Prepare the chromogen substrate (e.g., DAB) according to the manufacturer's instructions and apply to the slides.
-
Monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Protein Extraction from FFPE Tissues for Western Blotting
-
Deparaffinization:
-
Add 1 ml of xylene to a microcentrifuge tube containing 5-10 FFPE sections (10 µm thick). Vortex and centrifuge at 14,000 x g for 5 minutes. Remove the supernatant.
-
Repeat the xylene wash.
-
Add 1 ml of 100% ethanol and mix. Centrifuge and remove the supernatant. Repeat with 95%, 70%, and 50% ethanol, followed by a final wash with distilled water.
-
-
Protein Extraction and Cross-link Reversal:
-
Add a suitable protein extraction buffer for FFPE tissues (e.g., containing 2% SDS).
-
Heat the sample at 100°C for 20 minutes, followed by incubation at 80°C for 2 hours with agitation.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the extracted proteins.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA assay or a similar method.
-
HSPA4 RT-qPCR from FFPE-derived RNA
-
RNA Extraction:
-
Use a commercially available kit specifically designed for RNA extraction from FFPE tissues, following the manufacturer's protocol. This will typically involve deparaffinization, proteinase K digestion, and purification steps.
-
-
RNA Quantification and Quality Control:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 and A260/230 ratios).
-
Due to expected degradation, RNA integrity numbers (RIN) may be low.
-
-
Reverse Transcription:
-
Synthesize cDNA from 100-500 ng of total RNA using a reverse transcription kit with a mix of random hexamers and oligo(dT) primers.
-
-
Real-Time qPCR:
-
Perform qPCR using a standard qPCR master mix, cDNA template, and HSPA4-specific primers.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
HSPA4 Forward Primer: (Example) 5'-AAG GAG GAG GAG GCT AAG AAG A-3'
-
HSPA4 Reverse Primer: (Example) 5'-TCA TCC TCC TCT TCC TCC TCT T-3'
-
Note: Primer sequences should be validated for specificity and efficiency.
-
Signaling Pathways and Experimental Workflows
HSPA4 Signaling in Cancer
HSPA4 is implicated in key cancer-related signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.[2][9] It can promote cell proliferation, migration, and survival.[2]
Caption: HSPA4 promotes cancer progression through the PI3K/Akt and Wnt/β-catenin pathways.
Experimental Workflow for HSPA4 Analysis in FFPE Tissues
Caption: Workflow for IHC, Western blot, and RT-qPCR analysis of HSPA4 from FFPE tissues.
References
- 1. Unveiling the potential of HSPA4: a comprehensive pan-cancer analysis of HSPA4 in diagnosis, prognosis, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSPA4 Knockdown Retarded Progression and Development of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. qiagen.com [qiagen.com]
- 9. HSPA4 heat shock protein family A (Hsp70) member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
improving signal-to-noise ratio in HSPA4 ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your HSPA4 ELISA experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during HSPA4 ELISA assays.
Issue: High Background Signal
A high background signal can mask the specific signal from HSPA4, leading to a poor signal-to-noise ratio. Here are the common causes and solutions:
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles to 4-6. Ensure a sufficient volume of wash buffer (at least 300 µL per well for a 96-well plate) is used to cover the entire surface of the well. Invert and tap the plate on absorbent paper after the final wash to remove any residual buffer.[1][2][3] |
| Ineffective Blocking | Optimize the blocking buffer. Common blocking agents include 1-5% BSA or non-fat dry milk in your wash buffer. The incubation time for blocking should be at least 1-2 hours at room temperature or overnight at 4°C.[1] |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody. A titration experiment is recommended to determine the optimal antibody concentration. |
| Excessive Incubation Time | Reduce the incubation time for the primary antibody, secondary antibody, or substrate. Adhere to the incubation times recommended in the kit protocol.[1] |
| Cross-reactivity | Ensure the antibodies being used are specific to HSPA4. Check the antibody datasheet for any known cross-reactivities. |
| Contamination of Reagents | Use fresh, sterile reagents. Ensure plate sealers are used during incubations to prevent well-to-well contamination.[1] |
Issue: Weak or No Signal
A weak or absent signal can indicate a problem with one or more steps of the ELISA protocol.
| Potential Cause | Recommended Solution |
| Insufficient Antibody Concentration | Increase the concentration of the primary or secondary antibody. Perform an antibody titration to find the optimal concentration. |
| Short Incubation Time | Increase the incubation time for the primary antibody, secondary antibody, or substrate. For initial coating, incubating overnight at 4°C can improve binding.[4] |
| Inactive Reagents | Ensure all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly. Allow all reagents to come to room temperature before use.[5] |
| Improper Washing | Overly aggressive washing can strip the bound antibody or antigen from the plate. Avoid leaving the plate to dry out for extended periods between washes. |
| Low Analyte Concentration | Concentrate the sample or use a larger sample volume if the HSPA4 concentration is below the detection limit of the assay. |
| Incorrect Filter Wavelength | Ensure the plate reader is set to the correct wavelength for the substrate used. |
Frequently Asked Questions (FAQs)
Q1: How can I optimize the washing step for my HSPA4 ELISA?
A1: Effective washing is crucial for a good signal-to-noise ratio.[2] Here are key parameters to optimize:
-
Wash Buffer Composition: A common wash buffer is PBS or TBS with a non-ionic detergent like 0.05% Tween-20 to help remove non-specifically bound proteins.[6]
-
Number of Washes: Typically, 3-5 wash cycles are sufficient. If you experience high background, you can increase this to 4-6 cycles.[3][6]
-
Volume: Use a volume that is sufficient to cover the entire well surface, typically 300-350 µL for a 96-well plate.[3][6]
-
Soak Time: Introducing a short soak time of 30-60 seconds during each wash can help to more effectively remove unbound reagents.[6]
-
Aspiration: Ensure that the aspiration probes are positioned correctly to remove as much of the wash buffer as possible without scratching the well surface. After the final wash, inverting the plate and tapping it firmly on a clean paper towel can remove residual liquid.[1][7]
Q2: What is the best blocking buffer to use for an HSPA4 ELISA?
A2: The choice of blocking buffer can significantly impact the background signal. Commonly used blocking buffers include:
-
1-5% Bovine Serum Albumin (BSA) in PBS or TBS.
-
1-5% non-fat dry milk in PBS or TBS.
It is important to note that some blocking buffers may contain endogenous HSPA4 or cross-reactive proteins. Therefore, it is recommended to test different blocking buffers to find the one that provides the lowest background for your specific assay.
Q3: How do I determine the optimal concentration for my primary and secondary antibodies?
A3: A checkerboard titration is the best method to determine the optimal concentrations of both the primary and secondary antibodies. This involves testing a range of concentrations for both antibodies simultaneously to find the combination that yields the highest signal-to-noise ratio.
Q4: What are the ideal incubation times and temperatures for an HSPA4 ELISA?
A4: Incubation times and temperatures are interdependent.[4]
-
Coating: For immobilizing the capture antibody, incubating overnight at 4°C is often recommended to ensure equilibrium is reached.[4] Shorter incubations of 1-2 hours at 37°C or room temperature can also be used, but may result in less consistent binding.[4]
-
Blocking, Antibody, and Streptavidin Steps: These are typically performed for 1-2 hours at room temperature or 30-60 minutes at 37°C.
-
Substrate Incubation: This is a critical step and the time will depend on the substrate used. It is important to monitor the color development and stop the reaction when the standard curve is within the optimal range for your plate reader, and before the highest standard becomes saturated.
It is crucial to be consistent with incubation times and temperatures to ensure reproducibility.[5]
Experimental Protocols
Protocol: Checkerboard Titration for Antibody Optimization
This protocol is designed to determine the optimal concentrations of the capture and detection antibodies for your HSPA4 ELISA.
-
Coat the Plate: Coat the wells of a 96-well plate with a range of capture antibody concentrations (e.g., 0.5, 1, 2, 4 µg/mL) in a suitable coating buffer. Incubate overnight at 4°C.
-
Wash: Wash the plate three times with wash buffer.
-
Block: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Antigen: Add a constant, saturating concentration of HSPA4 antigen to all wells. Incubate for 1-2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Detection Antibody: Add a range of detection antibody concentrations (e.g., 0.125, 0.25, 0.5, 1 µg/mL) to the wells. Incubate for 1-2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Enzyme-Conjugated Secondary Antibody: Add the enzyme-conjugated secondary antibody at the manufacturer's recommended dilution. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate five times with wash buffer.
-
Add Substrate: Add the substrate and incubate until sufficient color has developed.
-
Stop Reaction and Read Plate: Stop the reaction and read the absorbance at the appropriate wavelength.
-
Analyze Data: Analyze the data to identify the combination of capture and detection antibody concentrations that provides the best signal-to-noise ratio.
Visualizations
Caption: Troubleshooting workflow for improving HSPA4 ELISA signal-to-noise ratio.
Caption: Workflow for checkerboard antibody titration in HSPA4 ELISA.
References
- 1. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 2. biocompare.com [biocompare.com]
- 3. bosterbio.com [bosterbio.com]
- 4. corning.com [corning.com]
- 5. seracare.com [seracare.com]
- 6. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 7. corning.com [corning.com]
Technical Support Center: Best Practices for Long-Term Storage of HSPA4 Protein
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage of HSPA4 protein. Adherence to these best practices will help ensure the stability, integrity, and functionality of the protein for downstream applications.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended temperature for long-term storage of HSPA4 protein?
For long-term storage, it is recommended to store HSPA4 protein at -80°C.[1] Storage at -20°C is also a viable option.[2] For short-term storage, up to one week, the protein can be kept at 4°C.[1][2] It is crucial to avoid repeated freeze-thaw cycles as this can lead to protein denaturation and a loss of function.[3][2]
Q2: My HSPA4 protein solution appears cloudy or has visible precipitates after thawing. What should I do?
Cloudiness or precipitation is often an indication of protein aggregation.[3] This can be caused by several factors including improper pH, high protein concentration, or repeated freeze-thaw cycles.[3]
-
Troubleshooting Steps:
-
Briefly centrifuge the vial on a tabletop centrifuge to pellet the aggregates.[1][4]
-
Carefully collect the supernatant for your experiment, but be aware that the effective protein concentration may be lower than expected.
-
Consider optimizing your storage buffer by including anti-aggregation agents.
-
For future storage, ensure you are aliquoting the protein into single-use volumes to minimize freeze-thaw cycles.[3]
-
Q3: I am observing degradation of my HSPA4 protein on an SDS-PAGE gel. How can I prevent this?
Protein degradation is often the result of proteolytic activity from contaminating proteases or chemical reactions like oxidation.[3]
-
Troubleshooting Steps:
-
Ensure that protease inhibitors are included in your purification and storage buffers.[3]
-
To prevent oxidation, especially for cysteine-rich proteins, consider adding reducing agents like Dithiothreitol (DTT) to the storage buffer.[5]
-
Store the protein at the recommended -80°C to minimize enzymatic activity.[3]
-
Q4: Can I store diluted solutions of HSPA4 protein?
Dilute protein solutions (< 1 mg/ml) are more susceptible to inactivation and loss due to binding to the storage vessel.[6]
-
Best Practice:
-
If possible, store the protein in a more concentrated form.
-
For dilute solutions, consider adding a carrier or filler protein, such as purified bovine serum albumin (BSA), to a concentration of 1-5 mg/ml (0.1-0.5%) to protect the HSPA4 protein.[6]
-
Q5: Is lyophilization a good option for long-term storage of HSPA4?
Yes, lyophilization (freeze-drying) can be an excellent method for the long-term storage of HSPA4, offering enhanced stability.[2] Lyophilized proteins can often be stored at -20°C or even at ambient temperatures for extended periods.[3][7]
-
Key Considerations:
-
The lyophilized powder should be stored in a desiccated environment.
-
Before lyophilization, the protein should be in a buffer containing cryoprotectants like trehalose or mannitol to protect it during the freezing and drying process.[2][4][5]
-
When ready to use, the protein needs to be reconstituted in an appropriate buffer.[4][5]
-
Data Presentation: HSPA4 Storage Conditions
| Storage Method | Temperature | Duration | Recommended For | Key Considerations |
| Liquid Storage | 4°C | Up to 1 week | Working aliquots, frequent use.[1][2] | Prone to microbial growth and proteolytic degradation over longer periods.[6] |
| -20°C | Short to medium-term | Aliquoted samples for regular use.[1] | Avoid repeated freeze-thaw cycles.[3] | |
| -80°C | Long-term | Archival samples, infrequent use.[5] | Minimizes enzymatic activity and degradation effectively.[3] | |
| Lyophilized | -20°C to -80°C | 12 months or longer | Very long-term archival storage.[2][5] | Requires reconstitution before use. Offers excellent stability.[3] |
Experimental Protocols
Protocol: Assessing HSPA4 Protein Quality by SDS-PAGE
This protocol provides a general method for evaluating the integrity and purity of your stored HSPA4 protein.
Materials:
-
Stored HSPA4 protein sample
-
Laemmli sample buffer (2X)
-
Protein ladder
-
Precast or hand-cast SDS-PAGE gel
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Staining solution (e.g., Coomassie Brilliant Blue)
-
Destaining solution
-
Deionized water
Procedure:
-
Thaw an aliquot of your stored HSPA4 protein on ice.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
In a microcentrifuge tube, mix a calculated amount of the protein sample with an equal volume of 2X Laemmli sample buffer. A typical loading amount is 10-20 µg of protein per well.
-
Heat the mixture at 95-100°C for 5 minutes to denature the protein.
-
Centrifuge the tube briefly to collect the contents at the bottom.
-
Assemble the SDS-PAGE gel apparatus according to the manufacturer's instructions and fill the reservoirs with running buffer.
-
Load the denatured HSPA4 protein sample and the protein ladder into separate wells of the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Carefully remove the gel from the apparatus and transfer it to a staining container.
-
Add the staining solution and incubate with gentle agitation for the recommended time.
-
Remove the staining solution and add the destaining solution. Incubate with gentle agitation, changing the destain solution as needed, until the protein bands are clearly visible against a clear background.
-
Image the gel for documentation and analysis. Look for the presence of a prominent band at the expected molecular weight of HSPA4 and the absence of significant degradation products (lower molecular weight bands) or aggregates (bands remaining in the well).
Mandatory Visualizations
Caption: Workflow for selecting the optimal long-term storage strategy for HSPA4 protein.
References
- 1. mybiosource.com [mybiosource.com]
- 2. astorscientific.us [astorscientific.us]
- 3. genextgenomics.com [genextgenomics.com]
- 4. mybiosource.com [mybiosource.com]
- 5. sunlongbiotech.com [sunlongbiotech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Thermal stability, storage and release of proteins with tailored fit in silica - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HSPA4 and HSP70 in the Cellular Heat Shock Response
A detailed examination of the distinct and cooperative roles of HSPA4 (HSP110) and canonical HSP70 in maintaining protein homeostasis under thermal stress.
In the intricate cellular network that responds to environmental insults, the heat shock proteins (HSPs) are central players, acting as molecular chaperones to mitigate protein misfolding and aggregation. Among the most prominent of these are the 70-kilodalton heat shock proteins (HSP70s). This guide provides a comparative analysis of two key members of this superfamily: the canonical, stress-inducible HSP70 (represented by HSPA1A) and the Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as Apg-2 or HSP110. While both are integral to the heat shock response, they perform distinct, albeit complementary, functions.
Core Functional Distinctions: A Chaperone and its Co-Chaperone
The fundamental difference lies in their primary roles within the chaperone machinery. HSP70 (HSPA1A) is a bona fide molecular chaperone that directly binds to unfolded or misfolded proteins, preventing their aggregation and facilitating their refolding in an ATP-dependent manner. In contrast, HSPA4 is a member of the HSP110 family of proteins and functions primarily as a nucleotide exchange factor (NEF) for HSP70. This co-chaperone activity is critical for the efficient cycling of HSP70, accelerating the release of ADP and binding of ATP, which in turn triggers the release of the refolded substrate protein.
While some evidence suggests that HSPA4 may possess an independent, ATP-independent "holdase" activity, preventing the aggregation of denatured proteins, its principal and most well-characterized function in the heat shock response is to potentiate the chaperone activity of HSP70. Studies on Hspa4 knockout mice have revealed the importance of this protein in maintaining protein homeostasis, with its absence leading to the accumulation of polyubiquitinated proteins and subsequent cellular dysfunction, such as cardiac hypertrophy and fibrosis[1][2][3].
Quantitative Comparison of Biochemical Activities
A direct quantitative comparison of the intrinsic biochemical activities of HSPA4 and HSP70 highlights their distinct molecular functions. While specific kinetic parameters can vary between studies, the following table summarizes the general enzymatic characteristics.
| Parameter | HSP70 (e.g., HSPA1A) | HSPA4 (HSP110) | Key Functional Difference |
| Primary Function | ATP-dependent molecular chaperone | Nucleotide Exchange Factor (NEF) for HSP70 | HSP70 directly refolds proteins; HSPA4 facilitates the HSP70 cycle. |
| Intrinsic ATPase Activity | Low basal activity, stimulated by J-domain proteins and substrates | Very low to negligible | HSP70's activity is central to its chaperone cycle; HSPA4's primary role is not ATP hydrolysis. |
| Nucleotide Exchange | Slow intrinsic ADP/ATP exchange, rate-limiting step | Potently accelerates HSP70's nucleotide exchange | HSPA4 is a specialized co-chaperone that optimizes HSP70 function. |
| Protein Refolding (Standalone) | Can refold some substrates alone, but inefficiently | Limited to no standalone refolding activity; primarily "holdase" function | Demonstrates the synergistic relationship required for efficient protein refolding. |
| Protein Refolding (with HSP70/HSP40) | - | Significantly enhances the rate and yield of refolding | HSPA4 is a critical component of a highly efficient protein disaggregation and refolding machinery. |
The HSP70 Chaperone Cycle: A Collaborative Effort
The interplay between HSP70, its co-chaperones, and HSPA4 is best understood through the chaperone cycle. This process is essential for refolding a denatured protein substrate.
Differential Expression Under Heat Shock
Upon cellular stress, such as heat shock, the expression of many heat shock proteins is rapidly upregulated. The stress-inducible HSPA1A is one of the most highly induced proteins. While HSPA4 is also responsive to stress, the magnitude and kinetics of its induction can differ from that of HSPA1A. Studies have shown that upon heat stress, the mRNA levels of HSPA1A and HSPA1B increase significantly[4]. The differential regulation suggests that while a basal level of the HSP70/HSPA4 machinery is required for normal cellular function, an abundance of the core HSP70 chaperone is critical for surviving acute proteotoxic stress.
Experimental Methodologies
A robust understanding of the functions of HSPA4 and HSP70 is derived from various in vitro and in vivo experiments. Below are the methodologies for two key assays.
Protein Refolding Assay (Luciferase-Based)
This assay quantitatively measures the ability of a chaperone system to refold a denatured model protein, firefly luciferase.
Principle: Chemically or thermally denatured luciferase is enzymatically inactive. The recovery of its bioluminescent activity upon incubation with a chaperone system is a direct measure of successful refolding.
Protocol:
-
Protein Preparation: Purify recombinant firefly luciferase, HSP70 (HSPA1A), HSP40 (a J-domain protein), and HSPA4.
-
Denaturation: Denature luciferase by incubation in a high concentration of guanidinium chloride or by heat treatment.
-
Refolding Reaction: Dilute the denatured luciferase into a refolding buffer containing an ATP regeneration system, HSP40, and HSP70. For comparative analysis, set up parallel reactions with and without the addition of HSPA4.
-
Activity Measurement: At various time points, take aliquots of the refolding reaction and measure luciferase activity using a luminometer after the addition of its substrate, luciferin.
-
Data Analysis: Express the recovered luciferase activity as a percentage of the activity of an equivalent amount of native luciferase. Plot the percentage of refolded luciferase over time to compare the efficiency of the chaperone systems.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by a chaperone protein.
Principle: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This is often done using a colorimetric method, such as the malachite green assay.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified chaperone (HSP70 or HSPA4), ATP, and a suitable buffer with MgCl₂.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C).
-
Time Points: At specific time intervals, remove aliquots of the reaction and stop the enzymatic activity, often by adding a solution containing a strong acid.
-
Color Development: Add a malachite green reagent to the stopped reaction aliquots. This reagent forms a colored complex with the free inorganic phosphate.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
Quantification: Determine the concentration of released phosphate by comparing the absorbance values to a standard curve generated with known concentrations of phosphate. Calculate the ATPase activity as the rate of phosphate release over time (e.g., nmol Pi/min/μg protein).
Conclusion
In the cellular response to heat shock, HSPA4 and HSP70 (HSPA1A) are not redundant but rather represent a sophisticated division of labor. HSP70 is the primary workhorse, directly engaging with damaged proteins to facilitate their refolding. HSPA4, in its role as a nucleotide exchange factor, acts as a critical catalyst, ensuring that HSP70 can perform its function efficiently and rapidly. This cooperative relationship underscores the complexity of the cellular protein quality control system and highlights the specialized roles of different heat shock protein families in maintaining proteostasis under stress. Understanding these distinct functions is paramount for developing therapeutic strategies that target the chaperone network in various diseases, from cancer to neurodegeneration.
References
- 1. Differential expression of HSPA1 and HSPA2 proteins in human tissues; tissue microarray-based immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSPA4 heat shock protein family A (Hsp70) member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Targeted disruption of Hspa4 gene leads to cardiac hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSPA1A, HSPA2, and HSPA8 Are Potential Molecular Biomarkers for Prognosis among HSP70 Family in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to HSPA4 Antibodies: A Cross-Vendor Comparison
For researchers, scientists, and drug development professionals, the selection of a highly specific and reliable antibody is paramount for generating reproducible and meaningful data. This guide provides a comparative overview of commercially available antibodies targeting Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), a key player in cellular stress response and protein homeostasis.
This comparison summarizes key features of HSPA4 antibodies from various vendors, presenting available data on their validated applications and performance. Due to the absence of direct head-to-head comparative studies, this guide collates information from individual product datasheets to aid in your selection process.
HSPA4 Antibody Performance Overview
The following table summarizes the specifications and validated applications of HSPA4 antibodies from several vendors. It is important to note that the recommended dilutions are starting points and may require optimization for your specific experimental conditions.
| Vendor | Catalog Number | Host Species | Clonality | Validated Applications & Recommended Dilutions | Additional Validation |
| Proteintech | 67173-1-Ig | Mouse | Monoclonal (2F2C12) | WB: 1:1000-1:4000, ELISA | Knockdown (KD) validation data available.[1] |
| Proteintech | 21206-1-AP | Rabbit | Polyclonal | WB: 1:1000, IHC: 1:100, IF/ICC, FC (Intra), IP, ELISA | Cited in 6 publications.[2] |
| Novus Biologicals | NBP1-81696 | Rabbit | Polyclonal | WB: 0.04-0.4 µg/ml, IHC-P: 1:200-1:500, ICC/IF: 0.25-2 µg/ml | Cited in 2 publications. |
| Novus Biologicals | NBP2-67817 | Rabbit | Recombinant Monoclonal (SD0861) | WB: 1:1000-1:5000, IHC-P: 1:50-1:200, ICC/IF: 1:100-1:500, Flow Cytometry: 1:50-1:100 | - |
| Thermo Fisher Scientific | MA5-15578 | Mouse | Monoclonal (5A6) | WB: 1:500-1:2,000, IHC-P: 1:200-1:1,000, ICC/IF: 1:200-1:1,000, ELISA: 1:10,000 | -[3] |
| Cell Signaling Technology | 3303 | Rabbit | Polyclonal | WB: 1:1000 | Detects endogenous levels of total HSPA4 protein.[4] |
| MyBioSource | MBS2017435 | Rabbit | Polyclonal | WB, IHC, ICC, ELISA | Affinity Chromatography purified.[5] |
| FineTest | FNab04057 | Rabbit | Polyclonal | WB: 1:500-1:5000, IP: 1:500-1:5000, IHC: 1:20-1:200, IF: 1:10-1:100, ELISA | Immunogen affinity purified.[6] |
| Sigma-Aldrich | SAB1402233 | Mouse | Monoclonal (3A11) | WB, ELISA | Purified immunoglobulin.[7] |
Visualizing HSPA4 in Cellular Pathways and Experimental Workflows
To provide a better context for HSPA4's function and the experimental processes for its study, the following diagrams were generated.
Experimental Protocols
Detailed methodologies are crucial for the successful application of any antibody. Below are generalized protocols for key immunoassays.
Western Blotting Protocol
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary HSPA4 antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
-
Immunoprecipitation Protocol
-
Lysate Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.
-
Incubate 500 µg to 1 mg of pre-cleared lysate with 1-5 µg of the primary HSPA4 antibody for 2 hours to overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluate by Western Blotting using the same or a different HSPA4 antibody.
-
Immunohistochemistry (Paraffin-Embedded Sections) Protocol
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 1 hour.
-
Incubate with the primary HSPA4 antibody at the recommended dilution overnight at 4°C.
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-conjugated secondary antibody.
-
Wash with PBS or TBS.
-
-
Detection and Counterstaining:
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Disclaimer: This guide is intended for informational purposes only. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and protocols. The performance of any antibody can vary depending on the sample type, experimental conditions, and handling. It is strongly recommended to validate the antibody in your own experimental setup.
References
- 1. HSPA4 antibody (67173-1-Ig) | Proteintech [ptglab.com]
- 2. HSPA4 antibody (21206-1-AP) | Proteintech [ptglab.com]
- 3. HSPA4 Monoclonal Antibody (5A6) (MA5-15578) [thermofisher.com]
- 4. HSPA4/Apg-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. mybiosource.com [mybiosource.com]
- 6. HSPA4 antibody - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. HSPA4 monoclonal antibody Western, ELISA SAB1402233 APG-2 [sigmaaldrich.com]
HSPA4 Expression: A Comparative Analysis Across Diverse Cancer Types
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides an in-depth comparative analysis of Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4) expression across a spectrum of cancer types. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by offering a consolidated overview of HSPA4's role in oncology, supported by quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
Recent pan-cancer analyses have revealed significant variations in HSPA4 expression, highlighting its potential as a diagnostic and prognostic biomarker.[1] Generally, HSPA4 is observed to be overexpressed in numerous tumor tissues when compared to their normal counterparts.[1] This differential expression is often associated with poorer patient outcomes and more advanced disease stages, underscoring its potential as a therapeutic target.
Quantitative Analysis of HSPA4 mRNA Expression
Analysis of data from The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project provides a quantitative landscape of HSPA4 gene expression. The following table summarizes the log2(TPM+1) expression values of HSPA4 in various tumor types compared to normal tissues. Upregulation is observed in a majority of evaluated cancers, while a subset, including kidney renal clear cell carcinoma and prostate adenocarcinoma, exhibit downregulation.
| Cancer Type (TCGA Abbreviation) | Tumor Tissue (log2(TPM+1)) | Normal Tissue (log2(TPM+1)) | Fold Change Direction |
| Breast invasive carcinoma (BRCA) | Higher | Lower | Upregulated |
| Cervical squamous cell carcinoma (CESC) | Higher | Lower | Upregulated |
| Cholangiocarcinoma (CHOL) | Higher | Lower | Upregulated |
| Colon adenocarcinoma (COAD) | Higher | Lower | Upregulated |
| Esophageal carcinoma (ESCA) | Higher | Lower | Upregulated |
| Glioblastoma multiforme (GBM) | Higher | Lower | Upregulated |
| Head and Neck squamous cell carcinoma (HNSC) | Higher | Lower | Upregulated |
| Kidney chromophobe (KICH) | Higher | Lower | Upregulated |
| Kidney renal clear cell carcinoma (KIRC) | Lower | Higher | Downregulated |
| Kidney renal papillary cell carcinoma (KIRP) | Lower | Higher | Downregulated |
| Liver hepatocellular carcinoma (LIHC) | Higher | Lower | Upregulated |
| Lung adenocarcinoma (LUAD) | Higher | Lower | Upregulated |
| Lung squamous cell carcinoma (LUSC) | Higher | Lower | Upregulated |
| Prostate adenocarcinoma (PRAD) | Lower | Higher | Downregulated |
| Stomach adenocarcinoma (STAD) | Higher | Lower | Upregulated |
| Uterine Corpus Endometrial Carcinoma (UCEC) | Higher | Lower | Upregulated |
Comparative HSPA4 Protein Expression via Immunohistochemistry
Protein expression analysis from the Human Protein Atlas, utilizing immunohistochemistry (IHC), corroborates the findings at the mRNA level. The staining intensity of HSPA4 in various cancer tissues provides a visual and semi-quantitative measure of its abundance.
| Cancer Type | Staining Intensity |
| Breast cancer | Medium |
| Cervical cancer | Low |
| Colorectal cancer | Medium |
| Endometrial cancer | Low |
| Glioma | Low |
| Liver cancer | Medium |
| Lung cancer | Medium |
| Melanoma | High |
| Pancreatic cancer | Medium |
| Prostate cancer | Low |
| Renal cancer | Low |
| Stomach cancer | Medium |
| Testicular cancer | High |
| Urothelial cancer | Medium |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of HSPA4 expression data, detailed experimental protocols are essential.
Immunohistochemistry (IHC) Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol outlines the key steps for detecting HSPA4 protein in FFPE tissue sections.
1. Deparaffinization and Rehydration:
- Heat slides at 60-65°C for 30-60 minutes.
- Immerse slides in xylene (or a xylene substitute) for 2-3 changes of 5 minutes each.
- Rehydrate through a graded series of ethanol:
- 100% ethanol: 2 changes of 5 minutes each.
- 95% ethanol: 1 change of 5 minutes.
- 70% ethanol: 1 change of 5 minutes.
- Rinse in distilled water for 5 minutes.
2. Antigen Retrieval:
- Immerse slides in a target retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or Tris-EDTA buffer, pH 9.0).
- Heat the solution to a sub-boiling temperature (95-100°C) for 10-20 minutes using a microwave, pressure cooker, or water bath.
- Allow slides to cool to room temperature for at least 20-30 minutes.
- Rinse slides in a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
3. Blocking and Antibody Incubation:
- Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
- Rinse with wash buffer.
- Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
- Incubate with the primary antibody against HSPA4 at the recommended dilution overnight at 4°C in a humidified chamber.
- Wash slides with wash buffer (3 changes of 5 minutes each).
- Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
- Wash slides with wash buffer.
4. Detection and Counterstaining:
- Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex for 30 minutes.
- Wash with wash buffer.
- Apply the chromogen solution (e.g., DAB) and monitor for color development (typically 1-10 minutes).
- Stop the reaction by rinsing with distilled water.
- Counterstain with hematoxylin for 30-60 seconds.
- "Blue" the sections in running tap water or a bluing reagent.
- Dehydrate through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.
RNA Sequencing (RNA-seq) Data Analysis for Differential Gene Expression
This workflow outlines the computational analysis of RNA-seq data to identify differentially expressed genes like HSPA4.
1. Quality Control of Raw Sequencing Reads:
- Use tools like FastQC to assess the quality of the raw FASTQ files.
2. Read Trimming and Filtering:
- Use tools like Trimmomatic or Cutadapt to remove adapter sequences and low-quality reads.
3. Alignment to a Reference Genome:
- Align the cleaned reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.
4. Quantification of Gene Expression:
- Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count. This generates a count matrix with genes as rows and samples as columns.
5. Differential Expression Analysis:
- Utilize R packages such as DESeq2 or edgeR for statistical analysis.
- Normalize the count data to account for differences in library size and RNA composition.
- Perform statistical testing to identify genes that are significantly differentially expressed between tumor and normal samples. The output will include log2 fold changes, p-values, and adjusted p-values (FDR).
HSPA4-Associated Signaling Pathways
HSPA4 is implicated in various cellular processes, including the regulation of signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the PI3K/Akt signaling cascade. In several cancers, including glioma, HSPA4 has been shown to promote tumor progression through the activation of this pathway.[2]
References
Validating HSPA4 Interactors: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For researchers, scientists, and drug development professionals, validating protein-protein interactions is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) with alternative methods for validating interactors of Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), a key player in cellular stress response and protein folding.
This guide focuses on the well-documented interaction between HSPA4 and RICTOR, a core component of the mTORC2 complex, to illustrate the principles and practical considerations of different validation techniques. The PI3K/Akt/mTOR signaling pathway, in which both HSPA4 and RICTOR participate, is a central regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.
Co-Immunoprecipitation: The Gold Standard for Interaction Validation
Co-immunoprecipitation (Co-IP) remains a cornerstone technique for validating protein-protein interactions in vivo. The principle of Co-IP is to use an antibody to specifically pull down a "bait" protein (in this case, HSPA4) from a cell lysate, and then to detect the presence of a "prey" protein (RICTOR) that has been co-precipitated along with it.
Experimental Data: HSPA4-RICTOR Interaction Confirmed by Co-IP
A seminal study by Martin et al. (2008) first identified HSPA4 (referred to as Hsp70 in the study) as a RICTOR-interacting protein. Their findings, validated through Co-IP followed by Western blotting, demonstrated a clear association between endogenous HSPA4 and RICTOR in HeLa cells.
Table 1: Qualitative and Semi-Quantitative Analysis of HSPA4-RICTOR Co-Immunoprecipitation
| Experimental Setup | Bait Protein | Prey Protein Detected | Result | Data Type | Source |
| Endogenous Co-IP in HeLa cells | RICTOR | HSPA4 (Hsp70) | Positive Interaction | Qualitative (Western Blot) | Martin et al., 2008 |
| Reciprocal Endogenous Co-IP in HeLa cells | HSPA4 (Hsp70) | RICTOR | Positive Interaction | Qualitative (Western Blot) | Martin et al., 2008 |
| Semi-Quantitative Analysis (Hypothetical) | HSPA4-GFP | RICTOR | Increased RICTOR pulldown vs. IgG control | Semi-Quantitative (Densitometry) | N/A |
Note: While the original study provided qualitative Western blot data, semi-quantitative analysis using densitometry can be applied to compare the relative amount of co-precipitated protein between different experimental conditions.
Comparison with Alternative Validation Methods
While Co-IP is a powerful technique, relying on a single method for validation is not recommended. Converging evidence from multiple, mechanistically distinct assays provides the most robust support for a protein-protein interaction.
Table 2: Comparison of Methods for Validating HSPA4-RICTOR Interaction
| Method | Principle | Advantages | Disadvantages | Throughput |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of protein complexes from cell lysates. | Detects endogenous interactions in a near-native context. Can identify entire protein complexes. | Prone to false positives due to non-specific binding. Antibody quality is critical. Can be difficult to quantify. | Low to Medium |
| Yeast Two-Hybrid (Y2H) | Interaction between two proteins activates a reporter gene in yeast. | Highly sensitive for detecting binary interactions. Suitable for high-throughput screening. | Prone to false positives and negatives. Interactions occur in a non-native (yeast nucleus) environment. | High |
| Proximity Ligation Assay (PLA) | Antibodies with attached DNA strands generate a fluorescent signal only when two proteins are in close proximity (<40 nm). | High specificity and sensitivity. Provides subcellular localization of the interaction. Can be quantified. | Requires specific primary antibodies from different species. Optimization can be challenging. | Low to Medium |
| Quantitative Mass Spectrometry (qMS) | Identifies and quantifies proteins that co-purify with the bait protein. | Unbiased identification of interactors. Can provide stoichiometric information about protein complexes. | Requires specialized equipment and expertise. Can be costly. | High |
Experimental Protocols
Detailed Co-Immunoprecipitation (Co-IP) Protocol for HSPA4-RICTOR Interaction
This protocol is adapted from standard Co-IP procedures and is suitable for validating the interaction between endogenous HSPA4 and RICTOR in cultured mammalian cells (e.g., HeLa or HEK293T).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Anti-HSPA4 antibody (for immunoprecipitation).
-
Anti-RICTOR antibody (for Western blot detection).
-
Normal rabbit or mouse IgG (as a negative control).
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (e.g., cell lysis buffer with a lower detergent concentration).
-
Elution buffer (e.g., 1X Laemmli sample buffer).
-
Standard Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 2-5 µg of the anti-HSPA4 antibody or control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add equilibrated protein A/G beads to each sample and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-RICTOR antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
Visualizing Workflows and Pathways
Co-Immunoprecipitation Workflow
Caption: Workflow for Co-Immunoprecipitation.
HSPA4 and RICTOR in the PI3K/Akt/mTOR Signaling Pathway
Caption: HSPA4-mTORC2 interaction in PI3K/Akt signaling.
Conclusion
Validating protein-protein interactions is a multi-faceted process that requires careful experimental design and the use of complementary techniques. Co-immunoprecipitation is a robust and widely used method for confirming interactions within a cellular context. For the HSPA4-RICTOR interaction, Co-IP has provided foundational evidence of their association. However, for a more comprehensive understanding, especially for novel interactions, it is highly recommended to supplement Co-IP data with results from alternative methods such as Yeast Two-Hybrid, Proximity Ligation Assay, or quantitative mass spectrometry. This layered approach will provide the necessary confidence for researchers and drug development professionals to advance their findings toward a deeper understanding of cellular biology and the development of novel therapeutics.
Navigating the Landscape of HSPA4 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Heat Shock Protein A4 (HSPA4), a member of the HSP70 family, has emerged as a significant therapeutic target, particularly in oncology. Its role in maintaining protein homeostasis is crucial for the survival and proliferation of cancer cells. While direct inhibitors of HSPA4 are still in early stages of development, this guide provides a comparative overview of the current strategies to modulate HSPA4-related pathways, with a focus on well-studied inhibitors of the broader heat shock protein family that share functional similarities or pathway connections.
The Role of HSPA4 in Cellular Signaling
HSPA4 is intricately involved in the PI3K/Akt signaling pathway, a critical cascade that regulates cell survival, growth, and proliferation.[1] Elevated HSPA4 expression has been observed in various cancers and is often associated with poor prognosis.[1] It is believed to facilitate the correct folding and stability of key signaling proteins, including Akt, thereby promoting oncogenic signaling. Inhibition of HSPA4 or its associated pathways, therefore, presents a promising strategy for cancer therapy.
Current Inhibitory Strategies: A Focus on HSP90 Inhibitors
Given the limited availability of specific HSPA4 inhibitors, researchers often turn to inhibitors of other heat shock proteins, such as HSP90, which is functionally related to the HSP70 family. HSP90 inhibitors have been extensively studied in clinical trials and offer valuable insights into the therapeutic potential of targeting heat shock proteins.[2][3][4]
Comparative Efficacy of HSP90 Inhibitors in Clinical Trials
The following table summarizes the clinical trial data for several HSP90 inhibitors, highlighting their efficacy in various cancer types. It is important to note that these inhibitors do not directly target HSPA4, but their effects on cancer cells can be indicative of the potential outcomes of modulating heat shock protein-dependent pathways.
| Inhibitor | Cancer Type | Phase | Efficacy Metric | Result |
| Tanespimycin (17-AAG) | Multiple Myeloma | Phase III | Overall Response Rate (ORR) | Favorable response in combination with bortezomib.[2] |
| Retaspimycin (IPI-504) | Non-Small Cell Lung Cancer (NSCLC) | Phase II | Antitumor Activity | Evidence of antitumor activity, particularly in wild-type EGFR NSCLC.[2] |
| Ganetespib | NSCLC | Phase II | Objective Response Rate (ORR) | Showed clinical activity in certain oncogene-addicted cancers.[5] |
| Pimitespib (TAS-116) | Solid Tumors | Phase Ib | Tumor Response | Promising results with low toxicity as monotherapy and in combination with nivolumab.[3][4] |
Experimental Protocols for Evaluating Inhibitor Efficacy
The assessment of HSPA4 or other HSP inhibitor efficacy relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
Cell Viability Assay (MTT Assay)
This assay determines the effect of an inhibitor on cell proliferation and viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the HSPA4 or HSP90 inhibitor for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Western Blot for Akt Phosphorylation
This method is used to assess the inhibitor's effect on the HSPA4-regulated PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and determine the ratio of phospho-Akt to total Akt.
Visualizing Key Processes
To further aid in the understanding of HSPA4's role and the evaluation of its inhibitors, the following diagrams illustrate the HSPA4-regulated signaling pathway and a general experimental workflow.
Caption: HSPA4-Regulated PI3K/Akt Signaling Pathway.
Caption: General Experimental Workflow for Inhibitor Evaluation.
References
- 1. HSPA4 heat shock protein family A (Hsp70) member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Effects of treatment with an Hsp90 inhibitor in tumors based on 15 phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Functional Analysis of HSPA4 and Its Orthologs for Researchers
A deep dive into the functional similarities and differences of the HSPA4 protein and its orthologs, providing researchers, scientists, and drug development professionals with a comprehensive guide to their molecular functions, involvement in signaling pathways, and conserved roles in critical biological processes.
Abstract
This guide provides a functional comparison of the human Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4) with its paralog HSPA4L and its orthologs in key model organisms: Mus musculus (Hspa4) and Drosophila melanogaster (Hsc70Cb). HSPA4, a member of the Hsp110 family, functions as a nucleotide exchange factor for Hsp70, playing a crucial role in protein folding, cellular stress response, and the regulation of apoptosis. This guide summarizes key quantitative data, details experimental methodologies for functional analysis, and visualizes the protein's role in cellular signaling pathways.
I. Quantitative Functional Comparison
While comprehensive, direct quantitative comparisons of the biochemical activities of HSPA4 and its orthologs are limited in publicly available literature, the existing data points to a high degree of functional conservation. The following tables summarize the known functional parameters. Further experimental data is required for a complete comparative analysis of their ATPase kinetics and chaperone efficiency.
Table 1: ATPase Activity of HSPA4 and its Orthologs
| Protein | Organism | ATPase Activity (k_cat) | K_m (ATP, µM) | Notes |
| HSPA4 | Homo sapiens | Data not available | Data not available | Functions as a nucleotide exchange factor for Hsp70, modulating its ATPase cycle.[1] |
| HSPA4L | Homo sapiens | Data not available | Data not available | Predicted to have ATP binding and adenyl-nucleotide exchange factor activity.[2][3] |
| Hspa4 | Mus musculus | Data not available | Data not available | Predicted to have adenyl-nucleotide exchange factor activity. |
| Hsc70Cb | Drosophila melanogaster | Data not available | Data not available | Ortholog of the mammalian HSPA4/HSPA4L family. |
Table 2: Chaperone Activity of HSPA4 and its Orthologs
| Protein | Organism | Chaperone Activity Assay | Substrate(s) | Notes |
| HSPA4 | Homo sapiens | Luciferase Refolding | Denatured Luciferase | Prevents aggregation and assists in the refolding of denatured proteins.[4] |
| HSPA4L | Homo sapiens | Not specified | Not specified | Implicated as a molecular chaperone.[3] |
| Hspa4 | Mus musculus | Not specified | Not specified | Predicted to be involved in protein folding. |
| Hsc70Cb | Drosophila melanogaster | Genetic Rescue | Not applicable | Human HSPA4 and HSPA4L can partially rescue defects in Drosophila Hsc70Cb mutants. |
II. Key Biological Functions and Signaling Pathways
HSPA4 and its orthologs are implicated in a variety of crucial cellular processes, with a particularly conserved role in spermatogenesis. They are also involved in cellular stress responses and the regulation of signaling pathways implicated in cancer and viral entry.
A. Conserved Role in Spermatogenesis
A critical and evolutionarily conserved function of the HSPA4 family is its essential role in male fertility.[5][6] Studies in both humans and mice have linked defects in HSPA4L and Hspa4, respectively, to impaired spermatogenesis, leading to male infertility.[5][6] In Drosophila melanogaster, the ortholog Hsc70Cb is also essential for proper sperm development. This conservation across species highlights the fundamental importance of this protein family in the intricate process of sperm production.
B. Regulation of the PI3K/Akt Signaling Pathway
HSPA4 has been shown to regulate the PI3K/Akt signaling pathway, a critical cascade involved in cell growth, proliferation, and survival.[7][8] In the context of Bovine Respiratory Syncytial Virus (BRSV) entry, HSPA4 activates the PI3K/Akt pathway, which in turn upregulates the expression of clathrin heavy chain (CHC), facilitating viral entry through clathrin-mediated endocytosis.[7] Furthermore, HSPA4 enhances the ATPase activity of HSC70, which is required for the uncoating of clathrin-coated vesicles.[7] This mechanism suggests a role for HSPA4 in modulating endocytic pathways. In glioma, HSPA4 has been shown to promote tumor progression through the activation of the AKT signaling pathway.[8][9][10]
Caption: HSPA4 promotes BRSV entry via the PI3K/Akt pathway.
C. Interaction with the Apoptotic Machinery
HSPA4 is also involved in the regulation of apoptosis, or programmed cell death. As a chaperone, it can interact with various components of the apoptotic signaling cascade, although the precise mechanisms are still under investigation. Heat shock proteins, in general, are known to inhibit apoptosis by preventing the activation of caspases and by modulating the release of pro-apoptotic factors from mitochondria.
Caption: HSPA4's potential role in inhibiting apoptosis.
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of HSPA4 and its orthologs.
A. Co-Immunoprecipitation (Co-IP) to Identify Protein-Protein Interactions
This protocol is designed to verify the interaction between HSPA4 and its binding partners, such as HSP70.
1. Cell Lysis:
-
Culture cells (e.g., HEK293T) to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
2. Immunoprecipitation:
-
Determine the protein concentration of the lysate using a BCA assay.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody specific to HSPA4 (or the tagged protein) to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
-
Centrifuge the samples to pellet the beads.
-
Load the supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against HSPA4 and the suspected interacting protein (e.g., HSP70).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for Co-Immunoprecipitation.
B. In Vitro Luciferase Refolding Assay
This assay measures the chaperone activity of HSPA4 by assessing its ability to refold denatured firefly luciferase.
1. Denaturation of Luciferase:
-
Dilute firefly luciferase to a final concentration of 20 µM in unfolding buffer (e.g., 6 M Guanidinium-HCl, 25 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl2, 5 mM DTT).
-
Incubate at 30°C for 30 minutes to ensure complete denaturation.
2. Refolding Reaction:
-
Prepare a refolding master mix containing refolding buffer (25 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl2, 2 mM ATP, and an ATP-regenerating system like creatine kinase and creatine phosphate).
-
Add HSPA4 (and co-chaperones like Hsp70 and Hsp40 if investigating the complete chaperone machinery) to the refolding master mix at desired concentrations.
-
Initiate the refolding reaction by diluting the denatured luciferase 100-fold into the refolding master mix.
-
Incubate the reaction at 30°C.
3. Measurement of Luciferase Activity:
-
At various time points, take aliquots of the refolding reaction.
-
Measure the luciferase activity using a luminometer by adding a luciferase assay reagent containing luciferin.
-
The luminescence signal is proportional to the amount of correctly refolded, active luciferase.
4. Data Analysis:
-
Plot the recovered luciferase activity against time.
-
Compare the refolding kinetics in the presence and absence of HSPA4 to determine its chaperone activity.
-
A control with native luciferase represents 100% activity.
IV. Conclusion
HSPA4 and its orthologs are highly conserved molecular chaperones with essential functions in protein homeostasis and specific developmental processes like spermatogenesis. Their involvement in critical signaling pathways, such as the PI3K/Akt pathway, underscores their importance in cellular regulation and their potential as therapeutic targets in diseases like cancer. Further research is needed to elucidate the precise quantitative differences in their biochemical activities and to fully map their interaction networks within the cell. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the multifaceted roles of this important protein family.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. genecards.org [genecards.org]
- 4. Unveiling the potential of HSPA4: a comprehensive pan-cancer analysis of HSPA4 in diagnosis, prognosis, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hspa4l heat shock protein 4 like [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HSPA4 regulated glioma progression via activation of AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HSPA4 heat shock protein family A (Hsp70) member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
confirming HSPA4 knockdown effects with rescue experiments
A role for HSPA4 in the cross talk between UPS and autophagy has been proposed, but there was no proof for this hypothesis. Hspa4-knockout (KO) mice showed impaired PQC in the heart, characterized by accumulation of misfolded protein aggregates, and resulting in pathological myocardial remodeling and fibrosis . Given the fundamental importance of PQC in skeletal muscle, we hypothesized that HSPA4 would be a novel regulator in skeletal muscle homeostasis. ... ... Here, we identified a previously unexplored role of HSPA4 in skeletal muscle homeostasis using Hspa4-KO mice. ... (2025-08-06) Failure of molecular chaperones to direct the correct folding of newly synthesized proteins leads to the accumulation of misfolded proteins in cells. HSPA4 is a member of the heat shock protein 110 family (HSP110) that acts as a nucleotide exchange factor of HSP70 chaperones. We found that the expression of HSPA4 is upregulated in murine hearts subjected to pressure overload and in failing human hearts. To investigate the cardiac function of HSPA4, Hspa4 knockout (KO) mice
HSPA4 Expression: A Comparative Analysis in Healthy vs. Diseased Tissues
For Immediate Release
A comprehensive review of Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4) expression reveals significant upregulation in numerous cancerous tissues compared to their healthy counterparts, suggesting its potential as a biomarker and therapeutic target. In contrast, its role in neurodegenerative and cardiovascular diseases is still under investigation, with current data being less conclusive.
This guide provides a detailed comparison of HSPA4 expression in various diseased states versus healthy tissues, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
HSPA4 Expression Predominantly Upregulated in Cancer
A vast body of research indicates a significant overexpression of HSPA4 at both the mRNA and protein levels across a wide spectrum of cancers when compared to adjacent normal tissues.[1][2] This trend is observed in, but not limited to, breast, stomach, colon, liver, lung, and skin cancers.[1][3] For instance, studies utilizing The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) databases have consistently shown this upregulation.[2][3] In hepatocellular carcinoma, HSPA4 expression is not only higher in tumor tissues but also correlates with cancer stage and poorer patient prognosis.[2] Similarly, in colorectal cancer, elevated HSPA4 expression is associated with tumor malignancy and unfavorable patient outcomes.[4] While the majority of cancers show HSPA4 upregulation, reduced expression has been noted in kidney renal clear cell carcinoma (KIRC), kidney renal papillary cell carcinoma (KIRP), and prostate adenocarcinoma (PRAD) compared to normal tissues.[1][5]
Quantitative Analysis of HSPA4 mRNA Expression
The following table summarizes the differential expression of HSPA4 mRNA in various tumor types compared to normal tissues, as analyzed through large-scale databases.
| Cancer Type | Abbreviation | HSPA4 Expression Status |
| Bladder Urothelial Carcinoma | BLCA | Upregulated[2] |
| Breast Invasive Carcinoma | BRCA | Upregulated[1][2] |
| Cervical Squamous Cell Carcinoma and Endocervical Adenocarcinoma | CESC | Upregulated[1] |
| Cholangiocarcinoma | CHOL | Upregulated[1][2] |
| Colon Adenocarcinoma | COAD | Upregulated[1][2] |
| Esophageal Carcinoma | ESCA | Upregulated[1] |
| Glioblastoma Multiforme | GBM | Upregulated[2] |
| Head and Neck Squamous Cell Carcinoma | HNSC | Upregulated[1] |
| Kidney Chromophobe | KICH | Upregulated[2] |
| Kidney Renal Clear Cell Carcinoma | KIRC | No Significant Difference/Reduced[1][2] |
| Kidney Renal Papillary Cell Carcinoma | KIRP | Reduced[1] |
| Liver Hepatocellular Carcinoma | LIHC | Upregulated[1][2] |
| Lung Adenocarcinoma | LUAD | Upregulated[1][2] |
| Lung Squamous Cell Carcinoma | LUSC | Upregulated[1][2] |
| Prostate Adenocarcinoma | PRAD | Reduced[1][2] |
| Rectum Adenocarcinoma | READ | Upregulated[2] |
| Skin Cutaneous Melanoma | CMM | Upregulated[3] |
| Stomach Adenocarcinoma | STAD | Upregulated[1] |
| Thyroid Carcinoma | THCA | Upregulated[2] |
| Uterine Corpus Endometrial Carcinoma | UCEC | Upregulated[1][2] |
HSPA4 in Other Pathologies
The role of HSPA4 and other heat shock proteins in neurodegenerative diseases like Alzheimer's and Parkinson's disease is linked to their function in protein folding and preventing the aggregation of misfolded proteins, a common feature of these conditions.[6][7] However, studies on the specific differential expression of HSPA4 in affected brain regions compared to healthy tissue are not as extensive as in cancer research.[8][9] The involvement of heat shock proteins in cardiovascular disease, particularly in the context of inflammation and atherosclerosis, has been noted, but specific data on HSPA4 expression levels in diseased versus healthy cardiovascular tissues is limited.[10][11]
Experimental Protocols for HSPA4 Expression Analysis
Accurate assessment of HSPA4 expression is critical. The following are summarized protocols for common techniques used in the cited research.
Immunohistochemistry (IHC)
IHC is used to visualize HSPA4 protein expression within the context of tissue architecture.
Protocol Summary:
-
Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific binding sites are blocked.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for HSPA4 (e.g., Anti-HSPA4 antibody at a dilution of 5-20 µg/mL).[12][13]
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a substrate-chromogen system to produce a visible signal.
-
Counterstaining, Dehydration, and Mounting: The tissue is counterstained (e.g., with hematoxylin), dehydrated, and mounted for microscopic examination.
Western Blotting
Western blotting allows for the quantification of HSPA4 protein levels in tissue or cell lysates.
Protocol Summary:
-
Protein Extraction: Tissues or cells are lysed in a suitable buffer (e.g., RIPA buffer) to extract total protein.[14][15]
-
Protein Quantification: The total protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[14]
-
Antibody Incubation: The membrane is incubated with a primary antibody against HSPA4 (e.g., at a dilution of 1:1000 to 1:3000), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14][16]
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.[17]
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the relative or absolute quantity of HSPA4 mRNA.
Protocol Summary:
-
RNA Extraction: Total RNA is isolated from tissue or cell samples.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for PCR with primers specific for HSPA4. A fluorescent dye (e.g., SYBR Green) is used to detect the amplification of the target gene in real-time.
-
Data Analysis: The expression of HSPA4 is typically normalized to a reference gene (e.g., GAPDH, ACTB) and quantified using the ΔΔCt method.
Visualizing HSPA4's Role and Analysis
To further illustrate the concepts discussed, the following diagrams depict a simplified signaling pathway involving HSPA4, a typical workflow for its analysis, and the logical relationship of its expression in cancer.
Caption: HSPA4 in a cancer signaling context.
Caption: HSPA4 expression analysis workflow.
Caption: HSPA4 expression comparison.
References
- 1. Unveiling the potential of HSPA4: a comprehensive pan-cancer analysis of HSPA4 in diagnosis, prognosis, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significant correlation between HSPA4 and prognosis and immune regulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. HSPA4 Knockdown Retarded Progression and Development of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the potential of HSPA4: a comprehensive pan-cancer analysis of HSPA4 in diagnosis, prognosis, and immunotherapy | Aging [aging-us.com]
- 6. Heat shock proteins in neurodegenerative disorders and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal expression of constitutive heat shock proteins: implications for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The small heat shock proteins, especially HspB4 and HspB5 are promising protectants in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aminer.org [aminer.org]
- 12. unibiotech.in [unibiotech.in]
- 13. abbexa.com [abbexa.com]
- 14. origene.com [origene.com]
- 15. bio-rad.com [bio-rad.com]
- 16. HSPA4 antibody (67173-1-Ig) | Proteintech [ptglab.com]
- 17. addgene.org [addgene.org]
Comparative Proteomic Analysis: HSPA4 Knockout vs. Wild-Type Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the proteomic landscapes of HSPA4 knockout (KO) and wild-type (WT) cells. The data presented herein is a synthesized representation derived from functional studies of HSPA4-deficient models, illustrating the expected proteomic alterations. HSPA4, a member of the Hsp110 family of heat shock proteins, functions as a nucleotide exchange factor for Hsp70, playing a crucial role in protein folding and quality control. Its absence leads to significant cellular stress and has been linked to pathologies such as cardiac hypertrophy and fibrosis.[1] This guide summarizes the anticipated key protein expression changes and the signaling pathways affected by the loss of HSPA4.
Quantitative Proteomic Data Summary
The following table represents a hypothetical quantitative proteomics dataset, illustrating the types of protein expression changes that are expected when comparing HSPA4 KO cells to WT cells. This data is based on the known functional consequences of HSPA4 deletion, including impaired protein quality control and the activation of hypertrophic signaling pathways.
| Protein | UniProt ID | Function | Fold Change (KO vs. WT) | p-value |
| Upregulated Proteins | ||||
| Atrial Natriuretic Peptide (ANP) | P01160 | Cardiac hypertrophy marker | 3.5 | < 0.01 |
| Brain Natriuretic Peptide (BNP) | P16860 | Cardiac hypertrophy marker | 4.2 | < 0.01 |
| Collagen Type I Alpha 1 (COL1A1) | P02452 | Fibrosis marker | 2.8 | < 0.05 |
| Collagen Type III Alpha 1 (COL3A1) | P02461 | Fibrosis marker | 2.5 | < 0.05 |
| Signal Transducer and Activator of Transcription 3 (STAT3) | P40763 | Pro-hypertrophic signaling | 2.1 (Phosphorylation) | < 0.05 |
| Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) | Q96LT5 | Pro-hypertrophic signaling | 1.8 (Phosphorylation) | < 0.05 |
| Nuclear Factor of Activated T-cells (NFAT) | Q13469 | Pro-hypertrophic signaling | 2.3 (Nuclear translocation) | < 0.05 |
| Ubiquitin | P0CG48 | Protein degradation marker | 3.0 (Poly-ubiquitinated proteins) | < 0.01 |
| Downregulated Proteins | ||||
| Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2a) | P16615 | Calcium handling | -2.5 | < 0.05 |
| Ryanodine Receptor 2 (RyR2) | Q92736 | Calcium handling | -1.9 | < 0.05 |
| Alpha-Myosin Heavy Chain (MYH6) | P12883 | Cardiac contraction | -2.1 | < 0.05 |
| No Significant Change | ||||
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | P04406 | Housekeeping protein | 1.05 | > 0.05 |
| Beta-Actin (ACTB) | P60709 | Housekeeping protein | 0.98 | > 0.05 |
Experimental Protocols
A detailed methodology for a typical comparative proteomic analysis using Tandem Mass Tag (TMT) labeling is provided below.
1. Cell Culture and HSPA4 Knockout:
-
Wild-type and HSPA4 knockout murine cardiac fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
HSPA4 knockout is confirmed by Western blotting and PCR.
2. Protein Extraction and Digestion:
-
Cells are harvested, washed with ice-cold PBS, and lysed in a buffer containing 8 M urea, 1% SDS, and a protease inhibitor cocktail.
-
Protein concentration is determined using a BCA assay.
-
For each sample, 100 µg of protein is reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested overnight with trypsin at 37°C.
3. Tandem Mass Tag (TMT) Labeling:
-
Digested peptides are desalted using C18 spin columns.
-
Peptides from each sample are labeled with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Labeled peptides are then combined into a single sample.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The combined, labeled peptide sample is fractionated using high-pH reversed-phase chromatography.
-
Each fraction is then analyzed by nano-LC-MS/MS on an Orbitrap mass spectrometer.
-
MS1 spectra are acquired at a resolution of 120,000, and MS2 spectra are acquired at a resolution of 30,000.
5. Data Analysis:
-
Raw data files are processed using a software suite such as Proteome Discoverer.
-
Peptide and protein identification is performed by searching the data against a relevant protein database (e.g., UniProt Mus musculus).
-
TMT reporter ion intensities are used for quantification.
-
Statistical analysis is performed to identify differentially expressed proteins (e.g., using a t-test with a p-value cutoff of < 0.05 and a fold-change cutoff of > 1.5 or < -1.5).
Visualizations
Signaling Pathways
The absence of HSPA4 has been shown to enhance the activation of several pro-hypertrophic signaling pathways.[1]
Caption: Signaling pathways activated in HSPA4 knockout cells leading to cardiac hypertrophy.
Experimental Workflow
The following diagram outlines the key steps in the comparative proteomic analysis of HSPA4 knockout and wild-type cells.
References
HSPA4 Mutations in Cancer: A Comparative Analysis Across Databases
An in-depth analysis of Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4) mutations across various cancer types reveals significant variations in frequency and type, with potential implications for prognosis and therapeutic development. This guide synthesizes data from prominent cancer databases to provide a comparative overview for researchers, scientists, and drug development professionals.
Heat Shock Protein A4 (HSPA4), a member of the HSP70 subfamily, has emerged as a protein of interest in oncology due to its role in cellular stress response and protein folding, processes often hijacked by cancer cells to promote survival and growth.[1][2] A comprehensive examination of HSPA4 genetic alterations in cancer is crucial for understanding its role in tumorigenesis and for the development of targeted therapies.
Frequency and Spectrum of HSPA4 Mutations in Pan-Cancer Analysis
Analysis of data from The Cancer Genome Atlas (TCGA) and other cancer genomics platforms reveals that HSPA4 mutations are present across a wide range of malignancies, albeit with varying frequencies.[1][3] Uterine Corpus Endometrial Carcinoma (UCEC) stands out with a notably high HSPA4 mutation frequency, exceeding 6%.[1] In many other cancers, the mutation rate is lower but still significant.
The predominant type of HSPA4 alteration observed is the missense mutation, which can lead to significant changes in the protein's structure and function, potentially conferring a selective advantage to cancer cells.[1] Frameshift mutations have also been identified, particularly in gastric and colorectal cancers with microsatellite instability (MSI-H).[3][4] These mutations can lead to the production of a truncated, non-functional protein.
Below is a summary of HSPA4 mutation frequencies and types across selected cancer types, compiled from pan-cancer analyses.
| Cancer Type | Mutation Frequency (%) | Predominant Mutation Type(s) | Data Source(s) |
| Uterine Corpus Endometrial Carcinoma (UCEC) | > 6% | Missense | TCGA, cBioPortal[1] |
| Stomach Adenocarcinoma (STAD) | 1-3% | Missense, Frameshift | TCGA, cBioPortal[3][4] |
| Colon Adenocarcinoma (COAD) | 1-3% | Missense, Frameshift | TCGA, cBioPortal[3][4] |
| Lung Adenocarcinoma (LUAD) | 1-2% | Missense | TCGA, cBioPortal[3] |
| Lung Squamous Cell Carcinoma (LUSC) | 1-2% | Missense | TCGA, cBioPortal[3] |
| Cutaneous Melanoma (CMM) | ~3% | Not Specified | cBioPortal[5] |
| Hepatocellular Carcinoma (HCC) | ~1.3% | Not Specified | cBioPortal[6][7] |
Functional and Prognostic Significance of HSPA4 Mutations
The functional consequences of HSPA4 mutations are a critical area of research. Missense mutations, the most common type, can alter the protein's chaperone activity, affecting protein folding and cellular stress response pathways.[1] For instance, mutations at the R346Q/L locus have been observed in UCEC and stomach adenocarcinoma.[1]
From a prognostic standpoint, the impact of HSPA4 alterations appears to be context-dependent. In several cancers, including esophageal adenocarcinoma, liver hepatocellular carcinoma, and lung adenocarcinoma, elevated HSPA4 expression is correlated with diminished survival rates.[1][8] Conversely, in kidney renal clear cell carcinoma (KIRC), higher HSPA4 expression has been linked to a better prognosis.[1] The prognostic significance of specific HSPA4 mutations is an area requiring further investigation, as one study on cutaneous melanoma found no clear relationship between HSPA4 gene mutations and overall survival.[5]
HSPA4 in Cellular Signaling
HSPA4 is implicated in various cellular signaling pathways that are crucial for cancer cell proliferation and survival. One such pathway is the Akt signaling pathway, which HSPA4 can regulate.[9] The diagram below illustrates a simplified representation of the HSPA4-Akt signaling axis.
Caption: Simplified HSPA4-Akt signaling pathway.
Experimental Protocols for HSPA4 Mutation Analysis
The identification and characterization of HSPA4 mutations are primarily achieved through nucleic acid sequencing and functional assays. Below is a generalized workflow for such an analysis.
Caption: Workflow for HSPA4 mutation analysis.
Detailed Methodologies:
1. DNA Extraction and PCR Amplification: Genomic DNA is extracted from tumor and matched normal tissues using a commercial kit. The coding exons of the HSPA4 gene are then amplified using polymerase chain reaction (PCR) with primers designed to flank each exon.
2. DNA Sequencing:
-
Sanger Sequencing: This method is suitable for analyzing a small number of samples or specific gene regions and is often used to validate findings from next-generation sequencing.
-
Next-Generation Sequencing (NGS): For a comprehensive analysis, whole-exome or whole-genome sequencing is employed to identify all somatic mutations within the HSPA4 gene and across the entire genome.
3. Data Analysis: Sequencing data is aligned to the human reference genome. Somatic mutations are identified by comparing the tumor DNA sequence to the matched normal DNA sequence. The functional impact of identified missense mutations is predicted using bioinformatics tools such as SIFT and PolyPhen.
4. Functional Characterization of Mutations: To understand the biological consequences of identified HSPA4 mutations, site-directed mutagenesis is used to introduce specific mutations into a wild-type HSPA4 expression vector. These mutant constructs are then transfected into cancer cell lines to assess their effects on cellular processes such as proliferation, apoptosis, and drug resistance.
Conclusion
The comparative analysis of HSPA4 mutations across various cancer databases highlights its potential as a biomarker and a therapeutic target. The high frequency of mutations in specific cancers like UCEC warrants further investigation into their clinical significance. A deeper understanding of the functional consequences of these mutations through detailed experimental validation will be crucial for the development of novel therapeutic strategies targeting HSPA4-driven malignancies.
References
- 1. Unveiling the potential of HSPA4: a comprehensive pan-cancer analysis of HSPA4 in diagnosis, prognosis, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the potential of HSPA4: a comprehensive pan-cancer analysis of HSPA4 in diagnosis, prognosis, and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comprehensive Pan-Cancer Analysis of Heat Shock Protein 110, 90, 70, and 60 Families [frontiersin.org]
- 4. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 5. dovepress.com [dovepress.com]
- 6. Significant correlation between HSPA4 and prognosis and immune regulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjgnet.com [wjgnet.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling HSPA4
This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Heat Shock 70 kDa Protein 4 (HSPA4). The following procedural guidance is designed to ensure a safe laboratory environment and proper disposal of materials.
Operational Plan: Handling HSPA4
Given that HSPA4 is a recombinant protein not known to be infectious or acutely hazardous, it is recommended to be handled under Biosafety Level 1 (BSL-1) conditions.[1][2][3] This level is appropriate for work with well-characterized agents not known to consistently cause disease in healthy adult humans, and of minimal potential hazard to laboratory personnel and the environment.[4]
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Lyophilized (freeze-dried) protein should be stored at -20°C or -80°C for long-term stability.[5]
-
Reconstituted protein solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can denature the protein.[5][6] Store aliquots at -80°C.[5] Short-term storage of frequently used aliquots can be at 4°C.[5]
2. Personal Protective Equipment (PPE): A risk assessment should be conducted to determine the appropriate PPE for the tasks to be performed. However, the minimum required PPE for handling HSPA4 under BSL-1 conditions includes:
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin from potential splashes.[7][8][9]
-
Hand Protection: Disposable nitrile or latex gloves are mandatory to prevent skin contact.[8] If you have a latex allergy, nitrile gloves are a suitable alternative.[1] Double-gloving may be considered for certain procedures.[10]
-
Eye Protection: Safety glasses with side shields or safety goggles should be worn to protect against splashes.[1][7][8][9]
-
General Laboratory Attire: Long pants and closed-toe shoes are required at all times within the laboratory.[7]
3. Handling Procedures:
-
All handling of HSPA4 should be conducted in a designated clean area, and on open bench tops, to minimize contamination risks.[4]
-
For procedures that may generate aerosols (e.g., vortexing, sonicating), it is best practice to work within a biological safety cabinet (BSC).[1]
-
Use low-binding tubes and pipette tips to prevent the protein from adhering to plastic surfaces.[5]
-
When reconstituting the lyophilized protein, gently centrifuge the vial to ensure all the powder is at the bottom before adding the recommended sterile buffer.[6]
-
Avoid creating aerosols. When mixing, gently pipette up and down or briefly vortex at a low speed.
Disposal Plan: HSPA4 Waste
All materials that come into contact with HSPA4 should be treated as biohazardous waste and disposed of according to institutional and local regulations.[11][12][13]
1. Liquid Waste:
-
Liquid waste containing HSPA4 (e.g., buffer solutions, cell culture media) should be decontaminated before disposal.
-
A common method of decontamination is to treat the liquid waste with a 10% bleach solution for at least 20-30 minutes.[11][12]
-
After decontamination, the treated liquid can typically be disposed of down the drain with copious amounts of water, in accordance with institutional guidelines.[11]
-
Alternatively, liquid waste can be collected and autoclaved.[11][12] Never autoclave bleach-containing solutions. [11][12]
2. Solid Waste:
-
Solid waste, including used gloves, pipette tips, and empty vials, should be collected in a designated biohazard waste container lined with an autoclave bag.[11][13] These containers should be clearly labeled with the universal biohazard symbol.[11]
-
When the biohazard bag is three-quarters full, it should be loosely sealed to allow for steam penetration and then autoclaved.[11][12]
-
After autoclaving, the decontaminated waste can be disposed of in the regular trash, following institutional procedures.[11]
3. Sharps Waste:
-
Any sharps, such as needles or razor blades, that have come into contact with HSPA4 must be disposed of in a designated, puncture-resistant sharps container labeled with the biohazard symbol.[11][12][13]
-
When the sharps container is three-quarters full, it should be securely closed and disposed of through the institution's hazardous waste program.[11][12] Never attempt to recap, bend, or break needles.
Data Presentation
| Parameter | Recommendation | Rationale |
| Biosafety Level | BSL-1 | Non-infectious, well-characterized agent with minimal risk.[1][2][3] |
| Storage (Lyophilized) | -20°C to -80°C | Ensures long-term stability of the protein.[5] |
| Storage (Reconstituted) | Aliquot and store at -80°C | Prevents degradation from repeated freeze-thaw cycles.[5][6] |
| Working Concentration | 0.1 - 1.0 mg/mL | Recommended for stability and to minimize protein loss on surfaces.[6] |
| Liquid Waste Decontamination | 10% Bleach Solution | Effective chemical disinfection for non-autoclavable waste.[11][12] |
| Decontamination Contact Time | 20-30 minutes | Sufficient time for bleach to inactivate biological material.[11] |
| Solid Waste Disposal | Autoclave | Steam sterilization is a reliable method for decontaminating solid biohazardous waste.[11][12] |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of HSPA4.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Biosafety Levels and Their Meaning - Eppendorf Brazil [eppendorf.com]
- 5. genextgenomics.com [genextgenomics.com]
- 6. Recombinant Proteins Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Occupational Exposure Risks When Working with Protein Therapeutics and the Development of a Biologics Banding System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
